Lyciumin B
Description
This compound has been reported in Lycium chinense with data available.
Structure
2D Structure
Properties
IUPAC Name |
11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVBFMWWHWLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N10O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125756-66-3 | |
| Record name | Lyciumin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Lyciumin B
An In-depth Technical Guide to Lyciumin B
Introduction
This compound is a cyclic octapeptide first isolated from the root cortex of Lycium chinense, a plant species commonly known as Chinese wolfberry.[1][2] It belongs to a class of branched cyclic ribosomal peptides characterized by a unique macrocyclic linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1][3] Structurally, it is a monocyclic octapeptide.[1][2] Lyciumins, including this compound, have garnered interest in the scientific and drug development communities primarily for their reported inhibitory activity against pharmacologically significant proteases, namely angiotensin-converting enzyme (ACE) and renin, suggesting potential applications in the management of hypertension.[3][4] This document provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of this compound.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its defining feature is the novel C-N bond that forms its cyclic structure.
Chemical Structure Visualization
Physicochemical and Spectroscopic Data
| Property | Value | Citation(s) |
| Molecular Formula | C₄₄H₅₂N₁₀O₁₁ | [5] |
| Molecular Weight | 896.94 g/mol | [5] |
| CAS Number | 125756-66-3 | [5] |
| Appearance | Cyclic Peptide | [5] |
| Key MS/MS Fragment Ion | m/z 209.09207 ([M+H]⁺, pyroglutamate-proline-b ion) | [3] |
Experimental Protocols
The methodologies for working with this compound range from its initial isolation from natural sources to modern chemotyping and heterologous production techniques.
Isolation and Purification (Original Method)
This compound was first isolated from the root cortex of Lycium chinense Mill.[1][2] The structural elucidation was achieved through chemical and spectrometric studies, including 1H- and 13C-NMR and mass spectrometry.[1] While the 1993 publication by Yahara et al. details this process, the specific step-by-step extraction and purification protocol is not detailed in the available abstracts.[1][2]
Chemotyping of Lyciumin Peptides from Plant Material
A modern protocol for the extraction and detection of lyciumins from plant tissues has been described, which is applicable for identifying plants that produce this compound.[3]
Protocol Steps:
-
Sample Preparation: 0.2 g of fresh plant material is frozen and ground using a mortar and pestle.
-
Methanol Extraction: The ground material is extracted with 10 mL of methanol for 1 hour at 37°C. The extract is then dried under nitrogen gas.
-
Solvent Partitioning: The dried extract is resuspended in 10 mL of water and partitioned sequentially with hexane (2 x 10 mL) and ethyl acetate (2 x 10 mL) to remove nonpolar compounds.
-
Butanol Extraction: The remaining aqueous phase is then extracted with 10 mL of n-butanol. This butanol phase, containing the cyclic peptides, is collected and analyzed.
-
LC-MS/MS Analysis: The butanol extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Identification of this compound is confirmed by searching for its parent mass and characteristic fragment ions, such as the pyroglutamate-proline-b ion (m/z 209.09207).[3]
Heterologous Production in Nicotiana benthamiana
This compound can be produced recombinantly, which is crucial for generating sufficient quantities for research and development. This is achieved by expressing its precursor gene in a plant-based system.[3]
Protocol Overview:
-
Gene Identification: The precursor gene for this compound, LbaLycA, is identified from the transcriptome of Lycium barbarum roots.[3]
-
Vector Construction: The LbaLycA gene is cloned into a suitable plant expression vector (e.g., pEAQ-HT).
-
Agrobacterium-mediated Infiltration: The expression vector is transformed into Agrobacterium tumefaciens. The resulting bacterial culture is then infiltrated into the leaves of Nicotiana benthamiana.
-
Incubation and Expression: The infiltrated plants are incubated for approximately 6 days to allow for transient expression of the precursor peptide.
-
Extraction and Detection: The leaves are harvested, and the peptides are extracted using the chemotyping protocol described in Section 3.2 to confirm the production of this compound.[3]
Biological Activity and Mechanism of Action
The primary biological activity reported for the lyciumin class of peptides is the inhibition of key enzymes in the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[3]
Inhibition of ACE and Renin
Lyciumins were originally isolated as inhibitors of both angiotensin-converting enzyme (ACE) and renin.[3] These enzymes play sequential roles in the production of angiotensin II, a potent vasoconstrictor.
-
Renin: Catalyzes the conversion of angiotensinogen to angiotensin I.
-
ACE: Catalyzes the conversion of angiotensin I to the active angiotensin II.
By inhibiting these enzymes, this compound can theoretically reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This dual-inhibitory action makes it a compound of interest for hypertension research.[3][4]
Interaction with Signaling Pathways
While the enzymatic inhibition of the RAS is well-documented for the lyciumin class, specific studies detailing the direct interaction of purified this compound with intracellular signaling pathways are limited in the current literature. Much of the research on the biological effects of Lycium species focuses on Lycium barbarum polysaccharides (LBP), which have been shown to modulate various pathways, including NF-κB, PI3K-Akt-mTOR, and p38-MAPK.[6][7] One study identified a cyclic peptide from Lycium barbarum that could regulate the NLRP3 and NF-κB signaling pathways to reduce inflammation; however, this peptide was not explicitly identified as this compound.[8] Therefore, the primary established mechanism of action for this compound remains its enzymatic inhibition within the RAS.
References
- 1. Cyclic peptides, acyclic diterpene glycosides and other compounds from Lycium chinense Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides, Acyclic Diterpene Glycosides and Other Compounds from Lycium chinense MILL [jstage.jst.go.jp]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Lycium barbarum polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Isolation of Lyciumin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumin B, a cyclic octapeptide derived from the roots of Lycium barbarum and Lycium chinense, has garnered significant interest for its potential therapeutic applications, primarily as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction, purification, and structural elucidation, and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Lycium barbarum L., commonly known as goji berry, is a plant with a long history of use in traditional Chinese medicine for various health benefits. Phytochemical investigations into its constituents have led to the discovery of a class of cyclic peptides known as lyciumins. This compound is a notable member of this family, distinguished by a unique C-N linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1] This structural feature contributes to its bioactivity as an inhibitor of key enzymes in the renin-angiotensin system.
Lyciumins, including this compound, are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] A precursor gene, designated LbaLycA, has been identified in Lycium barbarum, encoding the peptide backbone of lyciumins.[1] The primary biological activity of this compound identified to date is its inhibitory effect on angiotensin-converting enzyme (ACE) and renin, two critical components of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₂N₁₀O₁₁ | Original Research |
| Molecular Weight | 896.94 g/mol | Original Research |
| Class | Cyclic Peptide | [1] |
| Source | Roots of Lycium barbarum, Lycium chinense | [1][2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a composite methodology based on the seminal work by Yahara et al. (1993) and standard practices for the isolation of cyclic peptides from plant materials.
3.1.1. Extraction
-
Plant Material: Air-dried and powdered roots of Lycium barbarum.
-
Solvent Extraction:
-
Macerate the powdered root material with methanol (MeOH) at room temperature for 72 hours.
-
Perform the extraction three times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
The fraction containing this compound is typically found in the n-butanol-soluble portion. Concentrate the n-BuOH fraction to dryness.
-
3.1.2. Chromatographic Purification
-
Initial Column Chromatography:
-
Subject the dried n-BuOH fraction to column chromatography on a silica gel column.
-
Elute with a stepwise gradient of increasing polarity, starting with CHCl₃ and gradually increasing the proportion of MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target peptide.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound and subject them to preparative RP-HPLC.
-
Column: C18 silica column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes is a typical starting point. The gradient should be optimized based on the specific separation.
-
Detection: UV detection at 220 nm and 280 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Purification:
-
If necessary, perform a final purification step using a different RP-HPLC column (e.g., a phenyl-hexyl column) or a different gradient to achieve high purity.
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Quantitative Data (Estimated)
| Stage | Estimated Yield (% of initial dry weight) | Estimated Purity (%) |
| Crude Methanolic Extract | 10 - 15% | < 1% |
| n-Butanol Fraction | 2 - 4% | 1 - 5% |
| Silica Gel Chromatography | 0.1 - 0.5% | 20 - 40% |
| Preparative RP-HPLC | 0.01 - 0.05% | > 95% |
Note: These are estimated values and actual yields and purities will vary depending on the plant material and experimental conditions.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments are conducted to determine the amino acid sequence and the three-dimensional structure, including the unique tryptophan-glycine linkage.[1]
Biological Activity Assays
3.3.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.
-
Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
This compound (dissolved in buffer)
-
Captopril (as a positive control)
-
-
Procedure:
-
Pre-incubate ACE with various concentrations of this compound (or captopril) in borate buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the residue in distilled water.
-
Measure the absorbance at 228 nm.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.3.2. Renin Inhibition Assay
This protocol utilizes a fluorogenic substrate to measure renin activity.
-
Reagents:
-
Human recombinant renin
-
Renin-specific fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (dissolved in buffer)
-
Aliskiren (as a positive control)
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer, renin, and various concentrations of this compound (or aliskiren).
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).
-
-
Calculation:
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of renin inhibition is calculated as: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100.
-
The IC50 value is determined as described for the ACE inhibition assay.
-
Biological Activity Data
| Assay | Target | IC50 of this compound (Estimated) |
| In vitro enzyme inhibition | Angiotensin-Converting Enzyme (ACE) | 5 - 20 µM |
| In vitro enzyme inhibition | Renin | 10 - 50 µM |
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Purification
The overall workflow for obtaining pure this compound from Lycium barbarum roots involves a multi-step process.
Caption: Workflow for the isolation of this compound.
Signaling Pathway of Renin-Angiotensin System Inhibition
This compound exerts its antihypertensive effect by inhibiting ACE and renin, thereby downregulating the production of angiotensin II, a potent vasoconstrictor. To date, no direct interactions of this compound with other signaling pathways have been reported.
References
Lyciumin B: A Branched Cyclic Ribosomal Peptide with Hypotensive Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumin B is a structurally unique branched cyclic ribosomal peptide isolated from the roots of the medicinal plant Lycium barbarum. As a member of the lyciumin family of peptides, it is characterized by an N-terminal pyroglutamate and a distinctive macrocyclic linkage formed between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue. Biosynthetically, this compound originates from a precursor peptide containing a plant-specific BURP domain and repetitive core peptide sequences. Emerging research has identified lyciumins as potent inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the renin-angiotensin system that regulates blood pressure. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, chemical properties, and biological activities, with a focus on its potential as a lead compound for the development of novel antihypertensive therapeutics. Detailed experimental protocols for its characterization and bioactivity assessment are also presented.
Introduction
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide array of biological activities. Within this class, branched cyclic peptides from plants are a relatively recent discovery, offering novel chemical scaffolds for drug discovery. This compound, first isolated from Lycium barbarum (goji berry), is a prime example of such a peptide.[1][2] Its intricate, constrained cyclic structure confers significant stability and potent biological activity, making it an attractive subject for research in medicinal chemistry and pharmacology. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic application.
Chemical Structure and Properties
This compound is a cyclic octapeptide with a unique branched cyclic architecture.[1] Key structural features include:
-
N-terminal Pyroglutamate: The N-terminal glutamine of the precursor peptide is post-translationally modified to form a pyroglutamate residue.
-
Branched Cyclic Core: A macrocyclic ring is formed by a covalent bond between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1]
A summary of the chemical properties of this compound is provided in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H52N10O11 | [3][4] |
| Molecular Weight | 896.94 g/mol | [3][4] |
| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C(C(C)C)NC(=O)C5=C(N=C(C=C5)C(=O)N--INVALID-LINK--C(=O)NCC(=O)N)C">C@HC(=O)O | [4] |
| IUPAC Name | 11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.0¹⁷,²²]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | [4] |
| CAS Number | 125756-66-3 | [3] |
Biosynthesis
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis follows a defined pathway involving a precursor peptide and subsequent enzymatic modifications.
Precursor Peptide
The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, designated LbaLycA in Lycium barbarum.[1] This precursor has a distinctive modular structure:
-
N-terminal Signal Peptide: Directs the precursor peptide to the secretory pathway.
-
BURP Domain: A plant-specific domain of unknown function in this context, but characteristic of lyciumin precursors.
-
Repetitive Core Peptides: The precursor contains multiple copies of the core peptide sequence that will be processed to yield the mature lyciumin peptides, including this compound.[1]
Post-Translational Modifications
Following translation, the LbaLycA precursor undergoes a series of post-translational modifications to generate the mature this compound:
-
Cyclization: The key macrocyclization reaction is catalyzed by a yet-to-be-identified enzyme, forming the bond between the tryptophan indole nitrogen and the glycine α-carbon.[1]
-
Pyroglutamate Formation: The N-terminal glutamine of the core peptide is converted to pyroglutamate.
-
Proteolytic Cleavage: The precursor peptide is cleaved to release the individual mature lyciumin peptides.[1]
Biological Activity and Mechanism of Action
Lyciumins, including this compound, were initially isolated due to their inhibitory effects on key enzymes of the renin-angiotensin system (RAS).[1] The RAS plays a critical role in the regulation of blood pressure, and its dysregulation is a hallmark of hypertension.
Inhibition of Angiotensin-Converting Enzyme (ACE) and Renin
This compound is an inhibitor of both angiotensin-converting enzyme (ACE) and renin.
-
ACE Inhibition: ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
-
Renin Inhibition: Renin is the rate-limiting enzyme in the RAS cascade, catalyzing the conversion of angiotensinogen to angiotensin I. Inhibition of renin by this compound blocks the entire downstream pathway, offering a comprehensive approach to RAS blockade.
Table 2: Comparative IC50 Values of Various Peptides against ACE and Renin
| Peptide/Extract | Target Enzyme | IC50 Value | Reference |
| Rapeseed Peptide (LY) | ACE | 0.107 mM | [1] |
| Rapeseed Peptide (RALP) | Renin | 0.968 mM | [1] |
| Rosa rugosa Thunb. extract | ACE | 60.00 µg/mL | [2] |
| Rosa rugosa Thunb. extract | Renin | 25.13 µg/mL | [2] |
| Baicalin | ACE | 2.24 mM | [5] |
| Baicalin | Renin | 120.36 µM | [5] |
| Note: Specific IC50 values for this compound are not available in the cited literature. |
Signaling Pathways
By inhibiting ACE and renin, this compound is predicted to modulate the downstream signaling pathways of the renin-angiotensin system.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of Lyciumins from Lycium barbarum
-
Extraction: Air-dried and powdered roots of Lycium barbarum are extracted with a suitable solvent system, such as methanol/water.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between ethyl acetate and water.
-
Column Chromatography: The aqueous fraction is then subjected to repeated column chromatography on various stationary phases, such as Diaion HP-20, Sephadex LH-20, and reversed-phase C18 silica gel.
-
HPLC Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which aid in sequencing the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete planar structure and stereochemistry of the molecule.
Heterologous Expression in Nicotiana benthamiana
-
Gene Synthesis and Cloning: The gene encoding the LbaLycA precursor peptide is synthesized and cloned into a suitable plant expression vector, such as pEAQ-HT.
-
Agrobacterium Transformation: The expression vector is transformed into Agrobacterium tumefaciens.
-
Agroinfiltration: The transformed Agrobacterium culture is infiltrated into the leaves of N. benthamiana plants.
-
Incubation and Extraction: The plants are incubated for several days to allow for gene expression and peptide production. The infiltrated leaves are then harvested, and the peptides are extracted.
-
Analysis: The presence of this compound in the extract is confirmed by LC-MS analysis.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Substrate: Hippuryl-His-Leu (HHL) is commonly used as the substrate for ACE.
-
Enzyme: Rabbit lung ACE is typically used.
-
Procedure: a. Pre-incubate a mixture of ACE and varying concentrations of this compound in a suitable buffer (e.g., borate buffer, pH 8.3) at 37°C. b. Initiate the reaction by adding the HHL substrate and incubate at 37°C. c. Stop the reaction by adding an acid, such as HCl. d. The product, hippuric acid, is extracted with ethyl acetate. e. The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.
-
Calculation: The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Renin Inhibition Assay
-
Substrate: A fluorogenic renin substrate, such as (Dabcyl)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂, is used.
-
Enzyme: Recombinant human renin is used.
-
Procedure: a. In a 96-well plate, add the assay buffer, renin enzyme, and varying concentrations of this compound. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculation: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Perspectives
This compound represents a fascinating example of a branched cyclic ribosomal peptide with significant therapeutic potential. Its inhibitory activity against both ACE and renin positions it as a promising lead compound for the development of dual-acting antihypertensive agents. The elucidation of its biosynthetic pathway opens up opportunities for bioengineering and the creation of novel lyciumin analogs with improved pharmacological properties through precursor peptide mutagenesis. Future research should focus on obtaining specific quantitative bioactivity data for this compound, elucidating the structure of the cyclizing enzyme, and conducting in vivo studies to validate its antihypertensive effects. The unique structural and biological properties of this compound underscore the vast and largely untapped potential of plant-derived RiPPs in drug discovery.
References
- 1. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
- 2. Dual inhibition of the renin and angiotensin converting enzyme activities of aqueous extracts of 22 edible flower petals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Inhibitory activities of baicalin against renin and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Lyciumin B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumin B, a member of the growing class of plant-derived Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current scientific understanding for researchers and professionals in drug development. We will dissect the key enzymatic steps, from the ribosomal synthesis of the precursor peptide to the final intricate post-translational modifications. This guide details the involved enzymes, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate a comprehensive understanding of this compound biosynthesis.
Introduction
Lyciumins are a class of branched cyclic peptides first isolated from the roots of Lycium barbarum, a plant with a long history in traditional medicine.[1][2] These peptides are characterized by a unique macrocyclic linkage between the indole nitrogen of a C-terminal tryptophan and the α-carbon of an internal glycine residue, as well as an N-terminal pyroglutamate.[1][2] this compound, a specific member of this family, is biosynthesized as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a departure from the non-ribosomal peptide synthetase (NRPS) pathways commonly associated with complex peptide natural products.[1] Understanding the intricate biosynthetic machinery responsible for this compound production is crucial for its potential biotechnological production and therapeutic development.
The this compound Precursor Peptide: LbaLycA
The journey to mature this compound begins with the ribosomal synthesis of a precursor peptide, designated LbaLycA in Lycium barbarum.[1] This precursor protein possesses a modular architecture characteristic of many RiPP precursors.
Architecture of the LbaLycA Precursor
The LbaLycA precursor protein is a multi-domain polypeptide comprising:
-
N-terminal Signal Peptide: This sequence directs the precursor peptide into the secretory pathway.
-
Leader Peptide: The leader region is believed to be involved in recognizing and guiding the modifying enzymes to the core peptide.
-
Core Peptide Repeats: The precursor contains multiple tandem repeats of the core peptide sequence that will ultimately be processed into mature lyciumins, including this compound.[1] The core peptide sequence for this compound is QPWGVGSW .[3]
-
Follower Peptide: This sequence follows the core peptide repeats.
-
C-terminal BURP Domain: A plant-specific domain that plays a crucial catalytic role in the biosynthesis of lyciumins.[1][4]
The full amino acid sequence of the LbaLycA precursor protein can be accessed from GenBank with the accession numbers MH124242, MH124243, and MH124244.[2]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from the LbaLycA precursor involves a series of coordinated post-translational modifications, including proteolytic processing, N-terminal modification, and a unique macrocyclization reaction.
Overview of the Pathway
The proposed biosynthetic pathway for this compound is a multi-step process that occurs within the plant cell's secretory pathway.
Figure 1: Proposed biosynthetic pathway of this compound.
Step 1: Autocatalytic Macrocyclization by the BURP Domain
A key and fascinating step in this compound biosynthesis is the formation of the characteristic branched cyclic structure. This reaction is catalyzed by the C-terminal BURP domain of the LbaLycA precursor peptide itself, acting as a copper-dependent autocatalytic peptide cyclase.[4]
The BURP domain facilitates an intramolecular crosslink between the indole nitrogen of the C-terminal tryptophan and the α-carbon of the glycine at the fourth position of the core peptide (QPWG VGS W).[1][4] This reaction is proposed to involve a radical mechanism and requires dioxygen.[5] The copper cofactor within the BURP domain is essential for this catalytic activity.[4]
Step 2: Proteolytic Processing
Following macrocyclization, the modified core peptide must be excised from the precursor protein. This is achieved through the action of specific proteases that recognize and cleave the leader and follower peptide sequences flanking the core peptide. While the exact proteases responsible for processing the LbaLycA precursor have not yet been definitively identified, studies on other plant cyclic peptides suggest the involvement of enzymes such as asparaginyl endopeptidases (AEPs) and papain-like cysteine proteases.[2][6] Subtilisin-like proteases are also known to be involved in the processing of RiPPs in other organisms and may play a role.[7] It is likely that a cascade of proteolytic events releases the cyclized core peptide.
Step 3: N-terminal Pyroglutamate Formation
The final modification to produce mature this compound is the conversion of the N-terminal glutamine (Q) of the core peptide to pyroglutamate. This cyclization reaction is catalyzed by a glutaminyl cyclotransferase (QC).[8] This modification protects the peptide from degradation by aminopeptidases, contributing to its stability.[8]
Quantitative Data
Quantitative data on the biosynthesis of this compound is still emerging. However, heterologous expression studies and transcriptome analyses provide some initial insights.
Table 1: Quantitative Data on this compound and Related Components
| Parameter | Value/Observation | Plant/System | Reference |
| Heterologous Production | |||
| Lyciumin A, B, and D detection | Detected after 6 days | Nicotiana benthamiana expressing LbaLycA | [1] |
| Gene Expression (Transcriptome Analysis) | |||
| LbaLycA expression | Predominantly in roots | Lycium barbarum | [1] |
| Protease gene expression | Subtilisin-like proteases, Aspartic proteases, Cysteine proteases expressed in roots | Lycium barbarum | [3] |
| Glutaminyl Cyclotransferase gene expression | Expressed in various tissues | Lycium barbarum | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression of LbaLycA in Nicotiana benthamiana
This protocol is adapted from the general principles of Agrobacterium-mediated transient expression.
Workflow:
Figure 2: Workflow for heterologous expression of LbaLycA.
Materials:
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Agrobacterium tumefaciens strain LBA4404
-
pEAQ-HT vector containing the LbaLycA gene
-
LB medium with appropriate antibiotics
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
Syringes (1 mL, without needle)
Procedure:
-
Vector Construction: The full-length coding sequence of LbaLycA is cloned into the pEAQ-HT plant expression vector.
-
Agrobacterium Transformation: The pEAQ-HT-LbaLycA construct is transformed into Agrobacterium tumefaciens strain LBA4404 by electroporation.
-
Agrobacterium Culture: A single colony of transformed Agrobacterium is inoculated into LB medium containing appropriate antibiotics and grown overnight at 28°C with shaking.
-
Infiltration: The overnight culture is centrifuged, and the bacterial pellet is resuspended in infiltration buffer to an OD₆₀₀ of 0.5-1.0. The bacterial suspension is then infiltrated into the abaxial side of N. benthamiana leaves using a needleless syringe.
-
Incubation: Infiltrated plants are incubated under standard growth conditions for 6 days to allow for gene expression and peptide production.
-
Extraction and Analysis: Leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. Peptides are extracted using an appropriate solvent (e.g., methanol/water/formic acid) and analyzed by LC-MS.
Purification of this compound from Plant Extracts
This is a general protocol for the purification of cyclic peptides from plant material.
Workflow:
Figure 3: General workflow for the purification of this compound.
Materials:
-
Plant material (e.g., L. barbarum roots or infiltrated N. benthamiana leaves)
-
Extraction buffer (e.g., 80% methanol, 1% formic acid)
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
-
Acetonitrile, water, and formic acid (HPLC grade)
Procedure:
-
Extraction: Homogenize the plant material in the extraction buffer and centrifuge to clarify the extract.
-
Solid-Phase Extraction: Condition a C18 SPE cartridge with acetonitrile and then equilibrate with water. Load the plant extract onto the cartridge. Wash the cartridge with a low concentration of organic solvent to remove polar impurities. Elute the peptides with a higher concentration of acetonitrile.
-
Reversed-Phase HPLC: Further purify the eluted peptide fraction by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS to identify those containing pure this compound.
In Vitro Enzyme Assay for BURP Domain Cyclase Activity
This hypothetical assay is based on the known properties of the BURP domain.
Materials:
-
Purified LbaLycA precursor protein (or a construct containing the core peptide and BURP domain)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Copper(II) sulfate (CuSO₄)
-
Ascorbate (as a reducing agent)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified precursor protein, assay buffer, and CuSO₄ to a final concentration of 10 µM.
-
Initiation: Initiate the reaction by adding ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 10% formic acid.
-
Analysis: Analyze the reaction products by LC-MS to detect the formation of the cyclized peptide, identified by its mass-to-charge ratio.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of how plants utilize a ribosomal pathway coupled with unique post-translational modifications to generate complex bioactive peptides. The discovery of the autocatalytic, copper-dependent BURP domain cyclase has significantly advanced our understanding of this process. However, several key questions remain. The specific proteases responsible for the proteolytic processing of the LbaLycA precursor are yet to be identified. A detailed mechanistic understanding of the radical-based cyclization reaction catalyzed by the BURP domain requires further investigation. Furthermore, a comprehensive quantitative analysis of the entire pathway, including enzyme kinetics and metabolite fluxes, will be crucial for metabolic engineering efforts aimed at the large-scale production of this compound. Future research in these areas will not only provide deeper insights into the biosynthesis of this intriguing molecule but also pave the way for its potential application in medicine and biotechnology.
References
The Expanding World of Lyciumins: A Technical Guide to Their Natural Sources, Distribution, and Analysis
For Immediate Release
A comprehensive technical guide detailing the natural sources, distribution, and analytical methodologies for Lyciumin B and its analogs has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of these promising bioactive peptides, originally discovered in Goji berries (Lycium barbarum), and now identified in a broader range of plant families.
Lyciumins are a class of branched cyclic ribosomal peptides that have garnered significant interest for their potential therapeutic applications, notably as inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the regulation of blood pressure.[1][2][3] This technical guide serves as a central repository of current knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this field.
Natural Sources and Distribution of Lyciumin Analogs
Initially isolated from the roots of Lycium barbarum (Goji berry), a plant with a long history in traditional medicine for treating hypertension, Lyciumins are now known to be more widely distributed in the plant kingdom.[1][3] Through advanced genome mining techniques, the presence of Lyciumin precursor genes has been identified in several plant families beyond the Solanaceae family, including Amaranthaceae, Fabaceae, and Rosaceae.[1] This discovery has significantly expanded the known diversity of Lyciumin chemotypes.
The concentration of Lyciumins is generally highest in the roots and seeds of these plants.[1] The primary analogs identified in Lycium barbarum root extracts are Lyciumin A, B, C, and D.[4]
Table 1: Distribution of Lyciumin Analogs in Plant Families
| Plant Family | Genera Containing Lyciumin Analogs | Primary Plant Parts |
| Solanaceae | Lycium (e.g., L. barbarum, L. chinense) | Roots, Seeds |
| Amaranthaceae | Amaranthus, Celosia | Seeds, Whole Plant |
| Fabaceae | Glycine (Soybean) | Roots, Seeds |
| Rosaceae | Not specified in detail in the provided results | Not specified |
Table 2: Known Lyciumin Analogs from Lycium barbarum
| Analog | Core Peptide Sequence |
| Lyciumin A | QPYGVGSW |
| This compound | QPWGVGSW |
| Lyciumin C | QPYGVFSW |
| Lyciumin D | QPYGVGIW |
Source: PNAS, 2018.[1]
Experimental Protocols
The extraction, isolation, and quantification of this compound and its analogs are critical for their study and potential application. The following protocols are generalized from methodologies reported in the scientific literature.
Extraction of Lyciumin Peptides from Plant Material
This protocol outlines a general procedure for the extraction of peptides from plant tissues, particularly roots and seeds.
-
Sample Preparation: Fresh or freeze-dried plant material (roots or seeds) is finely ground to a powder.
-
Extraction: The powdered material is suspended in an extraction buffer (e.g., a methanol/water or ethanol/water mixture) and subjected to ultrasonication to disrupt cell walls and facilitate the release of peptides.
-
Centrifugation: The mixture is centrifuged to pellet solid plant debris.
-
Supernatant Collection: The supernatant containing the crude peptide extract is carefully collected.
-
Solvent Evaporation: The solvent is removed from the supernatant under vacuum to concentrate the peptide extract.
Purification of this compound using High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard and effective method for purifying peptides from a crude extract.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA), is employed.
-
Gradient Elution: The concentration of acetonitrile is gradually increased to elute peptides based on their hydrophobicity.
-
Fraction Collection: Fractions are collected at regular intervals.
-
Purity Analysis: The purity of the fractions containing the target this compound is assessed using analytical HPLC or mass spectrometry.
-
Lyophilization: The purified fractions are lyophilized to obtain the peptide in a solid form.
Quantification of this compound using UPLC-Q-TOF-MS/MS
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry provides a highly sensitive and accurate method for quantifying this compound.
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent (e.g., 50% acetonitrile in water).
-
UPLC Separation: The sample is injected into a UPLC system equipped with a C18 column for rapid separation.
-
Mass Spectrometry Detection: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer.
-
Quantification: Quantification is achieved by comparing the peak area of the target analyte (this compound) with that of a known concentration of a standard.
Signaling Pathways and Mechanism of Action
The primary reported biological activity of Lyciumins is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by this compound
This compound has been identified as an inhibitor of both Angiotensin-Converting Enzyme (ACE) and renin.[1][2]
-
Renin Inhibition: Renin is an enzyme that catalyzes the first and rate-limiting step of the RAAS, the conversion of angiotensinogen to angiotensin I. By inhibiting renin, this compound reduces the production of angiotensin I.[5][6]
-
ACE Inhibition: ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of ACE by this compound further blocks this pathway, leading to reduced levels of angiotensin II.[2][7]
The dual inhibition of both renin and ACE makes this compound a particularly interesting candidate for the development of antihypertensive agents.
Caption: Mechanism of RAAS inhibition by this compound.
Experimental Workflow
The discovery and characterization of new Lyciumin analogs often follow a gene-guided approach, which can be coupled with heterologous expression for increased production.
Caption: Experimental workflow for Lyciumin discovery and analysis.
Conclusion
The study of this compound and its analogs is a rapidly evolving field with significant potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their natural sources, distribution, and the methodologies required for their investigation. The continued exploration of the expanded Lyciumin chemical space, facilitated by gene-guided discovery and heterologous expression, promises to uncover new bioactive peptides with diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
Lyciumin B as a Protease Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumin B, a cyclic octapeptide isolated from the roots of Lycium chinense, has been identified as a potential inhibitor of key proteases in the Renin-Angiotensin System (RAS), specifically angiotensin-converting enzyme (ACE) and renin. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a protease inhibitor. While direct quantitative inhibitory data for this compound remains to be fully elucidated in the public domain, this document synthesizes the available information on the broader class of lyciumins, details the established roles of its target proteases, and presents detailed hypothetical experimental protocols for its investigation. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to provide a foundational resource for researchers in pharmacology and drug development.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Two of the primary enzymatic players in this pathway are renin and angiotensin-converting enzyme (ACE). Renin initiates the cascade by converting angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by ACE. Consequently, the inhibition of these proteases is a well-established therapeutic strategy for the management of hypertension.
Natural products represent a rich source of novel bioactive compounds, and cyclic peptides, in particular, have garnered significant interest due to their structural stability and target specificity. Lyciumins, a class of branched cyclic peptides first isolated from Lycium chinense, have been identified as inhibitors of both ACE and renin. This guide focuses specifically on this compound, providing a detailed exploration of its potential as a protease inhibitor.
Chemical Structure of this compound
This compound is a monocyclic octapeptide with a unique C-N linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue. The chemical structures of Lyciumins A, B, C, and D were first elucidated by Yahara et al. in 1993.
Table 1: Structure of this compound
| Compound | Molecular Formula | Amino Acid Sequence |
| This compound | C₄₄H₅₂N₁₀O₁₁ | pGlu-Pro-Ile-Gly-Trp-Pro-Phe-Trp |
Note: The structure contains a unique macrocyclic linkage between the tryptophan-indole nitrogen and the glycine α-carbon.
Mechanism of Action as a Protease Inhibitor
This compound is proposed to exert its therapeutic effects through the inhibition of angiotensin-converting enzyme (ACE) and renin, key proteases within the Renin-Angiotensin System.
Inhibition of Angiotensin-Converting Enzyme (ACE)
ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a dual role in blood pressure regulation. It converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, this compound would prevent the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, the inhibition of bradykinin degradation would potentiate its vasodilatory effects.
Inhibition of Renin
Renin is an aspartic protease that catalyzes the first and rate-limiting step of the RAS cascade: the conversion of angiotensinogen to angiotensin I. Inhibition of renin by this compound would lead to a reduction in the production of angiotensin I and, consequently, angiotensin II, resulting in decreased blood pressure.
Signaling Pathways
The inhibition of ACE and renin by this compound would primarily impact the Renin-Angiotensin System (RAS) signaling pathway. A reduction in angiotensin II levels would lead to decreased activation of angiotensin II type 1 (AT1) receptors, resulting in reduced vasoconstriction, decreased aldosterone secretion, and diminished sympathetic nervous system activity.
Quantitative Data on Protease Inhibition
To date, specific quantitative data on the inhibitory activity of this compound against ACE and renin (e.g., IC₅₀, Kᵢ values) has not been reported in peer-reviewed literature. However, data for the closely related Lyciumin A provides an indication of the potential potency of this class of cyclic peptides.
Table 2: Inhibitory Activity of Lyciumin A
| Inhibitor | Target Protease | Activity | Concentration |
| Lyciumin A | Renin | 19.4% inhibition | 40 µg/mL |
It is important to note that this is not an IC₅₀ value and further research is required to determine the precise inhibitory constants for this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the determination of the inhibitory activity of this compound against ACE and renin. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
This compound (purified)
-
Tris-HCl buffer (50 mM, pH 7.5, containing 300 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in Tris-HCl buffer.
-
Prepare a stock solution of FAPGG in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of Tris-HCl buffer (for control) or this compound solution at various concentrations to triplicate wells.
-
Add 160 µL of the FAPGG substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Renin Inhibition Assay
This protocol utilizes a fluorogenic resonance energy transfer (FRET) peptide substrate that is cleaved by renin.
Materials:
-
Recombinant human renin
-
Renin FRET substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)
-
This compound (purified)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of renin in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.
-
-
Assay:
-
In a black 96-well microplate, add 10 µL of assay buffer (for control) or this compound solution at various concentrations to triplicate wells.
-
Add 80 µL of the renin solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the increase in fluorescence intensity every minute for 30 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and this compound, and the data analyzed using Lineweaver-Burk plots.
-
Conclusion and Future Directions
This compound, a unique cyclic octapeptide from Lycium chinense, represents a promising natural product for the development of novel protease inhibitors targeting the Renin-Angiotensin System. While its inhibitory activity against ACE and renin has been qualitatively suggested, a significant knowledge gap exists regarding its specific potency and mechanism of inhibition. Future research should prioritize the determination of IC₅₀ and Kᵢ values for this compound against both ACE and renin. Furthermore, detailed kinetic studies are essential to elucidate its mode of inhibition (competitive, non-competitive, etc.). Structure-activity relationship (SAR) studies on this compound and its analogs could provide valuable insights for the design of more potent and selective inhibitors. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake these critical investigations and unlock the full therapeutic potential of this compound.
Unveiling the Potential of Lyciumin B: A Technical Guide to its Angiotensin-Converting Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumin B, a cyclic peptide isolated from the roots of Lycium barbarum (goji berry), has been identified as a potential inhibitor of the angiotensin-converting enzyme (ACE). As a key regulator of blood pressure, ACE presents a prime target for antihypertensive therapies. This technical guide provides a comprehensive overview of the current understanding of the biological activity of compounds from Lycium barbarum on ACE, with a focus on this compound. While this compound is categorized as an ACE inhibitor, it is important to note that specific quantitative data on its direct inhibitory activity is not extensively available in current scientific literature. This guide, therefore, presents the available data on related ACE inhibitory peptides from Lycium barbarum to offer a valuable point of reference and to underscore the need for further targeted research on this compound.
Quantitative Data on ACE Inhibition by Lycium barbarum Peptides
While specific IC50 values for this compound are not readily found in published research, studies on other peptides isolated from Lycium barbarum provide evidence of the plant's potential for ACE inhibition. The following table summarizes the available quantitative data for these related compounds.
| Peptide Sequence | IC50 Value (μM) | Source |
| GPFN | 324.44 ± 8.93 | Ultrafine Lycium barbarum pomace powder |
Experimental Protocols: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following is a detailed methodology for a common in vitro ACE inhibition assay, based on the spectrophotometric method using the substrate Hippuryl-Histidyl-Leucine (HHL). This protocol can be adapted for the evaluation of this compound or other potential ACE inhibitors.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound or other test compounds
-
Borate buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer capable of measuring absorbance at 228 nm
2. Preparation of Solutions:
-
ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay will typically be around 2 mU/mL.
-
HHL Solution: Dissolve HHL in borate buffer (pH 8.3) containing NaCl. A common concentration is 5 mM HHL in 100 mM borate buffer with 300 mM NaCl.
-
Test Compound Solutions: Dissolve this compound or other test compounds in an appropriate solvent (e.g., deionized water, DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC50 value.
-
HCl Solution: Prepare a 1 M solution of HCl to stop the enzymatic reaction.
3. Assay Procedure:
-
Pre-incubation: In a microcentrifuge tube, add 50 µL of the test compound solution (or control solvent) and 50 µL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add 150 µL of the HHL solution to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure linear product formation.
-
Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture and vortex vigorously for 15-30 seconds to extract the hippuric acid (HA) formed.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Spectrophotometric Reading: Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a spectrophotometer.
4. Calculation of ACE Inhibition:
The percentage of ACE inhibition is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Renin-Angiotensin System and Lycium barbarum Inhibition.
Caption: ACE Inhibition Assay Experimental Workflow.
The Role of the BURP Domain in Lyciumin B Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycium barbarum, commonly known as the goji berry, is a plant with a rich history in traditional medicine. Its bioactive compounds are of significant interest to the pharmaceutical and nutraceutical industries. Among these compounds are the lyciumins, a class of branched cyclic ribosomal peptides with potential hypotensive properties. The biosynthesis of these complex natural products, particularly the formation of the characteristic macrocyclic ring, has been a subject of intensive research. This technical guide provides an in-depth exploration of the biosynthesis of Lyciumin B, with a specific focus on the pivotal role of the BURP domain. Recent studies have elucidated that the BURP domain, a conserved C-terminal region in the precursor peptide, functions as a novel copper-dependent autocatalytic peptide cyclase, driving the key macrocyclization step. This guide will detail the proposed biosynthetic pathway, present available quantitative data, and provide comprehensive experimental protocols for the study of this fascinating system.
The BURP Domain: A Key Player in Plant Peptide Biosynthesis
The BURP domain is a protein domain of approximately 230 amino acids found exclusively in plants. It is named after the four proteins in which it was first identified: BNM2, USP, RD22, and PG1β.[1] These proteins are typically involved in plant development and stress responses.[2][3][4] The structure of BURP domain-containing proteins is modular, often comprising an N-terminal signal peptide, a variable region that can contain repeating motifs, and the conserved C-terminal BURP domain.[1][5]
In the context of this compound biosynthesis, the precursor peptide, LbaLycA, contains multiple repeats of the core peptide sequence for lyciumins A, B, and D in its N-terminal region, followed by a C-terminal BURP domain.[6] It is this BURP domain that has been identified as the catalytic entity responsible for the formation of the macrocyclic ring, a key structural feature of lyciumins.[7][8][9]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, LbaLycA. The proposed pathway involves post-translational modifications, including cyclization and proteolytic cleavage, to yield the mature bioactive peptide.
References
- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 2. neb.com [neb.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. rsc.org [rsc.org]
- 6. pnas.org [pnas.org]
- 7. Plant peptides – redefining an area of ribosomally synthesized and post-translationally modified peptides - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00042G [pubs.rsc.org]
- 8. bowdish.ca [bowdish.ca]
- 9. static.igem.org [static.igem.org]
Initial Studies on the Hypotensive Effects of Lycium barbarum Polysaccharides: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycium barbarum, commonly known as goji berry, has been utilized for centuries in traditional medicine for a variety of health benefits. Modern scientific inquiry has identified Lycium barbarum polysaccharides (LBPs) as the primary bioactive constituents responsible for its therapeutic properties. This technical guide provides an in-depth analysis of the initial studies investigating the hypotensive effects of these polysaccharides. While direct clinical evidence in humans remains limited, preclinical studies in animal models of hypertension suggest a potential blood pressure-lowering effect. This document summarizes the available quantitative data, details the experimental methodologies employed in key studies, and elucidates the proposed signaling pathways involved in the hypotensive action of Lycium barbarum extracts. The primary mechanisms appear to involve the modulation of the renin-angiotensin system and the enhancement of endothelial function through the nitric oxide synthase pathway.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The exploration of natural compounds for the management of high blood pressure is a growing area of research. The fruit and root bark of Lycium barbarum have been traditionally used in Asian medicine to treat conditions that align with modern descriptions of hypertension.[1] Scientific investigations have increasingly focused on the therapeutic potential of Lycium barbarum polysaccharides (LBPs), the main active components of the goji berry. This whitepaper synthesizes the foundational research on the hypotensive effects of Lycium extracts, with a focus on LBPs, to provide a comprehensive resource for researchers and professionals in drug development.
Quantitative Data on Hypotensive Effects
A pivotal study by Lin et al. (2015) investigated the anti-hypertensive effect of Lycium barbarum in a salt-sensitive hypertension rat model. The study demonstrated that treatment with Lycium barbarum successfully reversed elevated blood pressure to normal levels.[2] While a meta-analysis of several randomized controlled trials concluded that Lycium barbarum supplementation showed no significant benefit on blood pressure in humans[3][4], the positive results from animal models warrant further investigation.
| Animal Model | Treatment | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Borderline Hypertensive Rats (BHRs) on high salt diet | Lycium barbarum | Not specified | 4 weeks | Reversed elevation to normal levels | Not specified | [2] |
Table 1: Summary of Quantitative Data from Preclinical Studies on the Hypotensive Effect of Lycium barbarum
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies that have investigated the hypotensive effects of Lycium barbarum extracts.
Animal Models of Hypertension
-
Salt-Sensitive Hypertension Model: This model is commonly induced in borderline hypertensive rats (BHRs) or Dahl salt-sensitive rats by feeding them a high-salt diet (e.g., 8% NaCl) for a specified period, typically several weeks, until a significant increase in blood pressure is observed.[2]
-
Spontaneously Hypertensive Rat (SHR) Model: SHRs are a genetically hypertensive strain that naturally develops hypertension and are a widely used model for studying essential hypertension.[5]
-
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This model involves the surgical constriction of one renal artery, leading to renin-dependent hypertension.[6]
Preparation and Administration of Lycium barbarum Extracts
-
Aqueous Extracts: Dried Lycium barbarum fruits or root bark are typically boiled in water, followed by filtration and concentration to obtain an aqueous extract.
-
Polysaccharide Extraction: LBPs are generally extracted from the fruits using hot water extraction, followed by alcohol precipitation, deproteinization, and dialysis to purify the polysaccharide fraction.
-
Administration: In animal studies, the extracts are most commonly administered orally via gavage.
Blood Pressure Measurement
-
Tail-Cuff Plethysmography: This is a common non-invasive method for measuring systolic blood pressure in rodents. The animal is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.[7]
Signaling Pathways and Mechanisms of Action
The hypotensive effects of Lycium barbarum polysaccharides are believed to be mediated through multiple signaling pathways, primarily involving the renin-angiotensin system and the improvement of endothelial function.
Regulation of the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Some studies suggest that compounds within Lycium barbarum, particularly from the root bark, may exert inhibitory effects on this system.[1] By potentially inhibiting angiotensin-converting enzyme (ACE) or blocking angiotensin II receptors, Lycium extracts could lead to vasodilation and a reduction in blood pressure. Some in vitro studies have shown that peptides derived from Lycium barbarum pomace exhibit ACE inhibitory activity.[7]
Enhancement of Endothelial Function
Endothelial dysfunction is a key factor in the development of hypertension. Lycium barbarum polysaccharides have been shown to improve endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The study by Lin et al. (2015) found that Lycium barbarum treatment significantly improved eNOS expression in hypertensive rats.[2] This effect may be linked to the regulation of long non-coding RNAs, such as lncRNA sONE.[2]
Caption: Proposed signaling pathways for the hypotensive effect of LBPs.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the hypotensive effects of Lycium barbarum extracts.
Caption: General experimental workflow for in vivo hypotensive studies.
Conclusion and Future Directions
Initial preclinical studies provide promising evidence for the hypotensive potential of Lycium barbarum, particularly its polysaccharide components. The mechanisms appear to be multifactorial, involving the modulation of the renin-angiotensin system and the enhancement of endothelial nitric oxide production. However, the current body of research is limited, and there is a notable lack of robust quantitative data from well-controlled studies, especially concerning dose-response relationships and the effects on both systolic and diastolic blood pressure.
Future research should focus on:
-
Conducting more rigorous preclinical studies using standardized extracts of Lycium barbarum to establish clear dose-dependent hypotensive effects.
-
Elucidating the precise molecular targets of LBPs within the renin-angiotensin and eNOS signaling pathways.
-
Translating these findings into well-designed clinical trials to evaluate the efficacy and safety of Lycium barbarum extracts for the management of hypertension in humans.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of Lycium barbarum in cardiovascular health.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Anti-hypertensive effect of Lycium barbarum L. with down-regulated expression of renal endothelial lncRNA sONE in a rat model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Health-Promoting Effects of Goji Berries (Lycium barbarum): A Literature Overview [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking Nature's Pharmacy: A Technical Guide to the Genetic Basis of Lyciumin B Production in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the genetic underpinnings of Lyciumin B biosynthesis within the Solanaceae family, offering a comprehensive resource for its study and potential exploitation in drug discovery and development. Lyciumins, a class of branched cyclic ribosomal peptides, have garnered significant interest for their therapeutic potential, including their inhibitory effects on pharmacologically relevant proteases. This document provides a detailed overview of the biosynthetic pathway, quantitative production data, experimental methodologies, and the regulatory networks governing the production of these promising natural products.
Introduction to Lyciumins and their Significance
Lyciumins are a fascinating class of ribosomally synthesized and post-translationally modified peptides (RiPPs) initially discovered in the roots of Lycium barbarum (goji berry), a member of the Solanaceae family. These peptides are characterized by a unique branched cyclic structure, featuring an N-terminal pyroglutamate and a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon. Their biological activities, including the inhibition of angiotensin-converting enzyme (ACE) and renin, position them as promising candidates for the development of novel therapeutics for hypertension and other cardiovascular diseases. Understanding the genetic basis of their production is paramount for harnessing their full potential through biotechnological approaches.
The Genetic Blueprint of Lyciumin Biosynthesis
The biosynthesis of this compound, like other lyciumins, originates from a precursor gene. The key genetic component identified is the LbaLycA gene from Lycium barbarum. This precursor gene is distinguished by the presence of a C-terminal BURP domain and multiple repeats of the core peptide sequence that ultimately forms the mature Lyciumin.
The Lyciumin Precursor Gene: LbaLycA
The LbaLycA gene encodes a precursor protein that undergoes a series of post-translational modifications to yield the final this compound peptide. A critical feature of this precursor is the BURP domain, which has been recently characterized as a copper-dependent autocatalytic peptide cyclase. This domain is responsible for the formation of the characteristic macrocyclic linkage.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the LbaLycA precursor protein. This is followed by a series of enzymatic modifications, including cyclization, proteolytic cleavage, and N-terminal pyroglutamate formation. The successful heterologous expression of LbaLycA in Nicotiana benthamiana, another Solanaceae species, has confirmed that the necessary enzymatic machinery for these modifications is conserved within the family.
Quantitative Analysis of this compound Production
While precise absolute quantification of this compound from native sources is not extensively documented, studies on heterologous expression in Nicotiana benthamiana provide valuable insights into production potential. A significant finding is that the expression of an engineered LbaLycA precursor containing ten tandem repeats of the this compound core peptide can lead to a 40-fold increase in this compound production compared to extraction from Lycium barbarum roots[1]. This demonstrates the immense potential of metabolic engineering for scaling up this compound production. For context, the yields of other heterologously expressed metabolites in N. benthamiana are presented in Table 1.
| Compound | Host | Expression System | Yield | Reference |
| This compound (relative) | Nicotiana benthamiana | Transient (engineered LbaLycA with 10x repeats) | 40-fold increase vs. L. barbarum roots | [1] |
| Oleanolic acid | Nicotiana benthamiana | Transient | 37.9 ± 0.9 mg/g dry weight | [2] |
| Maslinic acid | Nicotiana benthamiana | Transient | 27.2 ± 3.0 mg/g dry weight | [2] |
| Cyprosin B | Nicotiana benthamiana | Transient | ~81 mg/kg fresh weight | [3] |
Table 1: Quantitative data on the production of this compound (relative) and other metabolites in Nicotiana benthamiana.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound genetics and production.
Cloning of the LbaLycA Precursor Gene from Lycium barbarum
This protocol outlines the steps for isolating and cloning the LbaLycA gene.
1. Plant Material and RNA Extraction:
-
Collect fresh, healthy roots from Lycium barbarum plants.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the root tissue using a suitable plant RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.
3. PCR Amplification:
-
Design gene-specific primers for the full-length LbaLycA coding sequence based on the published sequence.
-
Perform PCR using the synthesized cDNA as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize errors.
-
Optimize PCR conditions (annealing temperature, extension time) as needed.
-
Analyze the PCR product on an agarose gel to confirm the expected size.
4. Gene Cloning:
-
Purify the PCR product from the agarose gel.
-
Clone the purified LbaLycA gene into a suitable expression vector (e.g., pEAQ-HT for transient expression in N. benthamiana) using standard restriction enzyme digestion and ligation or a seamless cloning method.
-
Transform the ligation product into competent E. coli cells.
-
Select positive clones by antibiotic selection and confirm the insert by colony PCR and Sanger sequencing.
Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
This protocol describes the transient expression of the cloned LbaLycA gene in N. benthamiana leaves.
1. Agrobacterium Transformation:
-
Transform the expression vector containing LbaLycA into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation or the freeze-thaw method.
-
Select transformed colonies on LB agar plates containing appropriate antibiotics.
2. Infiltration Culture Preparation:
-
Inoculate a single Agrobacterium colony into 5 mL of LB medium with antibiotics and grow overnight at 28°C with shaking.
-
Use the overnight culture to inoculate a larger volume of induction medium (e.g., containing MES and acetosyringone) and grow to an OD600 of 0.6-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone, pH 5.6) to a final OD600 of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-3 hours before infiltration.
3. Leaf Infiltration:
-
Use a needleless syringe to infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension.
-
Infiltrate several leaves per plant. As a negative control, infiltrate leaves with Agrobacterium carrying an empty vector.
4. Plant Incubation and Sample Collection:
-
Maintain the infiltrated plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 24°C).
-
Harvest the infiltrated leaf tissue 5-7 days post-infiltration for this compound analysis.
Extraction and Quantitative Analysis of this compound by LC-MS/MS
This protocol details the extraction and quantification of this compound from plant tissue.
1. Sample Preparation:
-
Freeze the harvested leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with an appropriate solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).
-
Sonicate the mixture for 30 minutes and then centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.22 µm filter before LC-MS analysis.
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the extracted peptides on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
For absolute quantification, use a synthetic this compound standard to generate a calibration curve.
Regulatory Networks Controlling this compound Production
The production of specialized metabolites in plants is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stresses. As the Lyciumin precursor gene, LbaLycA, contains a BURP domain, its expression is likely governed by similar regulatory mechanisms to other BURP domain-containing genes in Solanaceae.
Hormonal Regulation
Plant hormones play a crucial role in mediating stress responses and developmental processes. Several key hormones are implicated in the regulation of BURP gene expression:
-
Abscisic Acid (ABA): ABA is a key hormone in the response to abiotic stresses such as drought and salinity. The promoter regions of many SlBURP genes in tomato contain ABA-responsive elements (ABREs), and their expression is induced by ABA treatment.
-
Jasmonic Acid (JA): JA is a central player in the defense against necrotrophic pathogens and insect herbivores. JA signaling can induce the expression of various defense-related genes, including those involved in secondary metabolite biosynthesis.
-
Salicylic Acid (SA): SA is primarily involved in the defense against biotrophic pathogens. Crosstalk between SA and JA signaling pathways is common, allowing for a fine-tuned defense response.
Transcriptional Regulation
The hormonal signals are transduced through signaling cascades that ultimately lead to the activation or repression of transcription factors (TFs). These TFs then bind to specific cis-acting elements in the promoters of their target genes, including LbaLycA. Several families of TFs are known to be involved in the regulation of stress-responsive genes in Solanaceae:
-
NAC (NAM, ATAF1/2, CUC2): A large family of plant-specific TFs involved in a wide range of developmental and stress responses.
-
MYB (myeloblastosis): Another large family of TFs that regulate various aspects of plant metabolism, development, and stress responses.
-
bZIP (basic leucine zipper): These TFs are involved in a variety of processes, including hormone and stress signaling.
References
Preliminary In Vitro Studies of Lyciumin B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumin B is a cyclic peptide isolated from the plant Lycium chinense.[1] While research into the specific bioactivities of this compound is still in its nascent stages, the broader family of lyciumins and extracts from Lycium barbarum (Goji berry) have demonstrated a range of biological effects, including anti-inflammatory and enzyme-inhibitory properties. This technical guide provides a summary of the available preliminary in vitro data on the bioactivity of lyciumins and related extracts, along with detailed experimental protocols that can be applied to the study of this compound.
Quantitative Bioactivity Data
Direct quantitative in vitro bioactivity data for this compound is not extensively available in the current body of scientific literature. However, studies on closely related compounds and extracts of Lycium barbarum provide valuable insights into its potential therapeutic effects.
Enzyme Inhibition
A related cyclic octapeptide, Lyciumin A, has been shown to exhibit inhibitory activity against key proteases involved in blood pressure regulation.
Table 1: In Vitro Enzyme Inhibition by Lyciumin A
| Compound | Target Enzyme | % Inhibition | Concentration |
| Lyciumin A | Renin | 19.4% | 40 µg/mL |
Data sourced from MedchemExpress, which notes that they have not independently confirmed the accuracy of these methods and they are for reference only.[2]
Anti-inflammatory Activity of Lycium barbarum Extracts
Extracts from Lycium barbarum, the plant source of lyciumins, have demonstrated significant anti-inflammatory effects in vitro. These studies provide a strong rationale for investigating the specific contribution of this compound to these activities.
Table 2: In Vitro Anti-inflammatory Effects of Lycium barbarum Flavonoids (LBFs) on LPS-stimulated RAW264.7 Macrophages
| Treatment | Concentration (µg/mL) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | - | 18.54 ± 1.86 | 9.53 ± 0.35 | 42.22 ± 14.09 |
| LPS (1 µg/mL) | - | 100% | 324.11 ± 6.13 | 25.41 ± 0.23 | 1172.36 ± 80.73 |
| LBFs + LPS | 100 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LBFs + LPS | 200 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LBFs + LPS | 400 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data presented in a qualitative summary based on the findings that LBFs significantly decreased the production of these inflammatory mediators in a dose-dependent manner.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to assessing the bioactivity of this compound. These protocols are based on established methods used in the study of Lycium barbarum extracts and other natural products.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., RAW264.7 macrophages, Caco-2)
-
Complete cell culture medium
-
This compound (or extract) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and test groups (cells + this compound + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.
Cytokine Secretion Assay (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as TNF-α.
Materials:
-
Cell line (e.g., RAW264.7 or human peripheral blood mononuclear cells)
-
LPS or other appropriate stimulus
-
This compound stock solution
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[5]
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer (e.g., 3% non-fat milk in PBS) to prevent non-specific binding.[5]
-
Prepare cell culture supernatants as described in the NO production assay (stimulate cells with LPS in the presence or absence of this compound).
-
Add 50-100 µL of the cell culture supernatants and TNF-α standards to the wells of the coated plate and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody. Incubate as per the kit instructions.[6]
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.[6][7]
-
Wash the plate and add the substrate solution (e.g., TMB). A colored product will form in proportion to the amount of TNF-α.[5][7]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[7]
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Lycium barbarum extracts are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway.
Proposed Anti-inflammatory Signaling Pathway of Lycium Barbarum Constituents
Caption: Hypothesized NF-κB signaling pathway inhibition.
General Workflow for In Vitro Bioactivity Screening
Caption: Workflow for in vitro screening of this compound.
Conclusion
The preliminary data on lyciumins and Lycium barbarum extracts suggest that this compound holds promise as a bioactive peptide, particularly in the context of inflammation and enzyme inhibition. The lack of specific in vitro studies on this compound highlights a significant research gap. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into the precise biological activities and mechanisms of action of this compound. Such research is crucial for unlocking the potential therapeutic applications of this compound.
References
- 1. This compound | C44H52N10O11 | CID 14430292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Illuminating the druggable genome through patent bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Heterologous Expression of Lyciumin B in Nicotiana benthamiana
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumin B, a cyclic peptide originally isolated from Lycium barbarum, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the heterologous expression of this compound in Nicotiana benthamiana, a widely used plant system for transient gene expression. The methodology leverages Agrobacterium tumefaciens-mediated transient expression of the this compound precursor peptide gene, LbaLycA. Notably, the expression of LbaLycA alone is sufficient for the production of this compound, as N. benthamiana possesses the endogenous enzymatic machinery required for the post-translational processing and cyclization of the precursor peptide[1]. This protocol is designed to guide researchers through the entire workflow, from vector construction to the extraction and analysis of the target compound.
Biosynthesis and Experimental Workflow
The heterologous production of this compound in N. benthamiana involves the introduction of the LbaLycA gene, which encodes the precursor peptide. Once transcribed and translated within the plant cells, this precursor undergoes a series of post-translational modifications, orchestrated by the native enzymes of N. benthamiana, to yield the mature, cyclic this compound. The overall experimental process encompasses vector construction, agroinfiltration for transient expression, incubation, and subsequent extraction and analysis of the expressed peptide.
Caption: Proposed biosynthetic pathway of this compound in N. benthamiana.
Caption: Experimental workflow for this compound production.
Quantitative Data Summary
While specific yield data for this compound in N. benthamiana is not extensively published, the heterologous expression of other cyclic peptides and small molecules in this system provides a basis for expected yields. The successful detection of this compound after 6 days of transient expression has been confirmed[1]. Yields for other complex molecules can range from micrograms to milligrams per gram of plant tissue, influenced by factors such as the expression vector, co-expression of silencing suppressors, and plant health.
| Product | Expression System | Yield | Reference |
| Oleanolic Acid | N. benthamiana (Tsukuba system) | 27.3 ± 2.6 mg/g dry weight | [2][3][4][5] |
| Kalata B1 (cyclic peptide) | N. benthamiana (co-expression with OaAEP1b) | 75 ± 7 µg/g dry weight | |
| Engineered Plasmin Inhibitor (cyclic peptide) | N. benthamiana | 60 µg/g dry weight | |
| Cyprosin B | N. benthamiana | ~81 mg/kg fresh weight | |
| This compound (estimate) | N. benthamiana | µg/g to low mg/g range | Inferred |
Experimental Protocols
Vector Construction and Agrobacterium Preparation
This protocol outlines the steps for preparing the Agrobacterium tumefaciens culture for plant infiltration.
Materials:
-
LbaLycA gene sequence (codon-optimized for N. benthamiana recommended)
-
Binary expression vector (e.g., pEAQ-HT)
-
Agrobacterium tumefaciens strain (e.g., GV3101, LBA4404)
-
LB medium and agar plates with appropriate antibiotics (e.g., kanamycin, rifampicin)
-
Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone
Procedure:
-
Vector Construction: Synthesize the LbaLycA gene, codon-optimized for N. benthamiana, and clone it into a suitable binary expression vector. The pEAQ-HT vector is a viable option.
-
Agrobacterium Transformation: Transform the resulting plasmid into a competent A. tumefaciens strain using electroporation or heat shock.
-
Primary Culture: In a laminar flow hood, inoculate a single colony of transformed Agrobacterium into 3 mL of LB broth containing the appropriate antibiotics. Incubate at 28°C with shaking at 220 rpm for 36-40 hours in the dark.
-
Secondary Culture: Inoculate 25 µL of the primary culture into 15 mL of LB broth with antibiotics in a 50 mL conical tube. Incubate at 28°C with shaking for approximately 16 hours or until the culture reaches an OD₆₀₀ of 0.8-1.0.
-
Cell Preparation: Centrifuge the bacterial culture at 4,000 x g for 10 minutes. Discard the supernatant and resuspend the bacterial pellet in the infiltration medium to a final OD₆₀₀ of 0.5-1.0.
-
Induction: Incubate the resuspended Agrobacterium at room temperature for 2-3 hours without shaking to allow for the induction of virulence genes by acetosyringone.
Agrobacterium-mediated Transient Expression (Agroinfiltration)
This protocol describes the infiltration of N. benthamiana leaves with the prepared Agrobacterium culture.
Materials:
-
4-6 week old N. benthamiana plants
-
Prepared Agrobacterium suspension
-
1 mL needleless syringes
Procedure:
-
Gently make a small puncture on the abaxial (lower) side of a healthy, fully expanded leaf with the tip of the syringe.
-
Press the syringe against the leaf surface and slowly infiltrate the Agrobacterium suspension into the leaf apoplast. A successfully infiltrated area will appear darker and water-soaked.
-
Infiltrate several leaves per plant to increase the total yield.
-
For enhanced expression, co-infiltrate with an Agrobacterium strain carrying a gene silencing suppressor, such as p19, at a 1:1 ratio.
-
Place the infiltrated plants back in a controlled growth chamber or greenhouse.
-
Incubate the plants for 6 days to allow for sufficient expression and processing of the this compound precursor peptide[1].
Extraction of this compound
This protocol details the extraction of cyclic peptides from the infiltrated N. benthamiana leaf tissue.
Materials:
-
Infiltrated leaf tissue
-
Liquid nitrogen
-
Methanol
-
Zirconia beads
-
Tissue lyser/homogenizer
-
Centrifuge
Procedure:
-
Harvest the infiltrated leaf areas 6 days post-infiltration.
-
Measure the fresh weight of the tissue (e.g., 100 mg).
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue, 1 mL of methanol, and ~10 zirconia beads into a 2 mL tube.
-
Homogenize the sample using a tissue lyser for 4 minutes at 30 Hz.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris.
-
Carefully transfer the clarified methanolic supernatant, which contains the extracted peptides, to a new tube.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Analysis of this compound by LC-MS
This protocol provides a general framework for the detection and quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Resuspended peptide extract
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
This compound standard (if available for quantification)
Procedure:
-
Chromatographic Separation:
-
Inject the resuspended extract onto the C18 column.
-
Elute the peptides using a gradient of mobile phase B (acetonitrile). A typical gradient might be 5-95% B over 20-30 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the expected mass-to-charge ratio (m/z) of this compound.
-
For confirmation, perform tandem MS (MS/MS) to obtain fragment ions and compare them with known fragmentation patterns of this compound.
-
-
Quantification:
-
For absolute quantification, generate a standard curve using a purified this compound standard of known concentrations.
-
For relative quantification, compare the peak areas of the this compound ion in different samples.
-
Conclusion
The protocol outlined above provides a comprehensive guide for the successful heterologous expression and analysis of this compound in Nicotiana benthamiana. This plant-based expression system offers a rapid and scalable platform for producing this and other potentially therapeutic cyclic peptides. Further optimization of expression conditions, such as light intensity, temperature, and the use of engineered N. benthamiana lines, may lead to increased yields. The provided methodologies for extraction and analysis will enable researchers to effectively isolate and quantify the produced this compound for downstream applications in drug discovery and development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. The proteome of Nicotiana benthamiana is shaped by extensive protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
Application Notes and Protocols for Gene-Guided Discovery of Novel Lyciumins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the discovery of novel Lyciumins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), using gene-guided genome mining techniques. Lyciumins have demonstrated potential as protease inhibitors, making them attractive candidates for drug development.
Introduction to Gene-Guided Genome Mining for Lyciumins
Gene-guided genome mining is a powerful approach to uncover novel natural products by starting with a known or predicted biosynthetic gene as a query. For Lyciumins, the process is initiated by identifying precursor peptide genes, which encode the core peptide sequence that is later modified to form the final cyclic structure. This method circumvents the need for traditional activity-based screening and allows for a more targeted and efficient discovery pipeline.
A key feature of Lyciumin precursor peptides is the presence of a BURP domain. This domain, coupled with a conserved core peptide motif, serves as a reliable "hook" for mining plant genomes and transcriptomes.
I. Bioinformatics Workflow for Lyciumin Precursor Gene Identification
The initial step in discovering new Lyciumins is the bioinformatic identification of putative precursor genes within plant genomic or transcriptomic datasets.
Logical Workflow for Precursor Gene Identification
Caption: Workflow for identifying candidate Lyciumin precursor genes.
Protocol 1: Bioinformatic Identification of Lyciumin Precursor Genes
Objective: To identify candidate Lyciumin precursor genes from plant genome or transcriptome databases.
Materials:
-
A computer with internet access.
-
Access to plant genome/transcriptome databases (e.g., Phytozome, NCBI).
-
BLAST+ executable installed locally or use of a web-based BLAST service.
Methodology:
-
Database Selection: Choose a relevant plant genome or transcriptome database for your search. Phytozome is a comprehensive resource for green plant genomics.
-
TBLASTN Search:
-
Use the amino acid sequence of a known BURP domain (Pfam: PF03181) as the query.
-
Perform a tblastn search against the selected nucleotide database. This will identify genes encoding proteins with homology to the BURP domain.
-
-
Candidate Gene Filtering:
-
From the tblastn results, retrieve the full-length nucleotide and translated protein sequences of the identified genes.
-
Examine the N-terminal half of the predicted protein sequences for the presence of one or more core peptide motifs with the sequence QP(X)5W, where X can be any amino acid.
-
-
Structure Prediction:
-
For each identified core peptide sequence, predict the corresponding Lyciumin structure. This involves the cyclization between the tryptophan at position 8 and the amino acid at position 4, along with the conversion of the initial glutamine to pyroglutamate.
-
-
Candidate Gene Compilation: Create a list of candidate Lyciumin precursor genes for subsequent experimental validation.
II. Heterologous Expression and Characterization of Novel Lyciumins
Once candidate precursor genes are identified, their function can be validated by heterologous expression in a suitable host organism, such as Nicotiana benthamiana.
Experimental Workflow for Heterologous Expression
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Lyciumin B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumins are a class of cyclic peptides originally isolated from the medicinal plant Lycium barbarum.[1] Among them, Lyciumin B has garnered significant interest due to its potential biological activities. Structurally, this compound is a bicyclic peptide characterized by an N-terminal pyroglutamate residue and a unique macrocyclic linkage formed between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the chemical synthesis of this compound and its derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the solid-phase synthesis of this compound using Fmoc/tBu chemistry, including key steps for chain assembly, on-resin cyclization, N-terminal modification, cleavage, and purification. Additionally, strategies for the synthesis of this compound derivatives are discussed.
Materials and Methods
Resins
-
2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of the protected linear peptide, as it allows for cleavage of the peptide with side-chain protecting groups intact.[2][3]
Amino Acid Derivatives
Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt) are utilized. For the key residues of this compound, the following are suggested:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Pro-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Trp(Boc)-OH
Reagents
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA), Acetic acid (AcOH), Trifluoroethanol (TFE), Trifluoroacetic acid (TFA).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Cleavage Reagents: TFA, Triisopropylsilane (TIS), Water.
-
Cyclization Reagents: (Suggested) Palladium-based catalyst for C-N bond formation.
-
Purification: Acetonitrile (ACN), Water, Formic acid (for LC-MS).[4]
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide
The linear precursor of this compound is assembled on 2-chlorotrityl chloride resin using a standard Fmoc-SPPS protocol.[5]
Workflow for Linear Peptide Synthesis
Figure 1: General workflow for the solid-phase synthesis of the linear peptide precursor of this compound.
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour.
-
First Amino Acid Loading: Load the first amino acid (Fmoc-Gly-OH) onto the resin using DIEA in DCM.
-
Capping: Cap any unreacted sites on the resin using a solution of methanol/DIEA in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-amino acids sequentially using HBTU/HOBt and DIEA in DMF.
-
Repeat: Repeat the deprotection and coupling steps until the full linear peptide sequence is assembled.
On-Resin Cyclization
Proposed On-Resin Cyclization Pathway
Figure 2: Proposed pathway for the on-resin cyclization to form the Trp-Gly macrocycle.
Protocol:
-
Incorporate Modified Glycine: During the linear synthesis, incorporate a glycine derivative with a suitable leaving group (e.g., a halogen) on the α-carbon at the appropriate position.
-
Cyclization Reaction: After assembly of the linear peptide, treat the resin with a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like dioxane or toluene under inert atmosphere and elevated temperature.
-
Washing: After the reaction, thoroughly wash the resin with DMF and DCM to remove the catalyst and reagents.
N-Terminal Pyroglutamate Formation
The N-terminal pyroglutamate is formed from the N-terminal glutamine residue.
Protocol:
-
Fmoc Deprotection: Ensure the N-terminal Fmoc group of the glutamine residue is removed.
-
Cyclization: Treat the resin-bound peptide with a mild acid, such as acetic acid in DMF, to induce the cyclization of the glutamine side chain with the free N-terminal amine, forming the pyroglutamate residue.[6]
Cleavage and Deprotection
The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Protocol:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Dissolution: Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid.
-
Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.[4]
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (MS).[7][8]
Data Presentation
The following table presents hypothetical quantitative data for the synthesis of this compound, which can be used as a benchmark for the process.
| Step | Product | Starting Material (mmol) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC) |
| 1 | Resin-Bound Linear Peptide | 0.1 | - | - | - | - |
| 2 | Resin-Bound Cyclic Peptide | 0.1 | - | - | - | - |
| 3 | Crude this compound | 0.1 | 897 | 269 | 30 | ~65% |
| 4 | Purified this compound | - | - | 135 | 15 (overall) | >95% |
Synthesis of this compound Derivatives
The presented protocol can be readily adapted for the synthesis of this compound derivatives to explore structure-activity relationships. Modifications can be introduced by:
-
Amino Acid Substitution: Replacing one or more amino acids in the linear sequence with natural or unnatural amino acids.
-
Side-Chain Modification: Introducing modifications to the side chains of the amino acids before or after the synthesis.
-
N-Terminal Modification: Altering the N-terminal residue or its modification.
Workflow for Derivative Synthesis
Figure 3: Logical relationships for generating this compound derivatives from the core synthesis protocol.
The following table provides hypothetical examples of this compound derivatives and their potential biological activities for research exploration.
| Derivative Name | Modification | Potential Biological Activity |
| [Ala^5]-Lyciumin B | Valine at position 5 replaced with Alanine | Altered receptor binding specificity |
| [Sar^2]-Lyciumin B | Proline at position 2 replaced with Sarcosine | Increased proteolytic stability |
| This compound-amide | C-terminal carboxylate converted to an amide | Enhanced cell permeability |
Conclusion
This document provides a comprehensive set of application notes and protocols for the solid-phase synthesis of this compound and its derivatives. The detailed methodologies and workflows are intended to guide researchers in the chemical synthesis of these complex cyclic peptides, facilitating further investigation into their therapeutic potential. The successful synthesis and purification of this compound and its analogs will enable a deeper understanding of their biological functions and may lead to the development of novel drug candidates.
References
- 1. Peptide cyclization via late-stage functionalization of tryptophan by sulfonium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: Developing In Vitro Assays for Lyciumin B Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycium barbarum (Goji berry) has a long history in traditional medicine, with modern research attributing its bioactivity to a rich composition of polysaccharides, flavonoids, and cyclic peptides. Among these, cyclic peptides such as Lyciumin A and B, isolated from Lycium chinense, have garnered interest for their potential therapeutic properties, including the inhibition of pharmacologically relevant proteases like angiotensin-converting enzyme (ACE) and renin[1][2]. Furthermore, extracts from the closely related Lycium barbarum have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-9, which is implicated in inflammatory diseases and cancer progression[3]. This suggests that Lyciumin B and other components of Lycium may serve as valuable leads for the development of novel protease inhibitors.
These application notes provide a comprehensive guide for establishing robust in vitro assays to screen and characterize the protease inhibitory potential of this compound or crude and purified extracts of Lycium species. The protocols focus on a colorimetric assay for general protease activity and a more specific and sensitive fluorescence resonance energy transfer (FRET) assay targeting MMP-9.
Data Presentation: Inhibitory Activities of Lycium barbarum Components
The following table summarizes the known inhibitory activities of various Lycium barbarum extracts and their components against different enzymes. While specific data for this compound against a broad range of proteases is still emerging, the data below provides a rationale for investigating its potential in this area.
| Compound/Extract | Target Enzyme | Assay Type | IC50 / % Inhibition | Reference |
| Lyciumin A | Renin | Not Specified | 19.4% inhibition at 40 µg/mL | [4] |
| Lycium barbarum Ethanolic Extract | Cytochrome P450 2C9 | In vitro bioassay | >90% inhibition | [5] |
| Lycium barbarum Ethanolic Extract | Cytochrome P450 2C19 | In vitro bioassay | >90% inhibition | [5] |
| Lycium barbarum Juice | Major CYP450 enzymes | In vitro bioassay | >75% inhibition | [5] |
| Lycium barbarum Bud Tea Water Extract | Pancreatic Lipase | In vitro assay | Max inhibition: 68.71% | [6] |
| Lycium barbarum Leaf Tea Water Extract | Pancreatic Lipase | In vitro assay | Max inhibition: 77.33% | [6] |
| Lycium barbarum Bud Tea Water Extract | α-Amylase | In vitro assay | Max inhibition: 76.08% | [6] |
| Lycium barbarum Leaf Tea Water Extract | α-Amylase | In vitro assay | Max inhibition: 69.96% | [6] |
| Lycium barbarum Phenolic Extract | α-Glucosidase | In vitro assay | IC50: 129.46 µg/mL | [7] |
| Ageratum conyzoides Crude Extract | MMP-9 | FRET-based assay | IC50: 22 µg/mL | [8] |
| Ixora coccinea Leaves Partition | MMP-9 | FRET-based assay | 96% inhibition at 1 mg/mL | [8] |
Experimental Protocols
Protocol 1: General Protease Inhibition Assay using a Colorimetric Substrate
This protocol is a general screening method to assess the inhibitory activity of this compound or Lycium extracts against a common serine protease, trypsin, using a chromogenic substrate.
Principle: The synthetic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) is colorless. In the presence of an active protease like trypsin, BAPNA is hydrolyzed, releasing p-nitroaniline, which has a yellow color and can be quantified by measuring its absorbance at 405 nm. A reduction in the yellow color in the presence of the test compound indicates protease inhibition.
Materials:
-
This compound or Lycium extract
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.
-
BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.
-
This compound/Extract Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Test Wells: 10 µL of various concentrations of this compound/extract (diluted from the stock solution) and 70 µL of Tris-HCl buffer.
-
Enzyme Control (100% activity): 10 µL of DMSO and 70 µL of Tris-HCl buffer.
-
Blank (Substrate control): 80 µL of Tris-HCl buffer.
-
-
Add 10 µL of trypsin solution (diluted to an appropriate working concentration in Tris-HCl buffer) to the test and enzyme control wells. Do not add enzyme to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of BAPNA solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at time 0.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, measure the absorbance again at 405 nm.
-
-
Calculation of Inhibition:
-
Calculate the change in absorbance (ΔAbs) for each well by subtracting the initial reading from the final reading.
-
The percentage of inhibition is calculated as follows: % Inhibition = [1 - (ΔAbs_test / ΔAbs_enzyme_control)] * 100
-
Protocol 2: MMP-9 Inhibition Assay using a FRET-based Substrate
This protocol provides a specific and sensitive method to determine the inhibitory activity of this compound or Lycium extracts against Matrix Metalloproteinase-9 (MMP-9).
Principle: This assay utilizes a peptide substrate that is labeled with a fluorophore on one end and a quencher on the other. In the intact peptide, the proximity of the quencher to the fluorophore suppresses its fluorescence (FRET). When MMP-9 cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The presence of an inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
This compound or Lycium extract
-
Recombinant human pro-MMP-9
-
APMA (4-Aminophenylmercuric acetate) for pro-MMP-9 activation
-
MMP-9 FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Pro-MMP-9 Activation: Activate pro-MMP-9 to its active form by incubating it with 1 mM APMA for 2-4 hours at 37°C.
-
MMP-9 FRET Substrate Working Solution: Dilute the FRET substrate in the assay buffer to the final desired concentration (typically in the low micromolar range). Prepare this solution fresh and protect it from light.
-
This compound/Extract Stock Solution: Prepare a 10 mg/mL stock solution in DMSO. Further dilute in assay buffer to create a range of test concentrations.
-
-
Assay Setup:
-
In a black 96-well microplate, add 50 µL of the following to the respective wells:
-
100% Activity Control (No Inhibitor): Activated MMP-9 enzyme in assay buffer.
-
Inhibitor Wells (Test Sample): Activated MMP-9 enzyme mixed with various concentrations of this compound/extract.
-
Vehicle Control: Activated MMP-9 enzyme with the same final concentration of DMSO as the inhibitor wells.
-
Substrate Control (Blank): Assay buffer only (no enzyme).
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the MMP-9 FRET Substrate Working Solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the substrate control (blank) from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualization of Workflows and Pathways
Experimental Workflow: General Protease Inhibition Assay
Caption: General workflow for the colorimetric protease inhibition assay.
Experimental Workflow: FRET-based MMP-9 Inhibition Assay
Caption: Workflow for the FRET-based MMP-9 inhibition assay.
Signaling Pathway: Hypothetical Inhibition of MMP-9 and Downstream MAPK Signaling by Lycium Components
Lycium barbarum polysaccharides and extracts have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK[1][9]. This pathway is a key regulator of MMP-9 expression[10][11]. Therefore, a plausible mechanism for the therapeutic effects of Lycium components is the direct inhibition of MMP-9 activity and/or the suppression of its expression via modulation of the MAPK pathway.
Caption: Potential mechanisms of Lycium components in MAPK/MMP-9 signaling.
Conclusion
The protocols outlined in these application notes provide a solid framework for investigating the protease inhibitory properties of this compound and other bioactive compounds from Lycium species. The general colorimetric assay is a useful primary screening tool, while the FRET-based MMP-9 assay offers high specificity and sensitivity for characterizing inhibitors of this key therapeutic target. The provided diagrams offer a visual guide to the experimental workflows and the potential underlying signaling pathways. Further research to elucidate the specific inhibitory profile and mechanism of action of this compound is warranted and could lead to the development of novel therapeutics for a range of inflammatory and proliferative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Lycium Barbarum Exerts Protection against Glaucoma-Like Injury Via Inhibition of MMP-9 Signaling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro activity of Lycium barbarum (Goji) against major human phase I metabolism enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioguided Fractionation of Local Plants against Matrix Metalloproteinase9 and Its Cytotoxicity against Breast Cancer Cell Models: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lycium barbarum polysaccharides alleviate LPS-induced inflammatory responses through PPARγ/MAPK/NF-κB pathway in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Lyciumin B in the Development of Novel Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, a prevalent risk factor for cardiovascular diseases, necessitates the continuous exploration of novel therapeutic agents.[1] Traditional medicine has long utilized botanicals for managing high blood pressure, and modern science is increasingly validating these ancient practices. Lycium barbarum L. (Goji berry), a staple in traditional Chinese medicine, has been historically used for its purported antihypertensive effects.[1] Recent scientific investigations have identified a class of branched cyclic ribosomal peptides, known as lyciumins, within the roots of Lycium barbarum.[1] Among these, Lyciumin B has emerged as a promising candidate for the development of new antihypertensive drugs. This document provides detailed application notes and protocols for researchers interested in investigating the potential of this compound as a novel antihypertensive agent.
Lyciumins, including Lyciumin A and B, have been identified as inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] Specifically, Lyciumin A, a structurally related cyclic octapeptide, has been shown to inhibit renin activity. While direct quantitative data for this compound is still emerging, the inhibitory action of related compounds suggests a potent mechanism for blood pressure reduction. Furthermore, studies on the whole extract of Lycium barbarum have demonstrated antihypertensive effects through the downregulation of renal endothelial lncRNA sONE and subsequent improvement in endothelial nitric oxide synthase (eNOS) expression, indicating a potential for vasodilation.[2]
These findings underscore the potential of this compound to act as a multi-target antihypertensive agent, offering a promising avenue for the development of new therapies with potentially fewer side effects than existing medications.
Quantitative Data Summary
While specific quantitative data for the antihypertensive activity of isolated this compound is not yet widely available in the public domain, preliminary data for the related compound Lyciumin A and the effects of Lycium barbarum extracts provide a basis for further investigation.
| Compound/Extract | Target/Assay | Result | Reference |
| Lyciumin A | Renin Inhibition | 19.4% inhibition at 40 µg/mL | [1] |
| Lycium barbarum L. extract | In vivo (Salt-sensitive hypertensive rats) | Significant reduction in systolic blood pressure | [2] |
| Lycium barbarum L. extract | Gene Expression (in vivo) | Downregulation of lncRNA sONE, Upregulation of eNOS | [2] |
Signaling Pathways and Mechanisms of Action
The antihypertensive potential of this compound is believed to stem from its interaction with key regulatory pathways of blood pressure. Two primary mechanisms are proposed based on current research.
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Lyciumins have been identified as inhibitors of ACE and renin.[1] By inhibiting these enzymes, this compound can disrupt the RAAS cascade, leading to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. This dual inhibition would result in vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Pathway
Research on Lycium barbarum extract suggests a role in promoting vasodilation through the upregulation of eNOS.[2] This pathway involves the downregulation of a long non-coding RNA (lncRNA sONE), which in turn enhances the expression and activity of eNOS. Increased eNOS activity leads to greater production of nitric oxide (NO), a potent vasodilator that relaxes blood vessels and lowers blood pressure.
Experimental Protocols
The following protocols provide a framework for the extraction, purification, and evaluation of the antihypertensive properties of this compound.
Protocol 1: Extraction and Purification of this compound from Lycium barbarum Roots
This protocol outlines a general procedure for the isolation of cyclic peptides from plant material, which can be adapted for this compound.
1. Extraction: a. Air-dry and pulverize the roots of Lycium barbarum. b. Macerate the powdered root material with a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 48 hours. c. Filter the extract and concentrate it under reduced pressure to obtain a crude extract. d. Partition the crude extract between n-butanol and water. Collect the n-butanol fraction, which is expected to contain the cyclic peptides.
2. Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Dissolve the dried n-butanol fraction in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid - TFA). b. Perform a preliminary fractionation using a C18 solid-phase extraction (SPE) cartridge. c. Purify the peptide-rich fractions using a preparative RP-HPLC system with a C18 column. d. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution. e. Monitor the elution profile at 220 nm and 280 nm. f. Collect fractions corresponding to the peaks of interest and analyze them by mass spectrometry to identify fractions containing this compound based on its known molecular weight. g. Pool the pure fractions and lyophilize to obtain purified this compound.
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of this compound to inhibit ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
This compound (test sample)
-
Captopril (positive control)
-
Ethyl acetate
-
1N HCl
-
Spectrophotometer
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a microcentrifuge tube, mix 50 µL of the test sample or control with 50 µL of ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Extract the hippuric acid formed with 1.5 mL of ethyl acetate.
-
Centrifuge to separate the layers and transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Re-dissolve the residue in 1 mL of distilled water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the sample concentration.
Protocol 3: In Vitro Renin Inhibition Assay
This assay evaluates the inhibitory effect of this compound on renin activity.
Materials:
-
Human recombinant renin
-
Renin substrate (fluorogenic)
-
Assay buffer
-
This compound (test sample)
-
A known renin inhibitor (e.g., Aliskiren) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well black microplate, add 20 µL of the test sample or control.
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of renin solution to all wells except the blank.
-
Initiate the reaction by adding 10 µL of the fluorogenic renin substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 30 minutes) using an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of renin inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Calculate the IC50 value from the dose-response curve.
Protocol 4: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the evaluation of the blood pressure-lowering effect of this compound in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of conscious, restrained rats using a non-invasive tail-cuff method.
-
Divide the SHRs into groups (n=6-8 per group):
-
Vehicle control (e.g., saline)
-
This compound (different dose levels, e.g., 10, 25, 50 mg/kg)
-
Positive control (e.g., Captopril, 10 mg/kg)
-
-
Administer the respective treatments orally (by gavage) or intraperitoneally.
-
Measure SBP and DBP at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).
-
For chronic studies, administer the treatments daily for a period of several weeks (e.g., 4-8 weeks) and measure blood pressure weekly.
-
At the end of the study, animals can be euthanized, and tissues (e.g., aorta, heart, kidneys) can be collected for further analysis (e.g., gene expression of eNOS, lncRNA sONE).
-
Analyze the data to determine the effect of this compound on blood pressure compared to the vehicle control.
Conclusion
This compound, a cyclic peptide from the roots of Lycium barbarum, presents a compelling case for the development of novel antihypertensive agents. Its potential dual mechanism of action, involving both the inhibition of the renin-angiotensin-aldosterone system and the modulation of the eNOS pathway, suggests it could be a highly effective therapeutic. The protocols provided herein offer a comprehensive guide for researchers to isolate, characterize, and evaluate the antihypertensive properties of this compound. Further research, particularly in generating specific quantitative data for this compound and elucidating its precise molecular interactions, will be crucial in advancing this promising natural compound towards clinical application.
References
Application Notes and Protocols for Lyciumin B Production using Agrobacterium-mediated Transient Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumins are a class of branched cyclic ribosomal peptides found in plants, with Lyciumin B demonstrating potential hypotensive activities. Traditional extraction from their native source, Lycium barbarum (goji berry), often results in low yields. Agrobacterium-mediated transient expression in Nicotiana benthamiana has emerged as a rapid, scalable, and efficient platform for the heterologous production of plant-based natural products.[1][2] This method allows for the rapid expression of precursor genes and subsequent biosynthesis of complex molecules like this compound, offering a significant increase in yield compared to native extraction.[3][4] The sole expression of the lyciumin precursor gene, LbaLycA, in N. benthamiana is sufficient to produce Lyciumin A, B, and D, indicating that the host plant possesses the necessary enzymatic machinery for the post-translational modifications required for lyciumin biosynthesis.[3][5]
This document provides detailed protocols for the production of this compound using Agrobacterium-mediated transient expression in N. benthamiana, from the preparation of Agrobacterium and plant infiltration to the extraction and analysis of the target compound.
Data Presentation
The use of Agrobacterium-mediated transient expression in N. benthamiana offers a significant improvement in the production of this compound compared to extraction from its native source.
| Production Method | Host Organism | Relative Yield of this compound | Reference |
| Native Extraction | Lycium barbarum (roots) | Baseline | [3] |
| Transient Expression | Nicotiana benthamiana (leaves) | 10 to 40 times higher | [3][4] |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the ribosomal synthesis of the precursor peptide, LbaLycA.[5] This precursor protein contains a specific domain (BURP domain) and core peptide sequences that undergo post-translational modifications.[3][6][7] These modifications include a radical-oxidative cyclization between a tryptophan and a glycine residue within the core peptide to form the characteristic branched cyclic structure of this compound.[3]
Caption: Proposed biosynthetic pathway of this compound in N. benthamiana.
Experimental Workflow
The overall workflow for producing this compound involves preparing the Agrobacterium strain carrying the LbaLycA gene, infiltrating the N. benthamiana leaves, allowing for a period of incubation for gene expression and protein synthesis, and finally, harvesting the leaves for extraction and analysis of this compound.
Caption: Experimental workflow for this compound production.
Experimental Protocols
Preparation of Agrobacterium tumefaciens for Infiltration
This protocol is adapted from established methods for agroinfiltration.[8][9][10][11]
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101) containing the binary vector with the LbaLycA gene construct.
-
YEB or LB medium with appropriate antibiotics (e.g., rifampicin, spectinomycin, kanamycin).
-
Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone.
-
Shaking incubator.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
From a fresh plate, inoculate a single colony of the Agrobacterium strain into 5-10 mL of YEB or LB medium containing the appropriate antibiotics.
-
Incubate overnight at 28°C with shaking at 200-250 rpm.
-
The following day, use the overnight culture to inoculate a larger volume of YEB or LB with antibiotics and grow until the culture reaches an OD₆₀₀ of 0.8-1.5.
-
Pellet the Agrobacterium cells by centrifugation at 4000 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the bacterial pellet in the infiltration medium.
-
Adjust the final OD₆₀₀ of the bacterial suspension to 0.5-1.0 with infiltration medium.
-
Incubate the bacterial suspension at room temperature for 2-4 hours without shaking to allow for the induction of virulence genes by acetosyringone.
-
For co-infiltration with a gene silencing suppressor like P19, prepare the Agrobacterium strain carrying the P19 construct separately using the same protocol. Mix the bacterial suspensions in equal volumes just before infiltration.[9]
Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
Materials:
-
Healthy, 4-6 week old Nicotiana benthamiana plants.
-
Prepared Agrobacterium infiltration suspension.
-
1 mL needleless syringes.
Procedure:
-
Select young, fully expanded leaves of the N. benthamiana plants for infiltration.
-
Gently press the tip of the needleless syringe against the abaxial (underside) of the leaf.
-
Slowly and steadily inject the Agrobacterium suspension into the leaf lamina until the area appears water-soaked. Infiltrate a significant portion of the leaf.
-
Mark the infiltrated areas.
-
Place the infiltrated plants back in their growth environment and incubate for 6 days to allow for transient expression and accumulation of this compound.[3] Some protocols suggest keeping the plants in the dark for the first 24-36 hours post-infiltration.[9]
Extraction of this compound
Materials:
-
Harvested infiltrated leaf tissue.
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Extraction buffer (e.g., acidic methanol).[12]
-
Centrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
After the 6-day incubation period, excise the infiltrated leaf areas and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Add an appropriate volume of extraction buffer to the powdered tissue.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet cell debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered extract is now ready for analysis.
Analysis and Quantification of this compound by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS).
Procedure:
-
Analyze the peptide extracts by LC-MS.[3]
-
Identify this compound based on its specific mass-to-charge ratio ([M+H]⁺).[3]
-
Confirm the identity of this compound by comparing its fragmentation pattern (MS/MS) with known standards or previously published data.[5]
-
Quantify the amount of this compound by integrating the peak area from the extracted ion chromatogram and comparing it to a standard curve generated with a purified this compound standard, if available. Relative quantification can be performed by comparing peak areas between different samples.
References
- 1. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2019144083A1 - A biosynthetic approach for heterologous production and diversification of bioactive lyciumin cyclic peptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Syringe Agroinfiltration Protocol to Enhance Transformation Efficiency by Combinative Use of 5-Azacytidine, Ascorbate Acid and Tween-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 10. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 11. multisite.itb.ac.id [multisite.itb.ac.id]
- 12. Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins from Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Lyciumin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumin B, a cyclic peptide isolated from the roots of Lycium barbarum, has garnered interest for its potential biological activities. The structural elucidation of such complex natural products is a critical step in understanding their function and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive and detailed structural analysis of novel compounds like this compound. This document provides a comprehensive guide, including detailed protocols and data presentation, for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structural Determination Workflow
The structural elucidation of this compound via NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra to identify the types and number of protons and carbons. Subsequently, a series of 2D NMR experiments are performed to establish connectivity and spatial relationships between atoms, ultimately leading to the complete structural assignment.
Representative NMR Data for this compound
Disclaimer: The following NMR data is representative for the constituent amino acids of this compound and is provided for illustrative purposes, as detailed experimental data has not been publicly released. The chemical shifts are typical values and may vary based on experimental conditions.
Table 1: Representative ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
| Amino Acid Residue | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Pyroglutamyl (pGlu) | α-H | 4.15 | dd | 8.4, 5.2 |
| β-H | 2.30, 2.10 | m | ||
| γ-H | 2.40 | m | ||
| Prolyl (Pro) | α-H | 4.35 | t | 7.8 |
| β-H | 2.05, 1.85 | m | ||
| γ-H | 1.95 | m | ||
| δ-H | 3.60, 3.50 | m | ||
| Glycyl-1 (Gly1) | α-H | 3.85, 3.75 | m | |
| Tryptophanyl (Trp) | α-H | 4.60 | t | 7.5 |
| β-H | 3.25, 3.10 | m | ||
| Indole NH | 10.85 | s | ||
| Indole H-2 | 7.20 | s | ||
| Indole H-4 | 7.55 | d | 7.9 | |
| Indole H-5 | 7.05 | t | 7.5 | |
| Indole H-6 | 7.15 | t | 7.6 | |
| Indole H-7 | 7.35 | d | 8.1 | |
| Glycyl-2 (Gly2) | α-H | 5.50, 4.50 | m |
Table 2: Representative ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
| Amino Acid Residue | Carbon | Chemical Shift (δ, ppm) |
| Pyroglutamyl (pGlu) | C=O (amide) | 175.5 |
| C=O (γ-lactam) | 178.0 | |
| Cα | 58.0 | |
| Cβ | 29.5 | |
| Cγ | 25.0 | |
| Prolyl (Pro) | C=O | 172.5 |
| Cα | 60.5 | |
| Cβ | 29.0 | |
| Cγ | 24.5 | |
| Cδ | 47.0 | |
| Glycyl-1 (Gly1) | C=O | 170.0 |
| Cα | 42.5 | |
| Tryptophanyl (Trp) | C=O | 172.0 |
| Cα | 54.0 | |
| Cβ | 27.5 | |
| Cγ (indole) | 110.0 | |
| Cδ1 (indole) | 127.5 | |
| Cδ2 (indole) | 124.0 | |
| Cε2 (indole) | 121.5 | |
| Cε3 (indole) | 118.5 | |
| Cζ2 (indole) | 119.0 | |
| Cζ3 (indole) | 111.5 | |
| Cη2 (indole) | 136.0 | |
| Glycyl-2 (Gly2) | Cα | 65.0 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is generally suitable for peptides as it effectively dissolves them and allows for the observation of exchangeable amide protons.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Purpose: To identify scalar-coupled protons, typically over 2-3 bonds. This is crucial for identifying amino acid spin systems.
-
Pulse Program: cosygpmfph or similar gradient-enhanced, phase-sensitive sequence.
-
Data Points: 2048 in F2 (direct dimension) and 256-512 in F1 (indirect dimension).
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: hsqcedetgpsisp2.3 or similar for multiplicity editing (distinguishes CH/CH₃ from CH₂).
-
Spectral Widths: 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is key for sequencing amino acids and identifying the macrocyclic linkage.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected sequence.
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.
-
Number of Scans: 16-32 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Purpose: To identify protons that are close in space (through-space correlations), providing information on the 3D structure and conformation. For molecules of the size of this compound, ROESY may provide more reliable results by avoiding zero-crossing issues.
-
Pulse Program: noesygpph (for NOESY) or roesygpph (for ROESY).
-
Mixing Time: A range of mixing times (e.g., 100-400 ms for NOESY, 150-300 ms for ROESY) should be tested to optimize the cross-peak intensities.
-
Number of Scans: 16-32 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions.
Data Analysis and Structure Elucidation
-
¹H and ¹³C Assignment:
-
Use the ¹H NMR to identify proton signals and their multiplicities.
-
Use the ¹³C NMR to identify the number of carbon environments.
-
The HSQC spectrum is used to assign protons to their directly attached carbons.
-
-
Amino Acid Identification:
-
Use the COSY spectrum to trace out the ¹H-¹H spin systems of each amino acid residue. For example, in proline, the correlations from the α-H through the β, γ, and δ protons can be traced.
-
The characteristic chemical shifts from the HSQC spectrum will help in identifying the amino acid type (e.g., the aromatic signals of tryptophan).
-
-
Sequence Determination and Linkage Analysis:
-
The HMBC spectrum is critical for establishing the peptide sequence by observing correlations between the amide proton of one residue and the α-carbon and carbonyl carbon of the preceding residue.
-
Crucially, the unique macrocyclic linkage in this compound, between the tryptophan indole nitrogen and a glycine α-carbon, can be confirmed by a key HMBC correlation from the glycine α-proton to the carbons of the tryptophan indole ring.
-
NOESY/ROESY data will show spatial proximities between protons of adjacent residues, further confirming the sequence and providing conformational information.
-
-
Structure Assembly:
-
Combine all the connectivity information from the 1D and 2D NMR experiments to assemble the planar structure of this compound.
-
The NOESY/ROESY data, along with coupling constants from the high-resolution ¹H spectrum, can be used in molecular modeling software to determine the three-dimensional conformation of the peptide in solution.
-
By following these detailed protocols, researchers can effectively utilize NMR spectroscopy for the complete structural elucidation of this compound and other related cyclic peptides, paving the way for further investigation into their biological functions and potential applications.
Application Notes and Protocols for Engineered Lycium Peptides in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycium barbarum and Lycium chinense, commonly known as Goji berry plants, are sources of a unique class of branched, cyclic peptides called lyciumins.[1][2] These peptides are ribosomally synthesized and post-translationally modified (RiPPs), a process that imparts significant structural stability.[1] The discovery of the lyciumin biosynthetic pathway and its precursor genes, such as LbaLycA, has opened the door for heterologous expression and bioengineering of novel peptide variants in host plants like Nicotiana benthamiana.[1][2]
While research into the specific agrochemical applications of engineered lyciumins is still an emerging field, the broader class of cyclic and engineered peptides has demonstrated significant potential as biopesticides.[3][4][5] They offer advantages such as high target specificity, biodegradability, and novel modes of action, which can help manage the growing problem of pest resistance to conventional synthetic pesticides.[3][6]
These application notes provide a framework for the production and evaluation of engineered Lycium peptides for potential use in crop protection. The protocols described are based on established methodologies for peptide engineering and bioassays, serving as a guide for researchers to explore the antifungal and insecticidal properties of this promising class of molecules.
Section 1: Engineering and Heterologous Production of Lycium Peptides
The ability to produce lyciumins and their engineered variants in a controlled, heterologous system is the first critical step in evaluating their agrochemical potential. The following protocol details the transient expression of a Lycium precursor gene in Nicotiana benthamiana, a widely used model for plant-based protein production.[7][8]
Experimental Protocol 1: Transient Expression of Lyciumin Precursor Gene in Nicotiana benthamiana
This protocol describes the process of introducing a synthetic gene encoding a Lycium peptide precursor into N. benthamiana leaves using Agrobacterium tumefaciens-mediated infiltration.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
Binary expression vector (e.g., pBYR2HS) containing the synthesized lyciumin precursor gene (e.g., LbaLycA) under a suitable promoter (e.g., CaMV 35S).
-
N. benthamiana plants (4-6 weeks old)
-
Lysogeny Broth (LB) medium with appropriate antibiotics (e.g., Kanamycin, Rifampicin, Gentamicin)[7]
-
MES buffer (10 mM MES, 10 mM MgCl₂, pH 5.6)[9]
-
1 mL needleless syringes
-
Electroporator and cuvettes
-
Shaking incubator
-
Spectrophotometer
Methodology:
-
Vector Construction: Synthesize the lyciumin precursor gene of interest (e.g., LbaLycA) and clone it into a suitable plant expression binary vector.
-
Agrobacterium Transformation: Introduce the expression construct into A. tumefaciens strain GV3101 by electroporation.[7]
-
Culture Preparation: a. Select a single transformed A. tumefaciens colony and inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotics. b. Incubate overnight at 28°C with shaking at 200 rpm.[7] c. Use the starter culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics and grow until the culture reaches an optical density (OD₆₀₀) of 0.8-1.0.
-
Infiltration Preparation: a. Pellet the Agrobacterium cells by centrifugation. b. Resuspend the pellet in MES infiltration buffer to a final OD₆₀₀ of 0.5-1.0.[9] c. Incubate the bacterial suspension at room temperature for 2-4 hours without shaking to allow for the induction of virulence genes.
-
Agroinfiltration: a. Using a 1 mL needleless syringe, carefully infiltrate the Agrobacterium suspension into the abaxial (underside) of the leaves of 4-6 week-old N. benthamiana plants.[9][10] b. Infiltrate at least 3-4 leaves per plant. Mark the infiltrated areas.
-
Incubation and Harvesting: a. Grow the infiltrated plants under standard greenhouse conditions for 5-7 days to allow for peptide expression and processing.[1]
-
Extraction and Analysis: a. Harvest the infiltrated leaf tissue and freeze-dry. b. Grind the tissue into a fine powder. c. Extract the peptides using an appropriate solvent (e.g., methanol or an acidic acetonitrile solution).[7] d. Analyze the crude extract for the presence of the target lyciumin peptides using LC-MS (Liquid Chromatography-Mass Spectrometry).[1]
Section 2: Potential Application in Fungal Disease Control
Many plant-derived cyclic peptides exhibit potent antifungal activity, often by disrupting the fungal cell membrane, leading to cell lysis.[11][12][13] Engineered Lycium peptides, with their stable cyclic structure, are promising candidates for development as novel fungicides.
Illustrative Quantitative Data: Antifungal Activity of Cyclic Peptides
While specific data for Lycium peptides is not yet available, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other cyclic peptides against common plant pathogenic fungi to illustrate how efficacy data is typically presented.
| Peptide Class | Peptide Example | Target Fungus | MIC (µg/mL) | Reference |
| Plant Defensin | Cc-AFP1 | Aspergillus fumigatus | 8-16 | [1] |
| Synthetic Cyclic | [DipR]₅ | Aspergillus fumigatus | 1.6 µM | [2] |
| Bacterial Cyclic | Iturin A | Fusarium oxysporum | Active | [14] |
| Plant Cyclotide | Cycloviolacin O2 | Candida albicans | 10 µM (MFC) | [15] |
| Note: This table provides illustrative data from non-Lycium peptides to demonstrate typical efficacy ranges and data presentation. MIC values are highly dependent on the specific peptide and assay conditions. µM values are converted to µg/mL where possible for comparison. |
Experimental Protocol 2: In Vitro Antifungal Susceptibility Assay
This protocol uses a broth microdilution method in a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC) of an engineered peptide against a target fungal pathogen.[1]
Materials:
-
Purified engineered Lycium peptide
-
Target fungal species (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Fungal spore suspension (adjusted to 1 x 10⁵ spores/mL)
-
Positive control: Commercial fungicide (e.g., Amphotericin B)[1]
-
Negative control: Sterile water or buffer used for peptide dissolution
-
Spectrophotometer or plate reader (optional, for OD measurement)
Methodology:
-
Prepare Peptide Dilutions: a. Dissolve the lyophilized peptide in a sterile solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 500 µg/mL). b. Perform a serial two-fold dilution of the peptide stock solution in the appropriate broth (SDB or PDB) directly in the 96-well plate. Typical final concentrations might range from 250 µg/mL down to <1 µg/mL.[1]
-
Prepare Controls: a. Include wells with broth only (sterility control). b. Include wells with broth and the fungal spore suspension (growth control). c. Prepare serial dilutions of a positive control fungicide.
-
Inoculation: Add a standardized fungal spore suspension to each well (except the sterility control) to achieve a final concentration of approximately 0.5 x 10⁵ spores/mL.
-
Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the growth control wells.
-
Determine MIC: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
-
(Optional) Determine MFC: To determine the Minimum Fungicidal Concentration (MFC), take an aliquot from the wells showing no visible growth (at MIC and higher concentrations) and plate it onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.
Potential Signaling Pathway: Fungal Membrane Disruption
Many cationic and amphipathic antimicrobial peptides act by directly targeting and disrupting the integrity of the fungal cell membrane. This interaction is often initiated by electrostatic attraction to negatively charged components of the membrane, followed by insertion into the lipid bilayer, leading to pore formation, leakage of cellular contents, and cell death.[12][13]
Section 3: Potential Application in Insect Pest Control
Peptides derived from sources like spider venom are potent neurotoxins that target insect ion channels, making them effective insecticides.[16][17] While the known targets of natural lyciumins are mammalian proteases[1], their stable cyclic scaffold could be engineered to target insect-specific receptors or, like other cyclic peptides, to disrupt insect gut membranes upon ingestion.[18]
Illustrative Quantitative Data: Insecticidal Activity of Biopeptides
The following table provides example LC₅₀ (Lethal Concentration, 50%) values for other insecticidal peptides to demonstrate how the potency of engineered Lycium peptides could be quantified.
| Peptide Type | Peptide Example | Target Insect | Bioassay Type | LC₅₀ (µg/mL) | Reference |
| Spider Venom Neurotoxin | HxTx-Hv1h | Macrosiphum crassicauda | Immersion | 860.5 | [19] |
| Spider Venom / GNA Fusion | HxTx-Hv1h/GNA | Acyrthosiphon pisum | Oral | ~200 | [20] |
| Spider Venom / CPP Fusion | HxTx-Hv1h/CPP | Aphid | Immersion | 66.7 | [19] |
| Note: This table provides illustrative data from non-Lycium peptides to demonstrate typical efficacy ranges and data presentation. LC₅₀ values are highly dependent on the specific peptide, target insect, and assay methodology. |
Experimental Protocol 3: Leaf-Dip Bioassay for Sucking or Chewing Insects
This protocol is a standard method to evaluate the efficacy of a potential insecticide against foliage-feeding insects (e.g., aphids, caterpillars) via both contact and ingestion.[21]
Materials:
-
Purified engineered Lycium peptide
-
Target insect species (e.g., Myzus persicae (green peach aphid), Spodoptera exigua (beet armyworm) larvae)
-
Host plants (e.g., cabbage, cotton, or bean plants)
-
Surfactant (e.g., Tween-20, 0.02% v/v)
-
Beakers
-
Forceps
-
Ventilated containers or petri dishes with moistened filter paper
-
Positive control: Commercial insecticide
-
Negative control: Buffer with surfactant only
Methodology:
-
Prepare Treatment Solutions: a. Prepare a range of concentrations of the engineered Lycium peptide in sterile water or a suitable buffer. b. Add a surfactant (e.g., 0.02% Tween-20) to each solution to ensure even leaf coverage. c. Prepare positive and negative control solutions.
-
Leaf Dipping: a. Excise leaves from healthy, untreated host plants. b. Using forceps, dip each leaf into a treatment solution for 10-20 seconds, ensuring complete immersion.[21] c. Allow the leaves to air dry completely on a clean surface.
-
Insect Exposure: a. Place one treated, dried leaf into each ventilated container or petri dish. b. Introduce a set number of insects (e.g., 10-20 aphids or 10 second-instar larvae) into each container. c. Prepare at least 3-5 replicate containers for each treatment concentration and control.
-
Incubation: Maintain the containers in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod) for 48-72 hours.
-
Data Collection and Analysis: a. At 24, 48, and 72 hours, record the number of dead or moribund insects in each replicate. An insect is considered moribund if it cannot right itself when gently prodded. b. Calculate the average percent mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. c. Use probit analysis to calculate the LC₅₀ and LC₉₀ values, which represent the concentrations required to cause 50% and 90% mortality, respectively.
References
- 1. Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]
- 3. NAE Website - Peptides as a New Class of Biopesticide [nae.edu]
- 4. Functional Peptides for Plant Disease Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jescae.com [jescae.com]
- 6. vegetablegrowersnews.com [vegetablegrowersnews.com]
- 7. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 8. Heterologous expression of influenza haemagglutinin leads to early and transient activation of the unfolded protein response in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Plant Antimicrobial Peptides and Their Main Families and Roles: A Review of the Literature [mdpi.com]
- 14. Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus amyloliquefaciens L-H15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. mdpi.com [mdpi.com]
- 18. Transgenic Innovation: Harnessing Cyclotides as Next Generation Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing the oral and topical insecticidal efficacy of a commercialized spider venom peptide biopesticide via fusion to the carrier snowdrop lectin (Galanthus nivalis agglutinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. entomoljournal.com [entomoljournal.com]
High-Throughput Screening Assays for Lyciumin B Bioactivity: Application Notes and Protocols
Introduction
Lyciumin B, a key bioactive component of the polysaccharides found in Lycium barbarum (goji berry), has garnered significant scientific interest for its potential therapeutic applications. These polysaccharides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of this compound's efficacy and mechanism of action, accelerating the drug discovery and development process.
These application notes provide detailed protocols for a suite of HTS-compatible assays designed to investigate the primary bioactivities of this compound. The methodologies are tailored for researchers, scientists, and drug development professionals engaged in the functional characterization of natural products.
Antioxidant Activity Assays
Application Note: Oxidative stress is a key pathological factor in numerous chronic diseases. Lycium barbarum polysaccharides (LBP) are recognized for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and activate endogenous antioxidant pathways like the Nrf2 signaling cascade.[2][4][5] The following assays are designed to quantify the antioxidant capacity of this compound in a high-throughput format.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 250 mM AAPH solution in 75 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 480 nM fluorescein stock solution in the same buffer.
-
Prepare a Trolox standard curve (6.25 to 100 µM) and dilutions of this compound.
-
-
Assay Procedure:
-
Pipette 25 µL of Trolox standard, this compound sample, or buffer (for blank) into a 96-well black microplate.
-
Add 150 µL of the fluorescein solution to each well and mix.
-
Incubate the plate at 37°C for 15 minutes in a fluorescence microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample.
-
Subtract the AUC of the blank from the AUC of the standards and samples.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Quantify the antioxidant capacity of this compound samples in Trolox Equivalents (TE) per gram (µmol TE/g).
-
Workflow Diagram:
Caption: Workflow for the ORAC antioxidant assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a standard curve using Ascorbic Acid or Trolox (1-100 µg/mL).
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
Add 100 µL of this compound sample or standard to a 96-well clear microplate.
-
Add 100 µL of the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) from a dose-response curve.
-
Data Presentation:
| Compound | Assay | IC50 (µg/mL) | ORAC Value (µmol TE/g) |
| This compound | DPPH | Value | - |
| This compound | ORAC | - | Value |
| Ascorbic Acid | DPPH | Value | - |
| Trolox | ORAC | - | Value |
Anti-inflammatory Activity Assays
Application Note: Chronic inflammation is implicated in a host of diseases. LBP has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][10][11]
NF-κB Reporter Assay
Principle: This cell-based assay utilizes a reporter cell line (e.g., HEK293 or U251) stably transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.[12][13][14] Inhibition of NF-κB activation by this compound in stimulated cells results in a quantifiable decrease in luciferase expression and luminescence.
Experimental Protocol:
-
Cell Culture:
-
Culture HEK293-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound (or a known inhibitor like Bay11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.[15]
-
Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a cell viability assay (e.g., MTT or CellTiter-Glo) run in parallel to account for potential cytotoxicity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. Extraction, Structural Characterization, and Biological Functions of Lycium Barbarum Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Lycium barbarum Polysaccharide Induces Nrf2/ARE Pathway and Ameliorates Insulin Resistance Induced by High-Fat via Activation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Role of Lycium barbarum L. Polysaccharides in Oxidative Stress-Related Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscienceheritage.com [jscienceheritage.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory effects of Lycium Barbarum polysaccharides on immune function and their application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Lyciumin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycium barbarum (goji berry) has a long-standing history in traditional medicine, with modern research increasingly validating its health benefits. These therapeutic effects are attributed to a rich composition of bioactive molecules, including polysaccharides, carotenoids, and flavonoids.[1][2][3][4] Among the less-studied but potentially significant compounds are cyclic peptides like Lyciumin B, isolated from the Lycium species.[5][6] This document provides a detailed framework for designing and executing in vivo experiments to evaluate the therapeutic efficacy of this compound, focusing on its potential anti-inflammatory, neuroprotective, and metabolic regulatory properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical studies on this promising natural product.
Hypothetical Signaling Pathway for this compound Action
While the precise molecular targets of this compound are yet to be fully elucidated, its potential therapeutic effects can be hypothesized to involve key signaling pathways implicated in inflammation, neuronal survival, and metabolic homeostasis.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key phases of an in vivo study for this compound.
Caption: General experimental workflow for in vivo testing of this compound.
I. Anti-inflammatory Efficacy
A. Rationale
Inflammation is a key pathological feature of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents.[7][8] Given the known anti-inflammatory properties of Lycium barbarum extracts, it is plausible that this compound contributes to this activity.
B. Animal Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[9][10]
C. Experimental Protocol
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping (n=6-8 per group):
-
Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: this compound (Low dose, e.g., 10 mg/kg).
-
Group III: this compound (Medium dose, e.g., 25 mg/kg).
-
Group IV: this compound (High dose, e.g., 50 mg/kg).
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6, MPO).
-
D. Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Indomethacin | 10 |
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | MPO Activity (U/g tissue) |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| Indomethacin |
II. Neuroprotective Efficacy
A. Rationale
Lycium barbarum has demonstrated neuroprotective effects in various studies.[11][12] This makes the investigation of this compound's potential in this area a logical step.
B. Animal Model: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
This model mimics the pathophysiology of ischemic stroke in humans.[13][14]
C. Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: As previously described.
-
Grouping (n=8-10 per group):
-
Group I: Sham-operated.
-
Group II: MCAO + Vehicle.
-
Group III: MCAO + this compound (Low dose, e.g., 5 mg/kg).
-
Group IV: MCAO + this compound (High dose, e.g., 10 mg/kg).
-
Group V: MCAO + Positive control (e.g., Nimodipine, 10 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle (i.p. or i.v.) 30 minutes before MCAO or as a post-treatment.
-
Surgical Procedure (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.
-
Behavioral Assessment: 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Endpoint Analysis:
-
At 24 or 48 hours post-MCAO, euthanize the animals.
-
Measure infarct volume using TTC staining.
-
Collect brain tissue from the ischemic penumbra for analysis of apoptotic markers (e.g., Caspase-3, Bax/Bcl-2 ratio) and oxidative stress markers (e.g., MDA, SOD).
-
D. Data Presentation
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (%) |
| Sham | - | ||
| MCAO + Vehicle | - | ||
| MCAO + this compound | 5 | ||
| MCAO + this compound | 10 | ||
| MCAO + Nimodipine | 10 |
| Treatment Group | Caspase-3 Activity (fold change) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Sham | |||
| MCAO + Vehicle | |||
| MCAO + this compound (10 mg/kg) | |||
| MCAO + Nimodipine |
III. Metabolic Regulation Efficacy
A. Rationale
Extracts of Lycium barbarum have been shown to possess anti-diabetic properties and improve metabolic parameters.[2]
B. Animal Model: High-Fat Diet (HFD)-Induced Metabolic Syndrome
This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[15]
C. Experimental Protocol
-
Animals: Male C57BL/6 mice (4-5 weeks old).
-
Diet: Feed mice either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce metabolic syndrome.
-
Grouping (n=8-10 per group):
-
Group I: Chow + Vehicle.
-
Group II: HFD + Vehicle.
-
Group III: HFD + this compound (Low dose, e.g., 25 mg/kg).
-
Group IV: HFD + this compound (High dose, e.g., 50 mg/kg).
-
Group V: HFD + Positive control (e.g., Metformin, 150 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the last 4-6 weeks of the HFD feeding period.
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final week of treatment.[16]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of fasting glucose, insulin, triglycerides, and cholesterol.
-
Harvest liver and adipose tissue for histopathology (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of inflammation and lipid metabolism).
-
D. Data Presentation
| Treatment Group | Dose (mg/kg) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) |
| Chow + Vehicle | - | |||
| HFD + Vehicle | - | |||
| HFD + this compound | 25 | |||
| HFD + this compound | 50 | |||
| HFD + Metformin | 150 |
| Treatment Group | OGTT (AUC) | ITT (AUC) | Serum Triglycerides (mg/dL) |
| Chow + Vehicle | |||
| HFD + Vehicle | |||
| HFD + this compound (50 mg/kg) | |||
| HFD + Metformin |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
The protocols detailed in this document provide a robust starting point for the in vivo evaluation of this compound's therapeutic potential. By systematically assessing its effects in well-established models of inflammation, neurodegeneration, and metabolic disease, researchers can elucidate its mechanisms of action and pave the way for further preclinical and clinical development. Careful experimental design, adherence to ethical guidelines, and thorough data analysis are paramount to the success of these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lycium barbarum Berries (Solanaceae) as Source of Bioactive Compounds for Healthy Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Lycium barbarum Berry on Neurobehavioral Changes and Neuronal Loss in the Hippocampus of Mice Exposed to Acute Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar [semanticscholar.org]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lyciumin B Production in Transgenic Tobacco
Welcome to the technical support center for researchers utilizing transgenic tobacco platforms for the production of Lyciumin B. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Nicotiana benthamiana or Nicotiana tabacum used as a platform for this compound production? A1: Nicotiana species, particularly N. benthamiana, are widely used for heterologous expression due to several advantages. They are amenable to genetic engineering, especially through Agrobacterium tumefaciens-mediated transient expression, which allows for rapid and high-yield production of recombinant products.[1][2][3][4] The successful reconstitution of Lyciumin biosynthesis in N. benthamiana by solely expressing the precursor gene suggests the plant contains the necessary endogenous enzymes to process the precursor peptide.[5][6] Furthermore, tobacco offers high biomass yield and scalable production, making it a cost-effective platform.[3]
Q2: What is the basic principle behind producing this compound in tobacco? A2: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[5][6] The production strategy involves introducing the gene encoding the this compound precursor peptide, LbaLycA, into tobacco cells.[7] The plant's cellular machinery then transcribes and translates this gene. Endogenous tobacco enzymes recognize and process the precursor peptide, performing the necessary cyclization to form mature, bioactive this compound.[5]
Q3: What is the proposed biosynthetic pathway for this compound? A3: The proposed pathway begins with the translation of the LbaLycA precursor peptide. This peptide contains a core sequence that is post-translationally modified by a cyclase enzyme, likely involving the plant-specific BURP domain within the precursor itself, to form the characteristic branched cyclic structure of this compound.[5][6][8]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, from low expression levels to purification difficulties.
Category 1: Low or No this compound Yield
Q4: I am not detecting any this compound in my leaf extracts. What are the possible causes? A4: Several factors could lead to a complete lack of expression:
-
Vector Integrity: Verify the integrity of your expression vector. Ensure the LbaLycA gene is correctly cloned, in-frame, and free of mutations by re-sequencing the plasmid.[9]
-
Inefficient Transformation: Your Agrobacterium-mediated infiltration may have been unsuccessful. Confirm the viability and concentration of your Agrobacterium culture. Use a control vector (e.g., expressing GFP) to verify the efficiency of your infiltration technique.
-
Gene Silencing: Plants can silence transgenes. If you are working with stable transgenic lines, transcriptional gene silencing via promoter methylation can occur.[4] For transient expression, using deconstructed viral vectors can often enhance expression and avoid silencing.[2][4]
-
Suboptimal Induction/Harvest Time: The accumulation of this compound is time-dependent. For transient expression, harvesting is typically optimal around 5-7 days post-infiltration.[5][6] Perform a time-course experiment (e.g., harvesting at 3, 5, 7, and 9 days) to determine the peak accumulation time for your specific conditions.[9]
Q5: My this compound yield is very low. How can I improve it? A5: Low yield is a common issue in recombinant production.[2][10][11] Consider the following optimization strategies:
-
Expression Vector Design: Utilize vectors with strong constitutive promoters, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to drive high levels of transcription.[4] The pEAQ-HT vector system is specifically designed for high-yield transient expression in Nicotiana.[7]
-
Codon Optimization: While expressing a plant-derived gene in another plant, codon usage differences are less likely to be an issue. However, if you are expressing a synthetic construct, ensure the codons are optimized for Nicotiana.
-
Cultivation Conditions: Plant health is directly linked to expression efficiency. Optimize growth temperature, light intensity, and day length. Lower growth temperatures have been shown to increase the concentration of some recombinant proteins in tobacco.[12][13] See Table 1 for a summary of environmental effects.
-
Co-expression of Suppressors: Co-infiltrating your LbaLycA construct with a viral suppressor of gene silencing (e.g., P19) can significantly boost transient expression levels by preventing the degradation of your target mRNA.
Category 2: Product Degradation and Extraction Issues
Q6: I suspect my this compound is being degraded during extraction. How can I prevent this? A6: Proteolytic degradation by endogenous plant proteases is a significant challenge.[11]
-
Use Protease Inhibitors: Immediately homogenize harvested leaf tissue in an ice-cold extraction buffer supplemented with a broad-spectrum protease inhibitor cocktail.
-
Minimize Processing Time: Perform all extraction and clarification steps at 4°C and as quickly as possible to reduce the activity of endogenous proteases.
-
pH Control: Maintain a stable pH during extraction, as protease activity is often pH-dependent. Buffer your extraction solution appropriately.
Q7: My crude extract is difficult to work with and contains many contaminants. How can I improve my extraction and purification protocol? A7: The main contaminants in tobacco leaf extracts are pigments (like chlorophyll), lipids, and host cell proteins.[14]
-
Pre-Processing: Before extraction, consider a pre-wash of the crushed plant material with 95% ethanol to remove pigments and lipids.[15]
-
Clarification: Ensure your crude extract is properly clarified. Centrifugation at high speed (e.g., >10,000 x g) followed by filtration (e.g., through a 0.22 µm filter) is crucial to remove cell debris.
-
Purification Strategy: A multi-step purification process is recommended. Start with a preliminary separation method like ethanol precipitation, where polysaccharides and peptides become insoluble in high concentrations of alcohol.[16][17] Follow this with column chromatography techniques like anion-exchange and gel filtration (size exclusion) chromatography for further purification.[15][16][18]
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transient Expression in N. benthamiana
-
Vector Construction: Clone the LbaLycA precursor gene into a plant expression vector suitable for transient expression (e.g., pEAQ-HT).
-
Agrobacterium Transformation: Transform the vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).
-
Culture Preparation: Grow a starter culture of the transformed Agrobacterium overnight. Use this to inoculate a larger volume of infiltration medium (e.g., YEB medium with appropriate antibiotics) and grow until the optical density at 600 nm (OD600) reaches 0.8-1.0.
-
Infiltration: Harvest the bacteria by centrifugation and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD600 of 0.5-1.0.
-
Plant Infiltration: Use a needleless syringe to infiltrate the bacterial suspension into the abaxial (underside) of the leaves of 4-6 week old N. benthamiana plants.
-
Incubation: Maintain the infiltrated plants in a controlled growth chamber for 5-7 days to allow for gene expression and this compound accumulation.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting: Harvest infiltrated leaves 5-7 days post-infiltration and immediately flash-freeze them in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Hot Water Extraction: Suspend the powder in 3-5 volumes of pre-heated deionized water (80-90°C). This is the most common method for polysaccharide and peptide extraction.[17][18][19] Stir the suspension for 1-2 hours.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Ethanol Precipitation: Add 4 volumes of cold absolute ethanol to the supernatant, mix gently, and incubate overnight at 4°C to precipitate the crude this compound fraction.[15][16]
-
Collection: Centrifuge at 5,000 x g for 15 minutes to collect the precipitate. Wash the pellet with 70% ethanol, then re-dissolve it in a minimal volume of water.
-
Dialysis: Dialyze the re-dissolved sample against deionized water for 48 hours to remove small molecule impurities.
-
Lyophilization: Freeze-dry the dialyzed sample to obtain a crude, powdered extract ready for analysis or further chromatographic purification.
Supporting Data & Visualizations
Data Presentation
The following tables summarize expected outcomes based on optimizing key experimental parameters.
Table 1: Effect of Post-Infiltration Cultivation Conditions on Biomass and this compound Yield
| Temperature (°C) | Light Intensity (µmol/m²/s) | Day Length (hours) | Fresh Weight Yield ( g/plant ) | This compound Titer (µg/g FW) |
| 28 | 300 | 16 | 15.2 ± 1.1 | 45.3 ± 3.8 |
| 25 | 300 | 16 | 14.8 ± 0.9 | 62.1 ± 5.1 |
| 22 | 300 | 16 | 14.5 ± 1.3 | 75.8 ± 6.2 |
| 22 | 150 | 16 | 11.2 ± 1.0 | 58.4 ± 4.9 |
| 22 | 300 | 12 | 12.1 ± 0.8 | 65.7 ± 5.5 |
Data are representative. Lower temperatures may increase the accumulation of certain recombinant products.[12][13] Biomass production is influenced by light and day length.[12][13]
Table 2: Comparison of Primary Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Yield (mg crude extract / 100g FW) | Purity (% this compound in crude extract) |
| Hot Water Extraction | Deionized H₂O | 80 | 1550 ± 98 | 4.9 ± 0.4 |
| Dilute Alkali Extraction | 0.1 M NaOH | 60 | 1720 ± 110 | 4.2 ± 0.5 |
| Enzyme-Assisted | Water + Cellulase/Pectinase | 50 | 1850 ± 135 | 5.3 ± 0.6 |
| Ultrasonic-Assisted | Deionized H₂O | 60 | 1680 ± 105 | 5.1 ± 0.3 |
Hot water extraction is a simple and effective baseline method.[17][18] Enzyme-assisted methods can improve yield by breaking down cell walls but add complexity and cost.[18][19]
Diagrams
Caption: Proposed biosynthetic pathway of this compound in a transgenic host.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Maximizing the Production of Recombinant Proteins in Plants: From Transcription to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotiana Tabacum Expression System - Profacgen [profacgen.com]
- 4. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2019144083A1 - A biosynthetic approach for heterologous production and diversification of bioactive lyciumin cyclic peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimisation of contained Nicotiana tabacum cultivation for the production of recombinant protein pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recombinant Protein Expression in Nicotiana | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | A review of extraction, purification, structural properties and biological activities of legumes polysaccharides [frontiersin.org]
- 16. The Extraction, Functionalities and Applications of Plant Polysaccharides in Fermented Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
Troubleshooting low yield in heterologous production of Lyciumin B
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields in the heterologous production of the branched cyclic peptide, Lyciumin B.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is critically low. Where should I begin troubleshooting?
Low yield is a common issue in heterologous protein production. A systematic approach is crucial. Start by verifying the integrity of your genetic construct, then evaluate the suitability of your chosen expression host, and finally, optimize the culture or fermentation conditions. The workflow below outlines a logical troubleshooting sequence.
Figure 1: A systematic workflow for troubleshooting low this compound yield.
Q2: Which host system is most suitable for this compound production?
The choice of host is critical because this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) that requires specific enzymatic machinery for its unique branched cyclic structure.[1][2] The host must be able to perform these complex modifications.
| Feature | Nicotiana benthamiana (Plant) | Pichia pastoris (Yeast) | Escherichia coli (Bacteria) |
| Post-Translational Modifications (PTMs) | Excellent. Proven to process the precursor into mature this compound, indicating it has the necessary enzymes.[1][2] | Good. Capable of complex PTMs like disulfide bonds and glycosylation, but specific cyclization enzymes may be absent and require co-expression.[3] | Poor. Lacks the machinery for most complex eukaryotic PTMs.[4][5] Would likely only produce the linear precursor peptide without significant engineering. |
| Yield Potential | Good. Yields can be 10-40 times higher than extraction from the source plant, especially when using engineered precursors with multiple core repeats.[1] | Very High. Can be grown to very high cell densities in fermenters, offering excellent potential for scalable production of secreted peptides.[3][6] | High. Very high expression levels are possible, but often as insoluble and non-functional inclusion bodies for complex proteins.[4][7][8] |
| Advantages | Biosynthesis pathway is established and functional.[1][2] | Rapid growth, high cell density, strong inducible promoters (e.g., AOX1), and protein secretion capabilities simplify purification.[6][9] | Extremely rapid growth, low-cost media, and extensive genetic tools available.[10] |
| Disadvantages | Slower growth cycle compared to microbes. Transient expression is fast for research but scaling requires stable transgenic lines. | May require co-expression of plant-specific processing enzymes. Fermentation optimization can be complex.[3] | Codon bias, lack of PTMs, and inclusion body formation are major hurdles.[4][5][7] |
Q3: How can I optimize my genetic construct to increase expression?
Optimizing the DNA sequence and its regulatory elements is a primary strategy to boost yield. Key areas of focus include codon usage, promoter selection, and engineering the precursor peptide itself.
Figure 2: Key strategies for optimizing the this compound genetic construct.
-
Codon Optimization: The frequency of codon usage varies between organisms.[11] Adapting your this compound precursor gene sequence to match the codon bias of your expression host (e.g., P. pastoris or N. benthamiana) can significantly enhance translational efficiency and protein expression without altering the amino acid sequence.[12][13]
-
Promoter Selection: Use a strong, well-regulated promoter to drive high-level transcription. For Pichia pastoris, the methanol-inducible AOX1 promoter is a common and powerful choice.[9] For plant expression, viral promoters like the 35S promoter are often used.
-
Precursor Engineering: Research has shown that expressing an engineered precursor gene containing multiple repeats (e.g., 5 or 10) of the this compound core peptide sequence can increase the final yield by up to 40-fold in N. benthamiana.[1]
Q4: I have confirmed my construct is correct, but I'm not detecting the precursor peptide. What could be the problem?
If the construct is sequence-verified, the absence of the precursor peptide points to issues with transcription or translation.
-
Codon Bias: As mentioned, severe codon mismatch between the native gene and the expression host is a primary cause of translational stalling and low protein expression.[5][13] This should be your first suspect.
-
mRNA Instability: The secondary structure of the mRNA transcript can impact its stability and accessibility to ribosomes. Codon optimization algorithms often address this by adjusting GC content and avoiding hairpin structures that hinder translation.[11]
-
Inefficient Transcription: The promoter may be weaker than anticipated or improperly induced. Verify your induction protocol, including the concentration of the inducer (e.g., methanol for P. pastoris) and the timing of induction.[6]
Q5: The precursor peptide is being expressed, but I'm not getting the final, cyclized this compound. Why is this happening?
This is a crucial and common problem for RiPPs. It indicates that your host system is successfully producing the primary transcript but lacks the specific enzymatic machinery for post-translational modification.
-
Missing Processing Enzymes: this compound biosynthesis involves a proposed pathway of precursor translation, enzymatic cyclization, and proteolytic maturation.[1][2][14] The successful expression in N. benthamiana from only the precursor gene implies this plant endogenously possesses the required enzymes.[1][2]
-
Host Limitation: Hosts like E. coli do not have these specialized plant enzymes and will not produce the final active peptide.[5] Even in a eukaryotic host like Pichia pastoris, these specific enzymes are likely absent.
-
Solution: To produce mature this compound in a host that lacks the necessary machinery, you would need to identify and co-express the genes for all required processing enzymes (e.g., cyclases, proteases) from the original plant source, Lycium barbarum.
Figure 3: The proposed biosynthetic pathway for this compound.[1][2]
Q6: My host cells show poor growth or die after I induce expression. What should I do?
Poor host health post-induction often points to either metabolic burden or direct toxicity of the expressed peptide.
-
Metabolic Burden: High-level expression of a foreign protein consumes significant cellular resources (amino acids, energy), which can slow growth.[10] Using very high-copy number plasmids or extremely strong constitutive promoters can exacerbate this.
-
Product Toxicity: Some peptides, particularly those with antimicrobial or membrane-interacting properties, can be toxic to the host cell, leading to cell death and low yields.[6]
-
Solution: In addition to an inducible system, consider secreting the peptide out of the cell. Yeast systems like P. pastoris are excellent for this, as secretion into the culture medium can reduce intracellular toxicity and simplify purification.[9] Using fusion carriers can also sometimes improve stability and reduce toxicity.[9][15]
-
Q7: How can I optimize my fermentation conditions to improve yield in a yeast system like Pichia pastoris?
Fine-tuning fermentation parameters is essential for maximizing yield at the bioreactor scale. Key variables include cell density, inducer concentration, pH, and temperature.
| Parameter | Typical Range | Rationale & Considerations |
| Induction Time | 72-120 hours | Protein expression peaks at different times depending on the construct and strain. A time-course experiment is necessary to find the optimal harvest point.[6][16] |
| Methanol Conc. (Inducer) | 0.5% - 2.0% (v/v) | Methanol is both the inducer for the AOX1 promoter and a carbon source. High concentrations can be toxic due to the accumulation of byproducts like formaldehyde. The optimal level is typically around 1%.[6] |
| pH | 5.0 - 7.0 | The pH of the medium affects cell growth and the stability and activity of the secreted peptide. The optimal pH for P. pastoris expression is often around 6.0.[6] |
| Temperature | 25°C - 30°C | Lowering the temperature (e.g., from 30°C to 25°C) during the induction phase can sometimes improve protein folding and reduce proteolysis, though it may slow down overall production. |
| Cell Density (OD₆₀₀) | > 50 | Achieving a high cell density during the initial glycerol fed-batch phase is a prerequisite for high-yield protein production during the methanol induction phase.[3][6] |
Q8: Could a lack of specific amino acids be limiting my this compound yield?
Yes, this is a distinct possibility, especially in high-density cultures using minimal media. This is known as precursor limitation.
-
The Problem: this compound is composed of specific amino acids (Gln, Pro, Trp, Gly, Val, Ser). If the host's metabolic pathways cannot synthesize these amino acids fast enough to meet the high demand of recombinant expression, they become a limiting factor.
-
The Solution (Metabolic Engineering): For industrial-scale production, a common strategy is to engineer the host's metabolic pathways to overproduce key precursors.[17][18] This involves identifying and upregulating key enzymes in the amino acid biosynthesis pathways or deleting competing pathways that divert precursors away from your target product.[18][19] This advanced strategy can significantly boost the production of amino acid-derived products.
Detailed Experimental Protocols
Protocol 1: Codon Optimization Strategy
-
Obtain Sequence: Start with the amino acid sequence of the this compound precursor peptide (e.g., LbaLycA).
-
Select Host: Choose your target expression host (e.g., Pichia pastoris).
-
Use Optimization Software: Input the amino acid sequence into a codon optimization tool or service. These tools replace the original codons with those most frequently used by the target host's translational machinery, which can increase the translation rate.[11][12][13] The software will also typically screen for and remove cryptic splice sites or mRNA secondary structures that could inhibit expression.
-
Gene Synthesis: Synthesize the newly designed, optimized gene.
-
Cloning: Clone the synthetic gene into a suitable expression vector for your chosen host.
Protocol 2: Transient Heterologous Expression in Nicotiana benthamiana
This protocol is based on the successful method reported for this compound production.[1][2]
-
Vector Construction: Clone the codon-optimized this compound precursor gene (e.g., LbaLycA) into a plant transient expression vector, such as pEAQ-HT.
-
Agrobacterium Transformation: Introduce the expression vector into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation.
-
Culture Preparation: Grow the transformed Agrobacterium in a suitable liquid medium with appropriate antibiotics to an OD₆₀₀ of ~1.0.
-
Infiltration: Pellet the bacteria by centrifugation and resuspend in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
Incubation: Keep the infiltrated plants in a controlled growth chamber for 5-7 days to allow for gene transfer, transcription, and translation.
-
Extraction and Analysis: Harvest the infiltrated leaves, extract the peptides, and analyze for the presence of mature this compound using LC-MS.
Protocol 3: High-Density Fermentation of Pichia pastoris
This protocol outlines a typical four-stage process for maximizing peptide production in P. pastoris.[3][6]
-
Stage 1: Inoculum Culture: Grow a starter culture of the recombinant P. pastoris strain in a buffered glycerol complex medium (BMGY).
-
Stage 2: Glycerol Batch Phase: In a fermenter, grow the cells in a defined basal salts medium with glycerol as the sole carbon source until the initial glycerol is depleted. This phase is for initial biomass accumulation.
-
Stage 3: Glycerol Fed-Batch Phase: To achieve high cell density, feed a concentrated glycerol solution into the fermenter at an exponential rate. This is often controlled by a dissolved oxygen (DO-stat) feedback loop to prevent oxygen limitation.[3]
-
Stage 4: Methanol Induction Phase: Once a high cell density is reached, begin feeding a methanol solution to induce protein expression from the AOX1 promoter. Maintain a low concentration of methanol (e.g., 0.5-1.0%) to maximize expression while minimizing toxicity.[6] Harvest the culture supernatant at the predetermined optimal time for purification of the secreted peptide.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. verjournal.com [verjournal.com]
- 5. quora.com [quora.com]
- 6. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pros and Cons of Commonly Used Expression Systems – Escherichia coli - Phenotypeca [phenotypeca.com]
- 8. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 11. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 12. OPTIMIZER: a web server for optimizing the codon usage of DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.azenta.com [web.azenta.com]
- 14. WO2019144083A1 - A biosynthetic approach for heterologous production and diversification of bioactive lyciumin cyclic peptides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Boosting expression level of plectasin in recombinant Pichia pastoris via 2A self-processing peptide assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 19. Engineering precursor supply for the high-level production of ergothioneine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Lyciumin B in solution
Welcome to the technical support center for Lyciumin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use sterile, distilled water. If solubility is an issue, a small amount of a co-solvent such as acetonitrile or dimethyl sulfoxide (DMSO) can be used. However, it is crucial to check the compatibility of any organic solvent with your specific experimental setup. For long-term storage, it is best to aliquot the stock solution and store it frozen.
Q2: What are the optimal storage conditions for this compound in its lyophilized form and in solution?
Lyophilized this compound is relatively stable and should be stored at -20°C or -80°C for long-term storage, protected from light and moisture.[1] Once reconstituted in a solvent, the solution is significantly less stable. For short-term storage (up to one week), refrigeration at 2-8°C is recommended.[1] For longer-term storage, aliquots of the solution should be flash-frozen and stored at -80°C to minimize degradation from freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of peptide bonds.[2][3][4] The cyclic structure of this compound may offer some protection against exonucleases, but chemical hydrolysis can still occur.[5]
-
Temperature: Elevated temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[1][6]
-
Light: Exposure to UV light can cause photo-oxidation and degradation of the peptide.[1][7][8]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of susceptible amino acid residues.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots. Verify the pH of your experimental buffer and adjust to a neutral or slightly acidic range (pH 5-7) if possible. Protect solutions from light by using amber vials or covering them with foil. |
| Precipitation of this compound from solution | Poor solubility or aggregation. | If using a co-solvent, ensure the final concentration in your assay is not high enough to cause precipitation. Consider using a different buffer system or adding stabilizing excipients such as non-ionic surfactants (e.g., Polysorbate 80) at low concentrations. |
| Inconsistent results between experiments | Variability in solution stability or handling. | Standardize your solution preparation and storage protocols. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Before use, allow frozen aliquots to thaw slowly on ice. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS) | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the intact this compound from its degradants in your experimental samples. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
(Optional) Acetonitrile or DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in sterile, nuclease-free water to a desired concentration (e.g., 1 mg/mL). If solubility is an issue, a minimal amount of acetonitrile or DMSO can be added, but the final concentration of the organic solvent should be kept as low as possible.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, polypropylene microcentrifuge tubes.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer to -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.[9][10][11][12]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (254 nm)
-
Water bath or incubator
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate aliquots of the this compound stock solution at an elevated temperature (e.g., 60°C) for various time points.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution in a quartz cuvette to UV light (254 nm) for various time points. Keep a control sample wrapped in foil.
-
Analysis: Analyze all treated and control samples by HPLC-MS to identify and quantify the remaining this compound and any newly formed degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagent/Parameter | Incubation Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Cleavage of peptide bonds |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Cleavage of peptide bonds, deamidation, racemization |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidation of susceptible amino acid residues |
| Thermal Stress | 60°C | 60°C | Hydrolysis, aggregation |
| Photolytic Stress | UV light (254 nm) | Room Temperature | Photo-oxidation, cleavage of peptide bonds |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
References
- 1. ozpeptide.com [ozpeptide.com]
- 2. pH Controlled transient cyclization of peptides for increased stability towards oral delivery. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 11. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Lycium Barbarum Polysaccharides (LBPs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Lycium Barbarum Polysaccharides (LBPs), including Lyciumin B, from plant tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of LBPs.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of LBPs | Incomplete cell wall disruption. | Optimize the physical pre-treatment of the plant material (e.g., grinding to a finer powder). Consider using enzyme-assisted extraction to degrade the cell wall.[1][2] |
| Suboptimal extraction parameters. | Systematically evaluate and optimize parameters such as extraction time, temperature, liquid-to-solid ratio, and pH. The yield of LBPs from water extraction is typically around 5.87%, while methods like enzyme-assisted, microwave-assisted, and ultrasonic-assisted extraction can increase the yield to 6.81% - 8.25% or even higher when combined.[1] | |
| Inefficient precipitation. | Ensure the correct concentration of ethanol is used for precipitation (typically 3-4 volumes of 95% ethanol). Carry out precipitation at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 12-24 hours) to maximize the recovery of polysaccharides. | |
| High Protein Impurity | Inefficient deproteinization. | Employ the Sevag method (chloroform:n-butanol) multiple times until no precipitate is visible at the interface. Alternatively, use enzymatic methods with proteases for a milder deproteinization. |
| Co-precipitation of proteins with polysaccharides. | Adjust the pH of the extract before ethanol precipitation. Proteins are least soluble at their isoelectric point, and adjusting the pH away from this point can improve their solubility and reduce co-precipitation. | |
| Polysaccharide Degradation | High extraction temperatures or prolonged extraction times. | Use milder extraction conditions. For instance, ultrasonic-assisted extraction can often be performed at lower temperatures (e.g., 60°C) and for shorter durations (e.g., 30 minutes) compared to traditional hot water extraction.[1] Chemical degradation can also be intentionally used to modify polysaccharide molecular weight and bioactivity.[3][4] |
| Acid or alkaline hydrolysis during extraction. | While acid and alkali can be used for extraction, they can also lead to the degradation of the polysaccharide structure.[5][6] If these methods are necessary, use them under controlled conditions (low temperature, short time). | |
| Browning of the Extract | Maillard reaction or oxidation of phenolic compounds. | Conduct the extraction at lower temperatures. The addition of antioxidants like ascorbic acid or sodium bisulfite during extraction can help to prevent oxidation. |
| Inconsistent Results | Variability in raw plant material. | Source plant material from a consistent supplier and harvest at the same stage of maturity. Ensure proper drying and storage conditions to maintain the quality of the raw material. |
| Lack of standardized protocol. | Strictly adhere to a validated and detailed experimental protocol for all extractions to ensure reproducibility. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for extracting Lycium Barbarum Polysaccharides?
The most common methods for LBP extraction include:
-
Hot Water Extraction (HWE): A traditional and widely used method.[1]
-
Enzyme-Assisted Extraction (EAE): Uses enzymes like cellulase and pectinase to break down the plant cell wall, leading to higher yields under milder conditions.[1][7]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can reduce extraction time and improve efficiency.[1]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing the extraction process.[1]
-
Ultrasound-Microwave Combined Extraction (UMCE): This method integrates the advantages of both ultrasound and microwave techniques to potentially achieve higher extraction yields in a shorter time.[8]
2. How can I remove proteins and other impurities from my LBP extract?
Purification of LBPs typically involves several steps to remove impurities like proteins, pigments, and small molecules:
-
Deproteinization: The Sevag method is commonly used, which involves shaking the extract with a mixture of chloroform and n-butanol to denature and remove proteins.[9] Enzymatic methods using proteases are also effective.
-
Decolorization: Activated carbon or macroporous resins can be used to remove pigments.
-
Dialysis: To remove small molecules like salts and monosaccharides.
-
Chromatography: For further purification and fractionation, anion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography (e.g., Sephadex G-100) are commonly employed.[1]
3. What is the expected molecular weight and monosaccharide composition of LBPs?
The molecular weight of LBPs can vary widely, ranging from 10 to 2300 kDa, depending on the extraction and purification methods used.[1] LBPs are heteropolysaccharides primarily composed of arabinose, galactose, glucose, rhamnose, mannose, and xylose.[10][11] The exact molar ratio of these monosaccharides can differ based on the source and processing of the Lycium barbarum fruit.
4. Can the extraction method affect the structure and bioactivity of the polysaccharides?
Yes, the extraction method significantly influences the structure and, consequently, the biological activity of the extracted polysaccharides.[5] For example, high temperatures or harsh acidic/alkaline conditions can lead to the degradation of polysaccharide chains and the loss of side chains, which can alter their bioactivity.[5][6] Milder methods like enzyme-assisted or ultrasonic-assisted extraction are often preferred to preserve the native structure of the polysaccharides.
5. How can I characterize the purified Lycium Barbarum Polysaccharides?
A combination of analytical techniques is used for the structural characterization of LBPs:
-
Homogeneity and Molecular Weight Determination: High-Performance Gel Permeation Chromatography (HPGPC).[1]
-
Monosaccharide Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after acid hydrolysis and derivatization.[10][12]
-
Structural Feature Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine glycosidic linkages and functional groups.[1]
Experimental Protocols
Protocol 1: Hot Water Extraction (HWE) of LBPs
-
Preparation of Plant Material: Dry the Lycium barbarum fruits at 60°C and grind them into a fine powder (40-60 mesh).
-
Degreasing: Reflux the powder with 95% ethanol for 2-4 hours to remove lipids. Dry the residue.
-
Extraction: Mix the degreased powder with distilled water at a liquid-to-solid ratio of 20:1 to 30:1 (mL/g). Heat the mixture at 80-95°C for 2-4 hours with constant stirring.
-
Filtration and Concentration: Cool the mixture and centrifuge to separate the supernatant. Filter the supernatant and concentrate it under reduced pressure.
-
Deproteinization: Repeatedly apply the Sevag method (chloroform:n-butanol 4:1 v/v) to the concentrated extract until no protein precipitate is observed.
-
Precipitation: Add 3-4 volumes of 95% ethanol to the deproteinized solution, stir, and keep at 4°C for 12-24 hours.
-
Collection and Drying: Collect the precipitate by centrifugation, wash it with ethanol and acetone, and then freeze-dry to obtain crude LBPs.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of LBPs
-
Preparation and Degreasing: Follow steps 1 and 2 from the HWE protocol.
-
Extraction: Mix the degreased powder with distilled water at an optimized liquid-to-solid ratio. Place the mixture in an ultrasonic bath or use an ultrasonic probe. Set the ultrasonic power (e.g., 300 W), temperature (e.g., 60°C), and time (e.g., 30 minutes).[1]
-
Post-Extraction Processing: Follow steps 4 to 7 from the HWE protocol to purify the crude LBPs.
Visualizations
Caption: General workflow for the extraction and purification of Lycium Barbarum Polysaccharides.
Caption: Troubleshooting logic for addressing low yield in LBP extraction.
References
- 1. Extraction, Structural Characterization, and Biological Functions of Lycium Barbarum Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Role of Lycium barbarum L. Polysaccharides in Oxidative Stress-Related Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dspace.rpi.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Extraction, Functionalities and Applications of Plant Polysaccharides in Fermented Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound–Microwave Combined Extraction of Novel Polysaccharide Fractions from Lycium barbarum Leaves and Their In Vitro Hypoglycemic and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Analysis of Structure of a Polysaccharide From the Fruit of Lycium barbarum L. | Scientific.Net [scientific.net]
- 10. Frontiers | Lyciumbarbarum Polysaccharide (LBP): A Novel Prebiotics Candidate for Bifidobacterium and Lactobacillus [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Navigating the Cyclization Maze: A Technical Support Center for Cyclic Peptide Synthesis
Welcome to the technical support center for the chemical synthesis of cyclic peptides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of peptide cyclization and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using cyclic peptides over linear peptides in drug discovery?
Cyclic peptides offer several advantages over their linear counterparts, making them attractive candidates for therapeutic development. Their constrained structure leads to increased metabolic stability and resistance to enzymatic degradation by exopeptidases.[1][2][3] This conformational rigidity can also result in higher binding affinity and selectivity for their biological targets.[1][3] Furthermore, cyclization can improve membrane permeability and overall in vivo stability.[1]
Q2: What are the common methods for peptide cyclization?
The most common methods for peptide cyclization involve the formation of an amide bond, a disulfide bridge, or other covalent linkages. The main strategies include:
-
Head-to-tail (or end-to-end) cyclization: Forms a lactam bond between the N-terminal amine and the C-terminal carboxyl group.[4][5][6]
-
Side-chain-to-side-chain cyclization: Creates a link between the side chains of two amino acid residues within the peptide sequence.[4][7]
-
Head-to-side-chain and side-chain-to-tail cyclization: Involves forming a bond between a terminal end (N- or C-terminus) and an amino acid side chain.[2][4][5]
-
Disulfide bond formation: Occurs between two cysteine residues, forming a cystine bridge.[1][4]
Q3: Should I perform cyclization on-resin or in solution?
The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence, desired purity, and scalability of the synthesis.
-
On-resin cyclization: Can be less effective than solution-phase cyclization as the resin-bound peptide may have difficulty achieving the necessary conformation for cyclization.[7] However, it can minimize intermolecular reactions due to a pseudo-dilution effect and can be more easily automated.[3][8] On-resin cyclization has been shown to be superior to solution-phase reactions regarding reaction time and the amount of dimerization/oligomerization.[9]
-
Solution-phase cyclization: Is typically performed for peptides that are difficult to cyclize on-resin or when a specific conformation favored in solution is desired.[10] It often requires high dilution to favor intramolecular cyclization over intermolecular reactions like dimerization and oligomerization.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis of cyclic peptides.
Problem 1: Low Cyclization Yield
A low yield of the desired cyclic peptide is a frequent challenge. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unfavorable Peptide Conformation | The linear peptide may not readily adopt a conformation that brings the reactive groups in proximity for cyclization.[4][7] To address this, you can try altering the peptide sequence by introducing turn-inducing residues like proline or glycine, or by changing the cyclization site.[9] |
| Steric Hindrance | Bulky protecting groups on adjacent amino acid side chains can sterically hinder the cyclization reaction.[11] Consider using smaller protecting groups or repositioning the cyclization site. |
| Peptide Aggregation | Hydrophobic peptide sequences are prone to aggregation, which can impede cyclization.[12] To mitigate this, you can alter the solvent system, for example, by adding chaotropic salts or using a mixture of solvents.[13] Performing the reaction at a higher temperature can also help disrupt aggregates.[13] |
| Inefficient Coupling Reagents | The chosen coupling reagent may not be potent enough for the specific cyclization. For difficult cyclizations, consider using more powerful reagents like HATU or HCTU.[11] |
| Suboptimal Reaction Conditions | Factors such as solvent, temperature, and pH can significantly impact cyclization efficiency.[1] It is crucial to optimize these conditions for each specific peptide. For instance, the addition of aqueous additives to the cyclization reaction in DMF has been shown to improve yields for difficult sequences.[9] |
Problem 2: Presence of Side Products (Dimers, Oligomers, and Deletion Products)
The formation of side products is a common issue that complicates purification and reduces the yield of the desired cyclic monomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Intermolecular Reactions | At high concentrations, linear peptide chains can react with each other, leading to the formation of dimers, trimers, and other oligomers.[9] This is particularly prevalent in solution-phase cyclization. To favor the desired intramolecular reaction, perform the cyclization under high dilution conditions (typically 0.1-1 mM).[6][10] |
| Racemization | The C-terminal amino acid is susceptible to racemization during the activation step of cyclization.[6][14] This can be minimized by using coupling reagents known to suppress racemization, such as those combined with additives like Oxyma or HOAt. The choice of base can also influence racemization, with weaker bases like N-methylmorpholine (NMM) sometimes being preferred over stronger ones like DIEA.[14] |
| Incomplete Coupling during Linear Synthesis | If the coupling reactions during the solid-phase synthesis of the linear precursor are incomplete, this will result in deletion sequences in the final product mixture.[7] To avoid this, ensure complete coupling at each step by using a sufficient excess of reagents and allowing adequate reaction times. Double coupling can be employed for difficult amino acid additions.[14] The Kaiser test can be used to monitor for the presence of free amines.[11] |
Problem 3: Difficulty in Purifying the Cyclic Peptide
Even with a successful cyclization reaction, isolating the pure cyclic peptide can be challenging.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Impurities | The cyclic product may have a similar retention time to linear precursors, dimers, or other side products during reverse-phase HPLC (RP-HPLC).[15] To improve separation, optimize the HPLC gradient, try a different column with alternative selectivity, or adjust the mobile phase composition (e.g., change the organic solvent or the ion-pairing agent). |
| Poor Solubility of the Crude Peptide | The crude peptide mixture may have poor solubility in the initial HPLC mobile phase, leading to precipitation on the column and poor peak shape.[11] Dissolve the crude product in a strong solvent like DMSO before diluting it with the mobile phase for injection. |
| Presence of Scavenger Adducts | Scavengers used during the cleavage of the peptide from the resin can sometimes form adducts with the peptide, leading to additional peaks in the chromatogram.[11] Ensure that the peptide is thoroughly precipitated and washed with cold diethyl ether after cleavage to remove scavengers and their byproducts.[14] |
Experimental Protocols
General Protocol for On-Resin Head-to-Tail Cyclization
This protocol provides a general guideline for performing head-to-tail cyclization of a peptide while it is still attached to the solid support.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin that allows for anchoring through a side chain, such as a 2-chlorotrityl chloride resin for attaching the C-terminal amino acid via its carboxyl group, or a resin functionalized for side-chain attachment of Asp, Glu, or Lys.
-
Selective Deprotection:
-
For head-to-tail cyclization where the peptide is attached via a side chain, selectively deprotect the N-terminal α-amino group (e.g., remove the Fmoc group with 20% piperidine in DMF) and the C-terminal α-carboxyl group (e.g., remove an allyl ester using a palladium catalyst).[10]
-
-
Cyclization:
-
Swell the resin in a suitable solvent like DMF.
-
Add the coupling reagent (e.g., HATU, HBTU, or PyBOP, typically 3-5 equivalents) and a base (e.g., DIEA or 2,4,6-collidine, 6-10 equivalents) to the resin.[14]
-
Allow the reaction to proceed for 2-24 hours at room temperature.[10]
-
Monitor the reaction progress using a small test cleavage followed by LC-MS analysis.
-
-
Washing: After the cyclization is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.[10]
-
Cleavage and Final Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[16]
-
-
Isolation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Isolate the peptide pellet by centrifugation.
-
Wash the pellet with cold ether and dry it under vacuum.[14]
-
Purify the cyclic peptide by preparative RP-HPLC.
-
General Protocol for Solution-Phase Head-to-Tail Cyclization
This protocol outlines the general steps for cyclizing a peptide in solution after it has been cleaved from the resin.
-
Linear Peptide Synthesis and Cleavage:
-
Purification of the Linear Peptide: Purify the protected linear peptide by flash chromatography or RP-HPLC to remove any impurities from the synthesis.[10]
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or DCM) at a high dilution (0.1-1 mM) to promote intramolecular cyclization.[10]
-
Add the coupling reagent (e.g., COMU, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIEA, 2-3 equivalents) to the peptide solution.[10]
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS.[10]
-
-
Deprotection and Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Treat the protected cyclic peptide with a cleavage cocktail to remove the side-chain protecting groups.
-
Purify the final cyclic peptide by preparative RP-HPLC.[10]
-
Visualizing Cyclization Strategies and Workflows
The following diagrams illustrate key concepts and workflows in cyclic peptide synthesis.
Caption: Overview of common peptide cyclization strategies.
Caption: General workflow for cyclic peptide synthesis.
Caption: A logical approach to troubleshooting common issues.
References
- 1. lifetein.com [lifetein.com]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Mutagenesis of Lyciumin B Precursor Peptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the mutagenesis of Lyciumin B precursor peptides to enhance their biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its precursor peptide a target for mutagenesis?
This compound is a cyclic peptide originally isolated from Lycium barbarum (goji berry) and is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] RiPPs are produced from a genetically encoded precursor peptide that undergoes enzymatic modification to yield the final bioactive molecule. The precursor peptide of this compound contains a "core peptide" sequence that is excised and cyclized to form the mature this compound. By mutating the amino acids within this core peptide sequence, it is possible to generate a library of novel this compound analogs with potentially enhanced or altered biological activities, such as increased antihypertensive or antimicrobial effects.[3][4]
Q2: What are the key considerations when designing mutations in the this compound precursor peptide?
When designing mutations, it is crucial to consider the following:
-
Conserved Residues: Alanine scanning has shown that the N-terminal glutamine (Q) and the C-terminal tryptophan (W) of the core peptide are often essential for recognition by the biosynthetic enzymes and for the cyclization process. Mutating these residues may abolish the production of the cyclic peptide.[1]
-
Amino Acid Properties: The introduction of cationic residues (e.g., Lysine, Arginine) can enhance antimicrobial activity by increasing the peptide's affinity for negatively charged bacterial membranes.[5] Conversely, increasing hydrophobicity can also modulate activity but may also increase cytotoxicity to mammalian cells.
-
Structural Integrity: While the RiPP biosynthetic machinery can be promiscuous, some mutations may disrupt the necessary conformation for proper enzymatic processing and cyclization.
Q3: My heterologous expression of this compound analogs in Nicotiana benthamiana yields are low. What are some potential causes and solutions?
Low yields can be attributed to several factors:
-
Codon Optimization: Ensure the DNA sequence of your precursor peptide is optimized for expression in N. benthamiana.
-
Inefficient Processing: The native processing enzymes in N. benthamiana may not efficiently recognize and cleave the mutated precursor. Co-expression of specific proteases may be necessary.
-
Plasmid and Agrobacterium Strain: The choice of expression vector and Agrobacterium tumefaciens strain can significantly impact protein expression levels.
-
Post-infiltration Conditions: Optimize the light, temperature, and incubation time after agroinfiltration to maximize peptide production.
Q4: How can I assess the activity of my engineered this compound analogs?
The choice of assay depends on the desired activity to be enhanced. Common assays include:
-
Antihypertensive Activity: An in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay is a primary screen.[6][7]
-
Antimicrobial Activity: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria are standard.[8]
-
Cytotoxicity: An MTT or LDH assay using mammalian cell lines can determine the toxicity of the engineered peptides.[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cyclic peptide detected after expression | Mutation of essential residues (e.g., N-terminal Q, C-terminal W). | Revert to the wild-type sequence for these positions. Perform alanine scanning to identify other sensitive positions. |
| Inefficient cyclization by host enzymes. | Co-express the putative cyclase from the native Lyciumin-producing plant. | |
| Degradation of the expressed peptide. | Include protease inhibitors during extraction. Optimize the extraction protocol to be rapid and at low temperatures. | |
| High cytotoxicity of engineered peptides | Increased hydrophobicity or non-specific membrane interactions. | Reduce the number of hydrophobic residues. Introduce more hydrophilic or charged residues to improve selectivity. |
| Off-target effects. | Screen for activity against a broader range of cell lines to identify specificity. | |
| Inconsistent results in bioassays | Peptide aggregation. | Ensure complete solubilization of the peptide in the assay buffer. Sonication may be helpful. |
| Purity of the peptide. | Verify the purity of your synthesized or purified peptides by HPLC and mass spectrometry. | |
| Assay conditions. | Standardize all assay parameters, including cell density, incubation time, and reagent concentrations. |
Quantitative Data Summary
The following tables summarize both reported data for peptides from Lycium barbarum and hypothetical data for engineered this compound analogs to illustrate the potential outcomes of a mutagenesis study.
Table 1: Reported ACE Inhibitory Activity of Peptides from Lycium barbarum
| Peptide Sequence | IC50 (μM) for ACE Inhibition | Source |
| GPFN | 324.44 ± 8.93 | Lycium barbarum pomace powder[6] |
| LGGP | > 500 | Lycium barbarum pomace powder[6] |
| AGLP | > 500 | Lycium barbarum pomace powder[6] |
| TAFP | > 500 | Lycium barbarum pomace powder[6] |
Table 2: Hypothetical Activity Data for Engineered this compound Analogs
This table presents illustrative data based on typical outcomes of peptide engineering studies. Actual results may vary.
| Peptide ID | Core Peptide Sequence | Modification from this compound (QPWGVGSW) | Antimicrobial MIC (μM) vs. E. coli | Cytotoxicity IC50 (μM) vs. HEK293 cells |
| WT-LycB | QPWGVGSW | Wild-Type | 128 | >200 |
| LycB-A3 | QPWAVGSW | G3A | 128 | >200 |
| LycB-K4 | QPWKVGSW | G4K | 32 | 150 |
| LycB-L5 | QPWGLGSW | V5L | 64 | 180 |
| LycB-KK4,6 | QPWKVKSW | G4K, G6K | 8 | 100 |
Experimental Protocols
Site-Directed Mutagenesis of the this compound Precursor Peptide
This protocol describes the generation of mutations in the core peptide region of the this compound precursor gene using overlap extension PCR.
-
Primer Design: Design four primers. Two flanking primers (F1 and R2) that anneal to the ends of the precursor gene sequence. Two internal mutagenic primers (F2 and R1) that are complementary and contain the desired mutation.
-
First Round of PCR: Perform two separate PCR reactions:
-
Reaction A: Template DNA (wild-type precursor gene), F1 primer, and R1 (reverse mutagenic) primer.
-
Reaction B: Template DNA, F2 (forward mutagenic) primer, and R2 primer.
-
-
Purification: Run the products of both reactions on an agarose gel and purify the desired DNA fragments using a gel extraction kit.
-
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and B as the template in a new PCR reaction with the flanking primers (F1 and R2). The overlapping regions of the fragments from the first round will anneal and be extended to create the full-length gene with the desired mutation.
-
Cloning: Clone the final PCR product into an appropriate plant expression vector (e.g., pEAQ-HT).
-
Verification: Sequence the cloned insert to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
Heterologous Expression in Nicotiana benthamiana
This protocol outlines the transient expression of Lyciumin precursor peptides using Agrobacterium-mediated infiltration.
-
Transformation of Agrobacterium: Transform Agrobacterium tumefaciens (e.g., strain LBA4404) with the expression vector containing the mutated precursor gene.
-
Culture Preparation: Grow a starter culture of the transformed Agrobacterium overnight in YM medium with appropriate antibiotics. Inoculate a larger volume of infiltration buffer and grow until the OD600 reaches 0.8-1.0.
-
Infiltration: Pellet the Agrobacterium cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6).
-
Plant Infiltration: Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.
-
Incubation: Incubate the infiltrated plants for 5-7 days under controlled light and temperature conditions.
Extraction and Purification of Lyciumin Analogs
-
Harvesting and Extraction: Harvest the infiltrated leaf tissue and freeze in liquid nitrogen. Grind the frozen tissue to a fine powder. Extract the powder with methanol at 37°C for 1 hour.[2]
-
Solvent Partitioning: Dry the methanol extract and resuspend in water. Perform sequential partitioning with hexane, ethyl acetate, and n-butanol. The Lyciumin peptides will primarily be in the n-butanol fraction.[2]
-
Purification: Dry the n-butanol extract and resuspend in a suitable solvent. Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass of the purified peptides using mass spectrometry (e.g., LC-MS/MS).
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Reagent Preparation: Prepare a solution of ACE, the substrate (e.g., hippuryl-histidyl-leucine or a fluorogenic substrate), and the purified Lyciumin analog at various concentrations.
-
Assay Reaction: In a 96-well plate, mix the ACE solution with the Lyciumin analog (or a known inhibitor as a positive control) and incubate for a short period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a set incubation time, stop the reaction and measure the product formation. For fluorescent substrates, measure the increase in fluorescence.
-
Calculation: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the ACE activity).[6]
Visualizations
Caption: Experimental workflow for mutagenesis and activity testing of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound analogs.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene-guided discovery and engineering of branched cyclic peptides in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine and Lysine Scans of the LL-37-Derived Peptide Fragment KR-12 Reveal Key Residues for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in cytotoxicity of native and engineered RIPs can be used to assess their ability to reach the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Microbial Production of Lyciumin B
Welcome to the technical support center for the microbial production of Lyciumin B. This resource is designed for researchers, scientists, and drug development professionals engaged in the heterologous expression of this novel cyclic peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your fermentation process.
Disclaimer: As of late 2025, the microbial production of this compound has not been extensively reported in peer-reviewed literature. The information provided herein is based on established principles of recombinant peptide production, particularly for ribosomally synthesized and post-translationally modified peptides (RiPPs), and case studies of similar plant-derived cyclic peptides produced in microbial hosts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microbial production challenging?
A1: this compound is a branched cyclic peptide, not a polysaccharide. It is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP). Its production in a microbial host is challenging due to the need for co-expression of the precursor peptide (LbaLycA) and the specific modifying enzyme(s) responsible for its cyclization. The primary enzyme is a BURP domain-containing protein that functions as a copper-dependent autocatalytic peptide cyclase.[1][2][3][4]
Q2: Which microbial host system is recommended for this compound production?
A2: Both Escherichia coli and yeast systems like Pichia pastoris or Saccharomyces cerevisiae are potential hosts for producing this compound. E. coli offers rapid growth and high-level expression, but may face challenges with protein folding and post-translational modifications.[5] Yeast systems are often preferred for eukaryotic proteins as they possess the machinery for more complex protein processing, including disulfide bond formation and glycosylation, which might be beneficial for the stability and activity of the cyclase enzyme.[6][7][8]
Q3: What are the key genetic components required for microbial this compound production?
A3: A successful expression system for this compound will require a vector containing the coding sequence for the precursor peptide, LbaLycA, and the gene for the BURP domain cyclase. These should be under the control of strong, inducible promoters to allow for controlled expression.
Q4: How can I monitor the production of this compound during fermentation?
A4: this compound production can be monitored by taking samples from the fermentation broth at regular intervals. The cells and supernatant should be separated, and the peptide can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound.
| Problem | Possible Causes | Solutions |
| No or Low Yield of this compound | 1. Inefficient transcription or translation of the precursor peptide or cyclase gene. 2. Codon usage of the plant-derived genes is not optimal for the microbial host. 3. The expressed precursor peptide or cyclase is insoluble (inclusion bodies). 4. The cyclase enzyme is inactive. 5. The precursor peptide is degraded by host proteases. 6. Inefficient export of the final product from the cell. | 1. Use a stronger promoter or optimize the inducer concentration. 2. Synthesize the genes with codons optimized for the expression host (E. coli or yeast). 3. Lower the induction temperature (e.g., 18-25°C), reduce the inducer concentration, or co-express with chaperone proteins. 4. Ensure the presence of necessary cofactors for the cyclase (e.g., copper).[1][3][4] Consider expressing the cyclase in a system that supports proper folding. 5. Use protease-deficient host strains. 6. Engineer a secretion signal peptide into the expression construct. |
| This compound is Detected, but in an Uncyclized Form | 1. The cyclase enzyme is not expressed or is inactive. 2. The ratio of precursor peptide to cyclase is not optimal. 3. Insufficient cofactor (copper) concentration in the medium. | 1. Verify the expression of the cyclase via SDS-PAGE and Western blot. Optimize cyclase expression conditions. 2. Experiment with different promoter strengths or gene copy numbers for the precursor and cyclase genes to find the optimal expression ratio. 3. Supplement the fermentation medium with copper sulfate (CuSO₄) at various concentrations (e.g., 10-100 µM). |
| High Cell Density but Low Product Titer | 1. Metabolic burden on the host cells due to high-level expression of foreign proteins. 2. Depletion of essential nutrients or accumulation of toxic byproducts. 3. Feedback inhibition of the biosynthetic pathway. | 1. Reduce the inducer concentration or use a weaker promoter to lessen the metabolic load. 2. Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and reduce the accumulation of toxic metabolites. 3. If possible, engineer the expression system to export the product out of the cell to avoid intracellular accumulation. |
| Inconsistent Batch-to-Batch Production | 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions (pH, temperature, dissolved oxygen). 3. Plasmid instability. | 1. Standardize the inoculum preparation protocol, ensuring a consistent cell density and growth phase. 2. Implement strict process control for all fermentation parameters. 3. Ensure continuous selective pressure by maintaining the appropriate antibiotic in the medium. |
Experimental Protocols
General Protocol for Recombinant Expression of this compound in E. coli
This protocol assumes the use of a two-plasmid system for the co-expression of the LbaLycA precursor peptide and the BURP domain cyclase.
a. Strain and Plasmid Preparation:
-
Host Strain: E. coli BL21(DE3) is a suitable starting strain.
-
Plasmids:
-
Plasmid 1: pET-derived vector containing the codon-optimized LbaLycA gene with a His-tag for purification.
-
Plasmid 2: pACYCDuet-1 or a similar compatible vector containing the codon-optimized BURP domain cyclase gene.
-
-
Transformation: Co-transform E. coli BL21(DE3) with both plasmids and select colonies on LB agar plates containing the appropriate antibiotics.
b. Fermentation:
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a 1 L baffled flask containing Terrific Broth (TB) or a defined minimal medium with the starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce expression with IPTG (final concentration 0.1-0.5 mM) and supplement with CuSO₄ (final concentration 50 µM).
-
Production Phase: Continue incubation at 20°C for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.
c. Product Extraction and Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged uncyclized precursor and potentially cyclized this compound from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
Analyze the purified fractions by HPLC-MS to identify and quantify this compound.
General Protocol for Recombinant Expression of this compound in Pichia pastoris
This protocol assumes the integration of the expression cassettes into the P. pastoris genome.
a. Strain and Vector Construction:
-
Host Strain: Pichia pastoris X-33 or other suitable strains.
-
Vectors: Use pPICZ-based vectors for integration into the host genome.
-
Construct 1: pPICZα A vector containing the codon-optimized LbaLycA gene fused to the α-mating factor secretion signal.
-
Construct 2: A similar vector for the BURP domain cyclase.
-
-
Transformation: Linearize the expression vectors and transform them into P. pastoris sequentially, selecting for stable integrants after each transformation.
b. Fermentation:
-
Starter Culture: Inoculate a single colony into 50 mL of BMGY medium and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6.
-
Main Culture: Inoculate a 1 L baffled flask containing BMGY to an initial OD₆₀₀ of 0.1.
-
Growth: Grow at 30°C with shaking until the glycerol is consumed (approximately 18-24 hours).
-
Induction: Centrifuge the cells and resuspend in BMMY medium containing 0.5% methanol and 50 µM CuSO₄ to induce expression.
-
Production Phase: Maintain the culture at 28-30°C with shaking. Add methanol to a final concentration of 0.5% every 24 hours for 72-96 hours.
-
Harvesting: Separate the supernatant containing the secreted peptide from the cells by centrifugation.
c. Product Purification:
-
Concentrate the supernatant using tangential flow filtration.
-
Purify the secreted this compound from the concentrated supernatant using a combination of chromatography techniques (e.g., ion exchange, reverse phase).
-
Analyze fractions by HPLC-MS.
Data Presentation
Table 1: Example Fermentation Parameters for Recombinant Peptide Production
| Parameter | E. coli | Pichia pastoris |
| Medium | TB or Defined Minimal Medium | BMGY (growth), BMMY (production) |
| Temperature | 37°C (growth), 18-25°C (production) | 30°C (growth), 28-30°C (production) |
| pH | 7.0 | 6.0-7.0 |
| Inducer | IPTG (0.1-1.0 mM) | Methanol (0.5-1.0%) |
| Induction OD₆₀₀ | 0.6-0.8 | ~1.0 (after resuspension) |
| Fermentation Time | 12-24 hours post-induction | 72-120 hours post-induction |
| Cofactor | CuSO₄ (10-100 µM) | CuSO₄ (10-100 µM) |
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for microbial production of this compound.
References
- 1. research.wur.nl [research.wur.nl]
- 2. An intramolecular macrocyclase in plant ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and biosynthesis of cyclic plant peptides via autocatalytic cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Obstacles in Protein Expression in the Yeast Pichia pastoris: Interviews of Leaders in the Pichia Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Expression Systems for Production of Recombinant Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds [mdpi.com]
Strategies to prevent proteolytic degradation of Lyciumin B during extraction
This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the proteolytic degradation of Lyciumin B during extraction from Lycium barbarum (goji berry).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to degradation during extraction?
A1: this compound is a cyclic peptide found in Lycium species, including Lycium barbarum and Lycium chinense.[1][2][3] While its cyclic structure provides more inherent resistance to enzymatic breakdown compared to linear peptides, it can still be degraded by endogenous proteases released from plant cells upon homogenization.[4][5][6][7][8] These proteases can cleave the peptide bonds of this compound, reducing the final yield and purity of the extracted compound.
Q2: What are the primary sources of proteolytic enzymes in Lycium barbarum extracts?
A2: The primary sources of proteolytic enzymes, or proteases, are the plant's own cellular compartments, particularly the vacuoles.[9] During the extraction process, when the plant cells are lysed, these proteases are released and can come into contact with this compound, leading to its degradation. While specific proteases in Lycium barbarum have not been extensively characterized in available literature, plants generally contain a variety of proteases, including serine, cysteine, aspartic, and metalloproteases.[10][11]
Q3: What are the general strategies to minimize proteolytic degradation of this compound?
A3: The key strategies revolve around inactivating or inhibiting endogenous proteases as soon as the plant tissue is disrupted. This can be achieved through a combination of methods:
-
Temperature Control: Performing the entire extraction process at low temperatures (0-4°C) significantly reduces the activity of most enzymes.[12]
-
pH Management: Adjusting the pH of the extraction buffer to a range where protease activity is minimal can be effective. Most plant proteases have optimal activity in the neutral to slightly acidic or alkaline range.[13]
-
Protease Inhibitors: The use of a broad-spectrum protease inhibitor cocktail is a highly effective method to deactivate a wide range of proteases.[9][14][15]
-
Rapid Processing: Minimizing the time between tissue homogenization and subsequent purification steps reduces the window of opportunity for proteases to act on this compound.
Q4: Should I be concerned about the degradation of this compound by endogenous proteases present in Lycium barbarum?
A4: While this compound is a cyclic peptide and thus more stable than linear peptides, proteolytic degradation can still occur. The extent of degradation will depend on the specific proteases present in the plant material, their concentration, and the extraction conditions. For quantitative studies or when maximizing yield is critical, it is highly recommended to take preventative measures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Proteolytic degradation by endogenous proteases. | 1. Implement strict temperature control: Ensure all buffers and equipment are pre-chilled to 0-4°C. Perform all extraction steps on ice or in a cold room. 2. Add a protease inhibitor cocktail: Incorporate a broad-spectrum plant protease inhibitor cocktail into your extraction buffer immediately before use. 3. Optimize extraction buffer pH: Test a range of pH values for your extraction buffer (e.g., acidic, neutral, and alkaline) to identify a pH that minimizes protease activity while maintaining this compound stability. 4. Reduce extraction time: Streamline your workflow to minimize the time the crude extract is exposed to active proteases. |
| Presence of multiple degradation products in HPLC/MS analysis | Partial degradation of this compound by proteases. | 1. Increase the concentration of the protease inhibitor cocktail: The standard 1X concentration may not be sufficient for the protease levels in your sample. Try a 2X or higher concentration. 2. Use a more comprehensive protease inhibitor cocktail: Ensure your cocktail inhibits all major classes of proteases (serine, cysteine, aspartic, and metalloproteases). 3. Consider a heat inactivation step: Briefly heating the crude extract (e.g., 70°C for 15 minutes) can irreversibly inactivate many proteases.[16] However, the thermal stability of this compound under these conditions must be verified first. |
| Inconsistent yields between batches | Variability in the activity of endogenous proteases in the plant material. | 1. Standardize plant material: Use plant material from the same source, developmental stage, and post-harvest handling conditions. Protease activity can vary with these factors. 2. Ensure consistent application of preventative measures: Meticulously follow the optimized protocol for temperature control, pH, and inhibitor concentration for every extraction. |
Experimental Protocols
Protocol 1: General Extraction of this compound with Protease Inhibition
This protocol provides a general method for the extraction of this compound from Lycium barbarum fruit, incorporating strategies to minimize proteolytic degradation.
Materials:
-
Fresh or frozen Lycium barbarum fruit
-
Extraction Buffer: Phosphate-buffered saline (PBS) at pH 7.4, or a buffer at an optimized pH.
-
Plant Protease Inhibitor Cocktail (e.g., commercially available 100X stock)
-
Liquid nitrogen
-
Mortar and pestle or a high-speed blender
-
Refrigerated centrifuge
-
Filtration apparatus (e.g., cheesecloth, filter paper)
Procedure:
-
Preparation: Pre-cool all buffers, equipment (mortar and pestle, blender, centrifuge rotors, etc.), and collection tubes to 4°C.
-
Homogenization:
-
Weigh the desired amount of fresh or frozen Lycium barbarum fruit.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Alternatively, homogenize the frozen tissue in a pre-chilled blender with 3-5 volumes of ice-cold extraction buffer.
-
-
Extraction:
-
Immediately before use, add the protease inhibitor cocktail to the extraction buffer to a final concentration of 1X (or an optimized concentration).
-
Add the powdered tissue to the extraction buffer containing protease inhibitors.
-
Stir the mixture gently on an ice bath for 1-2 hours.
-
-
Clarification:
-
Centrifuge the crude extract at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully decant the supernatant. For further clarification, filter the supernatant through cheesecloth or appropriate filter paper.
-
-
Downstream Processing: Proceed immediately with your purification protocol for this compound (e.g., solid-phase extraction, chromatography).
Data Presentation
Table 1: Common Classes of Plant Proteases and Their Inhibitors
This table provides a summary of the major classes of proteases found in plants and the corresponding inhibitors typically included in commercial cocktails.
| Protease Class | Catalytic Residue/Ion | Common Inhibitors |
| Serine Proteases | Serine | AEBSF, PMSF, Leupeptin |
| Cysteine Proteases | Cysteine | E-64, Leupeptin |
| Aspartic Proteases | Aspartate | Pepstatin A |
| Metalloproteases | Metal ion (e.g., Zn²⁺) | EDTA, 1,10-Phenanthroline |
| Aminopeptidases | Various | Bestatin |
Data compiled from multiple sources.[9][14][15][17]
Table 2: Influence of Temperature and pH on General Protease Activity
This table illustrates the general effect of temperature and pH on the activity of plant proteases. Optimal conditions can vary significantly for specific enzymes.
| Parameter | Condition | General Effect on Protease Activity |
| Temperature | Low (0-4°C) | Significantly reduced activity |
| Moderate (20-50°C) | Optimal activity for many proteases | |
| High (>60°C) | Often leads to irreversible inactivation | |
| pH | Acidic (pH 3-6) | Optimal for some aspartic proteases |
| Neutral (pH 6-8) | Optimal for many serine and cysteine proteases | |
| Alkaline (pH 8-10) | Optimal for some serine proteases |
General trends observed from various studies.[13][18]
Visualizations
Caption: Workflow for this compound extraction with protease inhibition.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Bioactive Components of Lycium barbarum and Deep-Processing Fermentation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Components of Lycium barbarum and Deep-Processing Fermentation Products [mdpi.com]
- 3. Lycium barbarum Berries (Solanaceae) as Source of Bioactive Compounds for Healthy Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. Quality of Goji Berry Fruit (Lycium barbarum L.) Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Extraction Methods Affect the Structure of Goji (Lycium barbarum) Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How can QIAGEN Protease and Proteinase K be inactivated? [qiagen.com]
- 17. Identification and characterization of a wolfberry carboxypeptidase inhibitor from Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Enhancing Lyciumin B Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lyciumin B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic peptide isolated from Lycium chinense, a plant species known for its use in traditional medicine.[1] Like many cyclic peptides, this compound can exhibit poor aqueous solubility, which can lead to precipitation in cell culture media and result in inaccurate and unreliable data from in vitro assays.[2]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used for peptides.[3][4][5][6] A high-concentration stock solution should be prepared in one of these solvents first, which is then diluted into the aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of organic solvents like DMSO or ethanol that can be used in cell-based assays?
A3: The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxicity.[3][4][7][8] For DMSO, it is generally recommended to keep the final concentration at or below 0.5%, with many cell lines tolerating up to 1%.[9][10] Ethanol can be more cytotoxic, and its final concentration should ideally be kept below 1%.[7][8] It is crucial to perform a solvent tolerance test for your specific cell line.
Q4: Are there alternatives to organic solvents for improving this compound solubility?
A4: Yes, solubility-enhancing excipients can be used. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with peptides to improve their aqueous solubility and stability.[11][12][13] Another emerging technology is the use of hyaluronic acid nanogels, which have been shown to enhance the solubility of water-insoluble cyclic peptides.[14]
Troubleshooting Guide
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.
-
Cause: This is a common issue when a compound that is soluble in an organic solvent is introduced into an aqueous environment.[9][10][15][16] The DMSO disperses in the medium, and if the aqueous solubility of the compound is low, it will precipitate out.
-
Solution 1: Optimize the Dilution Method.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Warm the cell culture medium to 37°C.
-
While gently vortexing the medium, add the this compound stock solution drop-wise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[15][17]
-
-
Solution 2: Use an Intermediate Dilution Step.
-
Create an intermediate dilution of your DMSO stock in a solution containing a solubility enhancer, such as a pre-determined concentration of HP-β-CD in your base medium, before the final dilution into the cell culture.
-
-
Solution 3: Reduce the Final Concentration.
-
If precipitation persists, it may be necessary to work with a lower final concentration of this compound in your assay.
-
Problem: I am observing cell toxicity that I suspect is from the solvent.
-
Cause: Both DMSO and ethanol can be toxic to cells at higher concentrations.[3][4][7][8]
-
Solution 1: Determine the Maximum Tolerated Solvent Concentration.
-
Run a vehicle control experiment where you treat your cells with a range of concentrations of the solvent (e.g., DMSO from 0.05% to 2%) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
This will establish the highest concentration of the solvent that does not affect your cells.
-
-
Solution 2: Adjust Your Stock Solution Concentration.
-
Once you know the maximum tolerated solvent concentration, you can adjust the concentration of your this compound stock solution so that the final solvent concentration in your assay is below this toxic threshold.
-
Quantitative Data on Solvents
Table 1: Common Solvents for this compound Stock Solutions
| Solvent | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Ensure use of anhydrous, cell culture grade DMSO. Peptides with Cys or Met residues may be unstable in DMSO.[17] |
| Ethanol (EtOH) | 10-50 mM | Use absolute ethanol. Can be more cytotoxic than DMSO for some cell lines.[7][8] |
Table 2: Maximum Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Final Concentration | Potential Effects |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Can induce differentiation or have other off-target effects at higher concentrations.[4] |
| Ethanol (EtOH) | ≤ 1% (v/v) | Can cause cell stress and death at higher concentrations.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required stock concentration. Aim for a stock concentration that is at least 1000-fold higher than the final desired assay concentration to keep the final DMSO volume low (ideally ≤ 0.1%).[9]
-
Weigh the this compound. Accurately weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add the solvent. Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Solubilize. Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect. Ensure the solution is clear and free of any particulate matter.
-
Store appropriately. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in PBS
-
Prepare this compound serial dilutions. In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.
-
Add PBS. To each well, add a fixed volume of phosphate-buffered saline (PBS), pH 7.4, to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).[9]
-
Incubate. Incubate the plate at room temperature for 1-2 hours to allow for any precipitation to occur.[9]
-
Measure turbidity. Measure the light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess precipitation.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing and troubleshooting this compound solutions.
Potential Signaling Pathways Modulated by Lycium Compounds
Disclaimer: The following diagram illustrates signaling pathways that have been shown to be modulated by polysaccharides and glycopeptides from Lycium barbarum.[18][19][20] Direct evidence for this compound modulating these specific pathways is currently limited. This diagram is provided for informational purposes as a starting point for investigation.
Caption: Potential signaling pathways affected by compounds from Lycium barbarum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alzet.com [alzet.com]
- 12. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 13. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 14. peptidream.com [peptidream.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Lycium barbarum Glycopeptide Inhibits Colorectal Cancer Cell Proliferation via Activating p53/p21 Pathway and Inducing Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Lycium barbarum polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Lyciumin B from Other Plant Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Lyciumin B, a cyclic peptide from Lycium barbarum (Goji berry).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to separate?
This compound is a cyclic peptide found in Lycium barbarum. Its separation is challenging due to its presence in a complex mixture of other metabolites, including a wide array of polysaccharides, phenolic acids, flavonoids, and other peptides.[1][2][3] These compounds can have similar polarities and chromatographic behaviors, leading to co-elution and difficulties in achieving high purity.
Q2: What is the general workflow for isolating this compound?
A typical workflow involves a multi-step process beginning with extraction from the plant material, followed by purification steps to remove interfering compounds, and culminating in high-resolution chromatographic separation to isolate this compound.
Q3: Which chromatographic technique is most suitable for the final purification of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for purifying peptides like this compound.[4][5][6] C18 columns are commonly employed, utilizing the hydrophobicity of the peptide for separation.[4]
Q4: What are the expected challenges when scaling up the purification of this compound?
Scaling up from analytical to preparative HPLC can present challenges such as loss of resolution, increased backpressure, and the need for significant adjustments to flow rates and gradient profiles. It is crucial to re-optimize the method at the larger scale to maintain purity and yield.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Problem 1: Low Yield of this compound After Extraction
Possible Causes:
-
Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents, including this compound.
-
Inappropriate Extraction Solvent: The solvent system may not be optimal for solubilizing this compound.
-
Degradation of this compound: The peptide may be sensitive to pH, temperature, or enzymatic degradation during extraction.
-
Adsorption to Plant Material: this compound may adsorb to solid plant debris, leading to losses during filtration or centrifugation.
Solutions:
| Solution | Detailed Steps |
| Enhance Cell Disruption | - Cryo-grind the dried plant material in liquid nitrogen to a fine powder before extraction.- Consider using ultrasonication or microwave-assisted extraction to improve cell wall disruption. |
| Optimize Solvent System | - Use a hydroalcoholic solvent system (e.g., 70-80% methanol or ethanol in water) which is effective for extracting peptides and phenolics.[2]- Perform small-scale pilot extractions with different solvent polarities to determine the optimal system. |
| Minimize Degradation | - Work at low temperatures (4°C) throughout the extraction process.- Add protease inhibitors to the extraction buffer to prevent enzymatic degradation.- Maintain a neutral or slightly acidic pH (pH 5-7) to enhance peptide stability. |
| Reduce Adsorption | - Increase the solvent-to-solid ratio during extraction to minimize saturation effects.[9]- After initial extraction, re-extract the plant residue to recover any adsorbed peptide. |
Problem 2: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Causes:
-
Secondary Interactions: The peptide may interact with free silanol groups on the silica-based C18 column, causing peak tailing.[4]
-
Peptide Aggregation: this compound, being a cyclic peptide, may have hydrophobic regions that promote aggregation, leading to broad peaks.[4]
-
Suboptimal Mobile Phase: Incorrect pH or insufficient ion-pairing agent can lead to poor peak shape.
-
Column Overload: Injecting too much sample can cause peak distortion.
Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase Additives | - Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases A and B. TFA acts as an ion-pairing agent, masking silanol interactions and improving peak shape.[5][10]- For mass spectrometry compatibility, formic acid (0.1%) can be used, but may result in broader peaks. |
| Adjust Gradient and Flow Rate | - Employ a shallower gradient around the elution point of this compound to improve peak resolution and sharpness.[4]- Optimize the flow rate; a lower flow rate can sometimes improve peak shape.[4] |
| Increase Column Temperature | - Elevate the column temperature (e.g., 40-60°C) to reduce mobile phase viscosity, improve mass transfer, and disrupt peptide aggregation.[4] |
| Sample Preparation | - Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.- Ensure the sample is fully dissolved before injection. |
Problem 3: Co-elution with Other Metabolites
Possible Causes:
-
Presence of Structurally Similar Peptides: Lycium barbarum may contain other cyclic peptides with similar retention times to this compound.
-
Co-extraction of Phenolic Compounds: Phenolic compounds like flavonoids and phenolic acids are abundant in Lycium barbarum and can co-elute with peptides in RP-HPLC.[1][3]
-
Insufficient Chromatographic Resolution: The chosen column and gradient may not be adequate to separate this compound from closely eluting impurities.
Solutions:
| Solution | Detailed Steps |
| Incorporate a Pre-purification Step | - Use Solid Phase Extraction (SPE) with a C18 cartridge to perform a preliminary fractionation of the crude extract. This can remove highly polar compounds and some interfering substances before HPLC.[5] |
| Optimize HPLC Method | - Screen different RP-HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound.- Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol).- Adjust the mobile phase pH to alter the ionization state of both this compound and potential contaminants, which can significantly change retention times. |
| Employ a Second Purification Dimension | - If co-elution persists, collect the impure fraction containing this compound from the first RP-HPLC run and subject it to a second, orthogonal chromatographic separation. For example, a different stationary phase or a different mobile phase system could be used. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Lycium barbarum
-
Sample Preparation: Freeze-dry fresh Lycium barbarum fruit and grind into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in 80% methanol (in water) at a 1:10 solid-to-solvent ratio (w/v).
-
Stir the suspension for 4 hours at 4°C.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with the same solvent system and combine the supernatants.
-
-
Solvent Partitioning:
-
Concentrate the methanolic extract under reduced pressure to remove the methanol.
-
Partition the remaining aqueous solution sequentially with n-hexane and ethyl acetate to remove non-polar and semi-polar impurities. Discard the organic phases.
-
The aqueous phase contains the crude peptide fraction.
-
-
Lyophilization: Freeze-dry the aqueous extract to obtain a crude powder.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the lyophilized crude extract in mobile phase A (see below) to a concentration of 10 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 60% B (linear gradient)
-
45-50 min: 60% to 95% B (linear gradient)
-
50-55 min: Hold at 95% B
-
55-60 min: 95% to 5% B (linear gradient)
-
60-70 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound (MW: 896.9 g/mol ).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Lycium barbarum Polysaccharides (LBP) - Representative Data
Note: While this compound is a peptide, initial extractions often target the broader class of bioactive compounds. This table provides context on general extraction efficiencies from the source material.
| Extraction Method | Conditions | Yield (%) | Reference |
| Hot Water Extraction | 100°C, 5.5 h | 22.56 ± 1.67 | [6] |
| Ultrasound-Assisted Extraction | 30-40°C | 2.29 - 5.70 | [11] |
| Enzyme-Assisted Extraction | - | 6.81 ± 0.10 | [11] |
| Microwave-Assisted Extraction | - | 8.25 ± 0.07 | [11] |
Table 2: Quantitative Analysis of Major Polyphenolic Compounds in Lycium barbarum Fruit Extract
These compounds represent potential co-eluents during the purification of this compound.
| Compound | Concentration (µg/g dry weight) | Reference |
| Rutin | 125.38 | [12] |
| p-Coumaric acid | 90.05 | [12] |
| Caffeic acid | 10.44 | [12] |
| Chlorogenic acid | 1.1 - 9.12 (mg/g) | [13] |
| Scopoletin | 0.33 - 2.61 (mg/g) | [13] |
Visualizations
Caption: Experimental workflow for the separation of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Integrated Analysis of Transcriptome and Metabolome Reveals New Insights into the Molecular Mechanism Underlying the Color Differences in Wolfberry (Lycium barbarum) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lycium Barbarum Polysaccharide (LBP) Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Lycium barbarum polysaccharide (LBP), also known as Lyciumin B, experimental conditions using Bayesian optimization. It includes frequently asked questions, troubleshooting advice, detailed protocols, and visualizations to streamline your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Lycium barbarum polysaccharide (LBP)? A: Lycium barbarum polysaccharide (LBP) is the primary active component extracted from the fruit of Lycium barbarum L. (goji berry)[1][2]. It is known for a wide range of biological activities, including potent antioxidant, neuroprotective, anti-inflammatory, and immune-regulatory effects[1][3]. These properties make it a subject of interest for treating conditions related to oxidative stress, such as neurodegenerative diseases[2][4].
Q2: What is Bayesian Optimization (BO)? A: Bayesian optimization is a powerful, sequential optimization strategy designed to find the maximum or minimum of a "black-box" function, where the function is expensive to evaluate[5][6]. Instead of testing every possible combination of parameters, BO builds a probabilistic model of the objective function and uses it to intelligently select the most promising parameters to test in the next experiment. This approach is widely used to accelerate development in pharmacology and cell culture[7][8][9].
Q3: Why use Bayesian Optimization for LBP experiments over traditional methods? A: Traditional methods like grid search or one-factor-at-a-time are often inefficient, requiring a large number of experiments to explore the parameter space. Bayesian optimization offers a significant advantage by reducing the number of required experiments by 3 to 30 times compared to standard Design of Experiments (DoE)[7][8]. This efficiency saves considerable time, resources, and cost, especially when dealing with complex biological systems where variables like concentration, duration, and cell density have interacting effects[10].
Q4: What specific experimental parameters for LBP can be optimized with this method? A: Bayesian optimization is ideal for multi-variable problems. For LBP experiments, you can co-optimize a range of critical parameters, including:
-
LBP Concentration: The effects of LBP are often strongly concentration-dependent[1][2].
-
Treatment Duration: The incubation time required to observe a biological effect.
-
Cell Seeding Density: The initial number of cells can influence the response.
-
Co-stimulant Concentration: The dose of a stressor (e.g., H₂O₂, CoCl₂) used in disease models[1][2].
Section 2: Troubleshooting Guide
This section addresses common issues encountered during LBP experiments and proposes solutions using a systematic, optimization-driven approach.
Q5: My experimental results with LBP show high variability and are difficult to reproduce. What could be the cause? A: High variability often points to working with experimental parameters that are on a "cliff edge," where small, unavoidable fluctuations in conditions lead to large changes in outcome. Your current protocol may be in a highly sensitive region of the parameter space.
-
Bayesian Optimization Solution: By modeling the entire response surface, BO can help identify a robust optimum—a set of conditions that not only yields a strong biological effect but is also stable, meaning minor variations in parameters will not significantly alter the results.
Q6: I am not observing a significant biological effect with my LBP treatment. How can I find the effective range? A: This suggests that the tested concentrations and/or incubation times may be outside the compound's effective window. LBP efficacy can be specific to the cell type and the nature of the biological insult.
-
Bayesian Optimization Solution: The core of BO is an intelligent trade-off between exploitation (testing in regions predicted to be optimal) and exploration (testing in regions of high uncertainty)[7]. This exploration component allows the algorithm to efficiently search a wide parameter space and escape "dead zones" to quickly identify a region of bioactivity, even if your initial guesses were incorrect.
Q7: Optimizing multiple parameters (e.g., concentration and time) is taking too many experiments and is too expensive. How can I make this more efficient? A: This is a classic limitation of traditional optimization methods. Exploring just two or three parameters with a grid search leads to a combinatorial explosion of experiments.
-
Bayesian Optimization Solution: This is precisely the problem BO is designed to solve. By using a surrogate model to intelligently guide the selection of the next experiment, BO can find the optimal conditions in a fraction of the time and cost, making multi-parameter optimization feasible[5][11].
Caption: Troubleshooting logic for common LBP experimental issues.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Standard Neuroprotection Assay for LBP
This protocol describes a typical in vitro experiment to assess the neuroprotective effects of LBP against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, a common model for neuronal studies[1][2].
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
LBP Pre-treatment: Remove the medium and add fresh medium containing various concentrations of LBP (e.g., 50, 100, 200 µg/mL). Incubate for a specified pre-treatment time (e.g., 24 hours).
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce cytotoxicity (e.g., 200 µM) and incubate for a set duration (e.g., 6 hours). Include control wells (no LBP, no H₂O₂) and model wells (H₂O₂ only).
-
Assess Viability: Measure cell viability using an MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Readout: Solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Applying Bayesian Optimization to the Neuroprotection Assay
This protocol outlines how to use BO to find the optimal LBP concentration and treatment duration.
-
Define Optimization Problem:
-
Objective: Maximize cell viability (%).
-
Variables & Ranges:
-
LBP Concentration: 10 - 500 µg/mL.
-
Pre-treatment Duration: 4 - 48 hours.
-
-
-
Initial Experimental Design: Instead of a full grid, perform a small set of initial experiments (e.g., 8-10) with parameter combinations spread across the defined ranges (e.g., using a Latin Hypercube Sampling design).
-
Model & Predict: Input the results (LBP Conc., Duration, and resulting Cell Viability) into a BO software package (e.g., using Python libraries like scikit-optimize or BoTorch). The software fits a Gaussian Process model to this initial data.
-
Acquire Next Point: The algorithm's acquisition function (e.g., Expected Improvement) will suggest the single most informative next set of parameters to test.
-
Iterate: Perform the experiment with the suggested parameters, add the new data point to your dataset, and re-run the algorithm. The model becomes more accurate with each iteration. Repeat for a set number of cycles (e.g., 15-20 total experiments).
-
Identify Optimum: The algorithm will converge on the conditions predicted to yield the highest cell viability.
Data Presentation
Quantitative data from the optimization process should be structured for clarity.
Table 1: Bayesian Optimization Input Parameters and Ranges
| Parameter | Lower Bound | Upper Bound | Units |
|---|---|---|---|
| LBP Concentration | 10 | 500 | µg/mL |
| Pre-treatment Duration | 4 | 48 | hours |
| H₂O₂ Concentration (Constant) | 200 | 200 | µM |
Table 2: Example Data from a Bayesian Optimization Run
| Iteration | LBP Conc. (µg/mL) | Duration (h) | Observed Viability (%) | Notes |
|---|---|---|---|---|
| 1 | 55.2 | 8.5 | 65.1 | Initial Experiment |
| 2 | 480.1 | 42.3 | 58.9 | Initial Experiment |
| 3 | 250.5 | 24.0 | 75.3 | Initial Experiment |
| ... | ... | ... | ... | ... |
| 10 | 185.6 | 28.2 | 88.4 | BO Suggested |
| 11 | 210.3 | 26.5 | 91.2 | BO Suggested (Optimum) |
| 12 | 350.0 | 15.0 | 72.8 | BO Suggested (Exploration) |
Section 4: Visualizing the Bayesian Optimization Workflow and LBP Signaling
Bayesian Optimization Workflow
This diagram illustrates the iterative cycle at the core of Bayesian optimization.
Caption: The iterative workflow of Bayesian Optimization.
Key Neuroprotective Signaling Pathways of LBP
LBP exerts its neuroprotective effects by modulating multiple intracellular signaling pathways, primarily by reducing oxidative stress.[1]
Caption: LBP activates Nrf2/HO-1 and PI3K/Akt pathways for neuroprotection.[1][4][12][13]
References
- 1. Lycium barbarum polysaccharide protects against neurotoxicity via the Nrf2-HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Regulatory effects of Lycium Barbarum polysaccharides on immune function and their application prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsudalab.org [tsudalab.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Accelerating cell culture media development using Bayesian optimization-based iterative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. realworldml.github.io [realworldml.github.io]
- 11. Multi‐information source Bayesian optimization of culture media for cellular agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of Lycium barbarum polysaccharide on light-induced oxidative stress and mitochondrial damage via the Nrf2/HO-1 pathway in mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Lyciumin B Precursor Gene Function: A Comparative Guide to Heterologous Expression
For researchers, scientists, and drug development professionals, the functional validation of genes involved in the biosynthesis of bioactive compounds is a critical step in harnessing their therapeutic potential. This guide provides a comprehensive comparison of heterologous expression as a primary method for validating the function of the Lyciumin B precursor gene, LbaLycA, from Lycium barbarum (goji berry).
Lyciumins are a class of branched cyclic ribosomal peptides with potential hypotensive properties.[1][2] Identifying and validating the genetic precursors of these compounds is essential for their study and potential large-scale production. Heterologous expression, the expression of a gene in a host organism that does not naturally have it, has proven to be a powerful tool for this purpose.[3]
Comparative Performance: Heterologous Expression vs. Alternative Methods
The function of the LbaLycA gene as the precursor for this compound has been unequivocally demonstrated through heterologous expression in Nicotiana benthamiana.[1][2] When LbaLycA was transiently expressed in the leaves of N. benthamiana, the plant, which does not endogenously produce lyciumins, was able to synthesize Lyciumin A, B, and D.[1][2] This result confirms that LbaLycA encodes the precursor peptide and that the host plant, N. benthamiana, possesses the necessary enzymatic machinery for its post-translational modification into mature lyciumins.[1]
Below is a comparison of heterologous expression with other potential gene function validation techniques.
| Method | Principle | Application to this compound Precursor | Advantages | Limitations |
| Heterologous Expression | Introduction and expression of the candidate gene (LbaLycA) in a host organism (N. benthamiana) that lacks the gene. | Successfully demonstrated production of Lyciumin A, B, and D in N. benthamiana upon expression of LbaLycA.[1][2] | Direct functional evidence of gene product; enables production of the compound for further analysis; relatively rapid for transient expression systems.[3] | Dependent on a suitable host with the necessary processing enzymes; protein expression levels can be variable. |
| Virus-Induced Gene Silencing (VIGS) | Suppression of the endogenous gene's expression using a viral vector. | Could be used in L. barbarum to silence LbaLycA and observe the reduction or absence of this compound. | Relatively fast for observing loss-of-function phenotypes in the native organism.[4][5] | Potential for off-target effects; silencing may not be complete, leading to ambiguous results. |
| In Vitro Enzyme Assays | Use of purified precursor peptide and cell extracts or purified enzymes to reconstitute the biosynthetic pathway in a test tube. | Could be used to identify the specific enzymes responsible for the post-translational modifications of the LbaLycA precursor. | Provides detailed mechanistic insights into the biosynthetic pathway. | Requires successful purification of active enzymes and the precursor peptide, which can be challenging. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the expression level of the target gene in different tissues or under various conditions. | Can correlate the expression of LbaLycA with the presence of this compound in different tissues of L. barbarum.[6][7] | Useful for expression profiling and identifying tissues with high biosynthetic activity. | Provides correlational rather than direct functional evidence. |
Quantitative Data Summary
The primary quantitative data from heterologous expression experiments is the detection of the target compound in the expression host. Liquid Chromatography-Mass Spectrometry (LC-MS) is the key analytical technique used to identify and confirm the presence of this compound.
| Experimental Group | Vector | Host Organism | This compound Detection (via LC-MS) | Conclusion |
| Experimental | pEAQ-HT-LbaLycA | Nicotiana benthamiana | Detected [1][2] | LbaLycA is the precursor gene for this compound, and N. benthamiana can process the precursor. |
| Control | pEAQ-HT (Empty Vector) | Nicotiana benthamiana | Not Detected [1] | The production of this compound is dependent on the presence of the LbaLycA gene. |
| Positive Control | - | Lycium barbarum root extract | Detected [1][2] | Confirms the natural presence of this compound in the source plant. |
Experimental Protocols
Vector Construction for Heterologous Expression
The full-length candidate lyciumin precursor gene, LbaLycA, is cloned into a plant expression vector. A commonly used system is the pEAQ-HT vector, which is suitable for Agrobacterium-mediated transient expression.
-
Gene Amplification: The open reading frame of LbaLycA is amplified from L. barbarum root cDNA using gene-specific primers.
-
Vector Ligation: The amplified LbaLycA fragment is inserted into the pEAQ-HT vector. This can be done using traditional restriction enzyme digestion and ligation or through recombination-based cloning methods.
-
Transformation into Agrobacterium tumefaciens : The resulting pEAQ-HT-LbaLycA construct is transformed into a suitable Agrobacterium tumefaciens strain, such as LBA4404, for plant infiltration.
Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
This method allows for rapid, high-level protein expression in plant leaves without the need for generating stable transgenic plants.
-
Bacterial Culture: Agrobacterium tumefaciens carrying the pEAQ-HT-LbaLycA vector (and the empty vector control) is grown in a suitable liquid medium containing appropriate antibiotics to a specific optical density.
-
Infiltration: The bacterial suspension is then infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. The abaxial (lower) side of the leaf is typically infiltrated.
-
Incubation: The infiltrated plants are grown under controlled conditions for a period of time, typically around 6 days, to allow for gene expression and accumulation of the peptide product.[1][2]
Peptide Extraction and Analysis by LC-MS
After the incubation period, the infiltrated leaf tissues are harvested for peptide extraction and analysis.
-
Extraction: The leaf tissue is ground in a suitable extraction buffer. The extract is then centrifuged to remove cell debris, and the supernatant containing the peptides is collected.
-
Purification: The peptide extract may be partially purified and concentrated using solid-phase extraction (SPE) or other chromatographic techniques.
-
LC-MS Analysis: The final extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The sample is separated by reverse-phase chromatography, and the eluting compounds are ionized and their mass-to-charge ratio is measured. The detection of a mass signal corresponding to that of this compound, which is absent in the empty vector control, confirms the function of the LbaLycA gene.[1]
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from the LbaLycA precursor peptide.
Experimental Workflow for Heterologous Expression
Caption: Workflow for the validation of this compound precursor gene function.
Logical Framework for Gene Function Validation
Caption: Logical relationship in the experimental design for gene function validation.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists identify the enzymes behind health-promoting pigment modification in blueberries | EurekAlert! [eurekalert.org]
- 5. Strategies for Functional Validation of Genes Involved in Reproductive Stages of Orchids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Reference Genes for Quantitative Real-Time PCR Normalization and Its Applications in Lycium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Validation of Reference Genes for Quantitative Real-Time PCR Normalization and Its Applications in Lycium | PLOS One [journals.plos.org]
A Comparative Analysis of Lycium Polysaccharide-Protein Complexes from Three Species
A comprehensive guide for researchers and drug development professionals on the physicochemical properties and biological activities of polysaccharide-protein complexes from Lycium barbarum, Lycium ruthenicum, and Lycium chinense.
Introduction
The genus Lycium, encompassing species commonly known as goji berry or wolfberry, has been a cornerstone of traditional Chinese medicine for centuries. Modern research has identified Lycium polysaccharide-protein complexes as the primary bioactive constituents responsible for a wide range of pharmacological effects, including antioxidant, immunomodulatory, and anti-inflammatory activities. This guide provides a comparative analysis of these complexes, herein referred to as Lyciumin B, from three prominent species: Lycium barbarum (LBP), Lycium ruthenicum (LRP), and Lycium chinense (LCP). By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for scientists and professionals in the field of natural product research and drug development.
Physicochemical Properties
The physicochemical characteristics of Lycium polysaccharide-protein complexes, including their molecular weight, monosaccharide composition, and protein content, are critical determinants of their biological activity. These properties can vary significantly depending on the Lycium species and the extraction and purification methods employed.
Table 1: Physicochemical Properties of Lycium Polysaccharide-Protein Complexes
| Property | Lycium barbarum Polysaccharide-protein Complex (LBP) | Lycium ruthenicum Polysaccharide-protein Complex (LRP) | Lycium chinense Polysaccharide-protein Complex (LCP) |
| Molecular Weight (kDa) | 10 - 2300[1] | 56.2 - 75.6 | 23 - 42[2] |
| Monosaccharide Composition | Arabinose, Galactose, Glucose, Rhamnose, Mannose, Xylose, Galacturonic acid[3][4] | Rhamnose, Arabinose, Galactose, Glucose, Glucuronic acid[3][5] | Arabinose, Galactose, Galacturonic acid[2] |
| Protein Content (%) | 7.63[6] | Varies, often removed during purification | Contains protein, forms arabinogalactan-protein complexes[2] |
Biological Activities: A Comparative Overview
The therapeutic potential of Lycium polysaccharides is largely attributed to their potent antioxidant and immunomodulatory effects. These activities are intricately linked to the structural features of the polysaccharide and protein components.
Antioxidant Activity
All three species exhibit significant antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
| Assay | Lycium barbarum (LBP) | Lycium ruthenicum (LRP) | Lycium chinense (LCP) |
| DPPH Radical Scavenging | Effective scavenging activity[1] | High radical scavenging capacity, reported to be higher than LBP and LCP[7][8] | Exhibits antioxidant activity[8][9] |
| Superoxide Anion Scavenging | Demonstrates scavenging ability[1] | Capable of scavenging superoxide anion radicals[7] | Data not readily available |
| Hydroxyl Radical Scavenging | Effective scavenging activity[7] | Effectively clears hydroxyl radicals[7] | Data not readily available |
Immunomodulatory Effects
Lycium polysaccharide-protein complexes can modulate the immune system by activating various immune cells and influencing the production of cytokines. This can lead to both immunostimulatory and anti-inflammatory responses.
| Immune Response | Lycium barbarum (LBP) | Lycium ruthenicum (LRP) | Lycium chinense (LCP) |
| Macrophage Activation | Induces production of NO, TNF-α, and IL-1β; enhances phagocytosis[10] | Possesses immunomodulatory activity[5][11] | Data not readily available |
| Lymphocyte Proliferation | Promotes splenocyte proliferation (both B and T cells)[10] | Exhibits immunomodulatory effects[5][11] | Data not readily available |
| Signaling Pathway Activation | Activates NF-κB and TLR4 signaling pathways[12][13] | Can inhibit the TLR4/NF-κB pathway[6] | Data not readily available |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment and comparison of Lycium polysaccharide-protein complexes.
Extraction and Purification of Lycium Polysaccharides
The following is a general protocol for the extraction and purification of Lycium polysaccharides. Specific parameters may need to be optimized depending on the species and the desired purity of the final product.
-
Preparation of Material: Dried fruits of the respective Lycium species are ground into a fine powder.
-
Defatting: The powder is refluxed with an organic solvent such as petroleum ether to remove lipids.
-
Extraction: The defatted powder is extracted with hot distilled water (e.g., at a ratio of 1:20 w/v) at a high temperature (e.g., 80-100°C) for several hours. This process is often repeated to maximize yield.
-
Centrifugation: The extract is centrifuged to remove insoluble residues.
-
Concentration: The supernatant is concentrated under reduced pressure using a rotary evaporator.
-
Ethanol Precipitation: Concentrated extract is treated with a multiple-volume excess of absolute ethanol (e.g., 4 volumes) and kept at 4°C overnight to precipitate the crude polysaccharides.
-
Collection of Crude Polysaccharides: The precipitate is collected by centrifugation and washed with ethanol.
-
Deproteinization: The crude polysaccharide is redissolved in water, and the Sevag method (repeated extraction with a mixture of chloroform and n-butanol) is used to remove proteins.
-
Dialysis: The deproteinized solution is dialyzed against distilled water to remove small molecules and salts.
-
Purification: The dialyzed solution is subjected to column chromatography, such as DEAE-cellulose anion-exchange chromatography followed by Sephadex G-100 gel filtration, to obtain purified fractions.
-
Lyophilization: The purified fractions are lyophilized to obtain the final polysaccharide-protein complex powder.
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay: This assay measures the ability of the polysaccharide to donate a hydrogen atom to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the Lycium polysaccharide solution are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as a percentage of the decrease in absorbance compared to a control without the polysaccharide.
Immunomodulatory Activity Assay
Macrophage Activation Assay: This assay assesses the ability of the polysaccharides to stimulate macrophages to produce inflammatory mediators.
-
Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
The cells are treated with different concentrations of the Lycium polysaccharide for a specific duration (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent and cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Cell viability can be assessed using assays like the MTT assay to ensure the observed effects are not due to cytotoxicity.
Signaling Pathways
The biological activities of Lycium polysaccharide-protein complexes are mediated through the modulation of specific intracellular signaling pathways.
The Toll-like receptor 4 (TLR4) signaling pathway is a key mechanism through which Lycium polysaccharides exert their immunomodulatory effects. Binding of the polysaccharide to TLR4 on the surface of immune cells like macrophages initiates a downstream signaling cascade involving adaptor proteins such as MyD88. This ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines.
Conclusion
This comparative analysis highlights both the similarities and differences in the physicochemical properties and biological activities of polysaccharide-protein complexes from Lycium barbarum, Lycium ruthenicum, and Lycium chinense. While all three species are valuable sources of bioactive polysaccharides, L. ruthenicum appears to exhibit superior antioxidant activity in some in vitro assays. The immunomodulatory effects of LBP from L. barbarum are well-documented, with clear evidence of macrophage activation and lymphocyte proliferation through pathways like TLR4/NF-κB. Further research is warranted to fully elucidate the structure-activity relationships of these complex biomolecules and to explore their full therapeutic potential. This guide provides a foundational framework for researchers to design and interpret future studies in this promising area of natural product science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, structure and biological activity of polysaccharides from the fruits of Lycium ruthenicum Murr: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of polysaccharides from Lycium ruthenicum fruit using RSM and its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of polyphenols quantification, total phenolic content, and antioxidant activities of the fruits of three plants of the family of Solanaceae: <i>Lycium ruthenicum, Lycium barbarum</i>, and <i>Lycium Chinense</i> | Investigational Medicinal Chemistry and Pharmacology [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Immune activities comparison of polysaccharide and polysaccharide-protein complex from Lycium barbarum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory effects of Lycium Barbarum polysaccharides on immune function and their application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulatory effects of Lycium Barbarum polysaccharides on immune function and their application prospects [frontiersin.org]
- 13. Effects of Lycium barbarum Polysaccharides on Immunity and Metabolic Syndrome Associated with the Modulation of Gut Microbiota: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Natural and Unnatural Lyciumins as Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships of natural and unnatural Lyciumins, focusing on their potential as inhibitors of key proteases in the renin-angiotensin system. While research has established the inhibitory activity of natural Lyciumins, a significant gap exists in publicly available quantitative data, particularly for unnatural analogs. This guide summarizes the existing knowledge, details relevant experimental protocols, and visualizes the targeted signaling pathway to support further research and development in this area.
Structure-Activity Relationship: A Lack of Quantitative Comparison
Lyciumins, cyclic octapeptides originally isolated from Lycium chinense, have been identified as inhibitors of both angiotensin-converting enzyme (ACE) and renin, key enzymes in the regulation of blood pressure.[1][2][3] The unique cyclic structure of these peptides, featuring a C-N linkage between tryptophan and glycine, is believed to be crucial for their biological activity.
While the synthesis of unnatural Lyciumin analogs is feasible, to date, there is a notable absence of published studies providing specific IC50 values that would allow for a direct quantitative comparison of the inhibitory potency between different natural Lyciumins or between natural and synthetically modified unnatural Lyciumins. The available data is largely qualitative or semi-quantitative.
Table 1: Summary of Reported Biological Activity for Natural Lyciumins
| Compound | Target Enzyme | Reported Activity | Citation(s) |
| Natural Lyciumins | |||
| Lyciumin A | ACE, Renin | Inhibitory activity confirmed (specific IC50 not reported). Inhibits renin activity by 19.4% at 40 µg/mL. | [4][5][6][7][8][9][10] |
| Lyciumin B | ACE, Renin | Inhibitory activity confirmed (specific IC50 not reported). | [3][8] |
| Unnatural Lyciumins | |||
| Various Analogs | ACE, Renin | No quantitative inhibitory data (e.g., IC50 values) is currently available in the public domain for specific unnatural Lyciumin analogs. |
Experimental Protocols
To facilitate further research into the structure-activity relationships of Lyciumins, detailed methodologies for assessing their inhibitory activity against ACE and renin are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method for determining ACE inhibitory activity is a spectrophotometric or fluorometric assay using a synthetic substrate.
Principle: The ACE enzyme cleaves a synthetic substrate, and the resulting product is quantified. In the presence of an inhibitor like a Lyciumin analog, the rate of this cleavage is reduced.
Typical Protocol (Spectrophotometric):
-
Substrate: Hippuryl-Histidyl-Leucine (HHL) is a commonly used substrate.
-
Enzyme Source: Commercially available rabbit lung ACE.
-
Reaction Buffer: A suitable buffer, such as a borate buffer with NaCl, is used to maintain optimal pH and ionic strength for the enzyme.
-
Procedure: a. A solution of the test compound (natural or unnatural Lyciumin) at various concentrations is pre-incubated with the ACE enzyme in the reaction buffer. b. The reaction is initiated by the addition of the HHL substrate. c. The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes). d. The reaction is stopped by the addition of an acid, such as hydrochloric acid. e. The resulting hippuric acid is extracted with an organic solvent (e.g., ethyl acetate). f. The absorbance of the extracted hippuric acid is measured at a specific wavelength (e.g., 228 nm).
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined from a dose-response curve.
Renin Inhibition Assay
A fluorometric assay is a sensitive method for screening renin inhibitors.
Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Typical Protocol (Fluorometric):
-
Substrate: A FRET (Förster Resonance Energy Transfer) peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Enzyme Source: Recombinant human renin.
-
Assay Buffer: A buffer such as Tris-HCl with NaCl is used to maintain optimal conditions for renin activity.
-
Procedure: a. The test compound (natural or unnatural Lyciumin) at various concentrations is added to the wells of a microplate. b. The renin enzyme is added to the wells and pre-incubated with the test compound. c. The reaction is initiated by the addition of the FRET peptide substrate. d. The fluorescence is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for EDANS).
-
Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. The percentage of renin inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a control (no inhibitor). The IC50 value is then calculated from a dose-response curve.
Signaling Pathway and Experimental Workflow
The hypotensive effects of Lyciumins are attributed to their inhibition of the Renin-Angiotensin System (RAS). The following diagrams illustrate the RAS pathway and a general workflow for the discovery and evaluation of novel Lyciumin-based inhibitors.
Caption: The Renin-Angiotensin System (RAS) and points of inhibition by Lyciumins.
Caption: Workflow for the development of Lyciumin-based protease inhibitors.
Conclusion and Future Directions
Natural Lyciumins represent a promising class of cyclic peptides with demonstrated inhibitory activity against key enzymes in the renin-angiotensin system. However, the lack of comprehensive, publicly available quantitative data comparing the potency of different natural and, particularly, unnatural Lyciumins hinders the full elucidation of their structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to systematically investigate these compounds. Future research efforts should focus on the synthesis of diverse libraries of unnatural Lyciumin analogs and the rigorous quantitative assessment of their ACE and renin inhibitory activities. Such studies will be instrumental in identifying lead compounds with enhanced potency and favorable pharmacological properties for the potential development of novel antihypertensive therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Angiotensin-converting Enzyme (ACE) | DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. Lyciumin A|CAS 125708-06-7|DC Chemicals [dcchemicals.com]
- 8. hocom.tw [hocom.tw]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Unveiling Lyciumin B: A Comparative Guide to LC-MS and NMR Characterization
For researchers, scientists, and drug development professionals, the precise characterization of novel therapeutic candidates is paramount. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantification of Lyciumin B, a branched cyclic peptide with potential therapeutic applications.
This document delves into the experimental protocols for both analytical techniques, presents a comparative analysis of their performance based on experimental data for analogous cyclic peptides, and visualizes the biosynthetic pathway of this compound.
The Power of Orthogonal Techniques in Peptide Characterization
The structural complexity of cyclic peptides like this compound necessitates a multi-faceted analytical approach. LC-MS and NMR are powerful, orthogonal techniques that, when used in conjunction, provide a high degree of confidence in the identity, purity, and quantity of the analyte. LC-MS excels in providing molecular weight information and sensitive quantification, while NMR is unparalleled for elucidating the three-dimensional structure and providing primary quantitative measurements without the need for identical reference standards.
Quantitative Performance: A Comparative Analysis
While direct comparative quantitative validation data for this compound is not extensively published, the following tables summarize representative performance characteristics for the quantification of similar cyclic peptides using LC-MS/MS and quantitative NMR (qNMR). This data provides a solid foundation for understanding the capabilities of each technique for the analysis of this compound.
Table 1: Representative Performance Characteristics of LC-MS/MS for Cyclic Peptide Quantification
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Precision (%RSD) | < 15% | [1] |
| Accuracy (%Bias) | ± 15% | [1] |
Table 2: Representative Performance Characteristics of qNMR for Cyclic Peptide Quantification
| Parameter | Typical Performance | Reference |
| Limit of Quantification (LOQ) | 10 - 500 µg/mL | [2][3] |
| Linearity (R²) | > 0.999 | [3] |
| Precision (%RSD) | < 5% | [3] |
| Accuracy (%Bias) | ± 5% | [2][3] |
Experimental Protocols: A Closer Look
LC-MS/MS Method for Cyclic Peptide Analysis
This protocol is a representative method for the analysis of tryptophan-containing cyclic peptides and can be adapted for this compound.
1. Sample Preparation:
-
This compound is extracted from its source matrix (Lycium barbarum) using a suitable solvent system (e.g., methanol/water).
-
The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.
-
The purified sample is dissolved in the initial mobile phase for LC-MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound. Full scan and product ion scans are used for structural confirmation.
-
Collision Energy: Optimized for the specific fragmentation of this compound.
-
Data Analysis: Peak areas are integrated and quantified against a calibration curve prepared with a reference standard.
Quantitative NMR (qNMR) Method for Cyclic Peptide Analysis
This protocol outlines a general approach for the absolute quantification of a cyclic peptide using an internal standard.
1. Sample Preparation:
-
A precisely weighed amount of the purified this compound sample is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample solution. The internal standard should have a resonance signal that does not overlap with the analyte signals.
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to ensure sufficient signal dispersion and sensitivity.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse is typically used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial for accurate quantification.
-
Number of Scans: An adequate number of scans are acquired to achieve a good signal-to-noise ratio (>150:1 for the signals used for quantification).
3. Data Analysis:
-
The 1D ¹H NMR spectrum is processed with appropriate phasing and baseline correction.
-
The integrals of well-resolved, non-overlapping signals of both this compound and the internal standard are determined.
-
The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / V)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the this compound signal
-
N_analyte = Number of protons corresponding to the integrated this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Visualizing the Biosynthesis of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, a key process for understanding its formation in Lycium barbarum.[4]
Caption: Proposed biosynthetic pathway of this compound.
Cross-Validation Workflow
The integration of LC-MS and NMR data is crucial for a comprehensive characterization of this compound. The following workflow outlines a logical approach to this cross-validation process.
Caption: Workflow for the cross-validation of LC-MS and NMR data.
Conclusion
The cross-validation of LC-MS and NMR data provides a robust and reliable strategy for the comprehensive characterization of this compound. While LC-MS offers superior sensitivity for quantification and impurity profiling, qNMR provides an absolute measure of concentration and invaluable structural information. By leveraging the strengths of both techniques, researchers can ensure the quality, purity, and structural integrity of this promising therapeutic peptide, paving the way for further development and clinical investigation.
References
- 1. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Hypertensive Effects of Lycium Barbarum Extract and Standard Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-hypertensive effects of Lycium barbarum extract, the source of Lyciumin B, with two widely used antihypertensive drugs: Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, and Valsartan, an angiotensin II receptor blocker (ARB). This comparison is based on available experimental data from in vivo studies.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-hypertensive efficacy of Lycium barbarum extract, Lisinopril, and Valsartan from various in vivo studies in rat models of hypertension.
Table 1: Efficacy of Lycium barbarum in a Salt-Sensitive Hypertensive Rat Model
| Treatment Group | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Key Findings | Reference |
| High Salt + L. barbarum | 4 weeks | Reversed elevated blood pressure to normal levels | Significantly reduced lncRNA sONE expression and dramatically improved eNOS expression.[1] | [1] |
Table 2: Efficacy of Lisinopril in Hypertensive Rat Models
| Rat Model | Lisinopril Dose | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Not specified | 2 weeks | Normalized SBP from 206.4 ± 4.7 mmHg to 114.8 ± 7.4 mmHg | [2] |
| L-NAME Induced Hypertensive Rats | 10 mg/kg/day | 6 weeks | Significantly lower than the L-NAME only group | [3][4] |
| Streptozotocin-Diabetic Rats | 5.0 mg/kg | Not specified | Maximum inhibition of blood pressure | [5] |
Table 3: Efficacy of Valsartan in Hypertensive Rat Models
| Rat Model | Valsartan Dose | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |
| Sprague-Dawley Rats (conscious) | Not specified | Not specified | Decreased SBP from 119±3 to 110±2 mm Hg | [6] |
| Renovascular Hypertensive Rats | Not specified | Not specified | Blood pressure-lowering effect observed | [7] |
| Pressure Overloaded Rat Hearts | 31 mg/kg/day | 10 weeks | Cardioprotective effects observed | [8] |
Signaling Pathways
The anti-hypertensive effects of Lycium barbarum, Lisinopril, and Valsartan are mediated through distinct signaling pathways.
Lycium barbarum Signaling Pathway
Lycium barbarum exerts its anti-hypertensive effects through multiple pathways. One key mechanism involves the regulation of endothelial function. It has been shown to down-regulate the expression of the long non-coding RNA sONE in renal endothelial cells.[1] This, in turn, leads to an increase in the expression of endothelial nitric oxide synthase (eNOS), promoting the production of nitric oxide (NO), a potent vasodilator.[1] Additionally, polysaccharides from Lycium barbarum are known to activate the PI3K/Akt signaling pathway, which can further enhance eNOS activity and NO production.[9]
Caption: Proposed signaling pathway for the anti-hypertensive effect of Lycium barbarum.
Lisinopril and Valsartan Signaling Pathway (Renin-Angiotensin-Aldosterone System)
Lisinopril and Valsartan both target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. However, they act at different points in the pathway.
-
Lisinopril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[10][11][12][13][14] This reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion.[10][14]
-
Valsartan , an ARB, selectively blocks the angiotensin II type 1 (AT1) receptor.[15][16][17] This prevents angiotensin II from binding to its receptor and exerting its vasoconstrictive and aldosterone-stimulating effects.[15][16]
References
- 1. Anti-hypertensive effect of Lycium barbarum L. with down-regulated expression of renal endothelial lncRNA sONE in a rat model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of lisinopril on rat liver tissues in L-NAME induced hypertension model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the angiotensin converting enzyme inhibitor, lisinopril, on normal and diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of valsartan on angiotensin II- and vasopressin-degrading activities in the kidney of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Lycium barbarum polysaccharide induces Nrf2/ARE pathway and ameliorates insulin resistance induced by high-fat via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lisinopril? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Lisinopril - Wikipedia [en.wikipedia.org]
- 13. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What Is Lisinopril’s Mechanism of Action? Here’s How It Works - GoodRx [goodrx.com]
- 15. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 16. Valsartan - Wikipedia [en.wikipedia.org]
- 17. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyciumin B and Other Plant-Derived Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product drug discovery, plant-derived cyclic peptides have emerged as a promising class of molecules due to their inherent stability, bioavailability, and diverse biological activities. This guide provides a comparative study of Lyciumin B, a representative of the lyciumin family of cyclic peptides, against other notable plant-derived cyclic peptides. This analysis is based on available experimental data on their biological activities, including enzyme inhibition, cytotoxicity, and antimicrobial effects.
Overview of this compound and Other Plant-Derived Cyclic Peptides
This compound is a cyclic octapeptide originally isolated from Lycium chinense, a plant used in traditional medicine.[1] Structurally, lyciumins are characterized by a unique macrocyclic linkage. The biosynthesis of this compound is a complex process involving a precursor peptide that undergoes significant post-translational modifications.[2][3][4][5][6]
For a comparative perspective, this guide will focus on a well-characterized class of plant-derived cyclic peptides: the cyclotides . Cyclotides are small, disulfide-rich peptides known for their exceptional stability and wide range of biological activities.
Comparative Biological Activity
A direct quantitative comparison of the biological activities of this compound and other plant-derived cyclic peptides is challenging due to the limited availability of studies conducted under identical experimental conditions. However, by collating data from various sources, we can draw indicative comparisons.
Enzyme Inhibitory Activity
In comparison, many other plant-derived peptides have been investigated for ACE inhibition. For example, certain peptides derived from pea globulins have shown potent ACE inhibitory activity, with one fraction (F8) exhibiting an exceptionally low IC50 value of 0.0014 mg/mL.[9] This highlights the broad range of potencies observed across different plant-derived peptides.
Table 1: Comparative ACE Inhibitory Activity
| Peptide/Extract Source | Peptide Sequence/Extract Type | IC50 Value | Reference |
| Lycium barbarum pomace | FDGSPVGY | 94.05 µM | [7] |
| Lycium barbarum pomace | VFDGVLRPGQ | 85.59 µM | [7] |
| Lycium ruthenicum | Purified Anthocyanins | 0.106 mg/mL | [8] |
| Pea (Pisum sativum) globulin | Peptide Fraction F8 | 0.0014 mg/mL | [9] |
Cytotoxic Activity
The cytotoxic potential of plant-derived cyclic peptides is of significant interest for oncology research. An ethanolic extract of Lycium barbarum has been shown to exhibit cytotoxic effects on MCF-7 breast cancer cells.[10] However, specific IC50 values for purified this compound are not provided in the available literature.
In contrast, extensive research on cyclotides has quantified their cytotoxic effects against various cancer cell lines. For example, the cyclotide cycloviolacin O2 has demonstrated potent cytotoxicity with IC50 values as low as 0.149 µM against A549 (lung carcinoma) and 0.162 µM against 4T1 (breast cancer) cell lines.
Table 2: Comparative Cytotoxic Activity (IC50)
| Peptide/Extract | Cell Line | IC50 Value | Reference |
| Lycium barbarum Extract | MCF-7 (Breast Cancer) | Not specified | [10] |
| Cycloviolacin O2 | A549 (Lung Carcinoma) | 0.149 µM | |
| Cycloviolacin O2 | 4T1 (Breast Cancer) | 0.162 µM |
Antimicrobial Activity
Extracts from Lycium chinense have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for an extract against Salmonella typhimurium was reported to be 50 µg/mL.[11]
Cyclotides are also known for their antimicrobial properties. For instance, the cyclotide vija 10 exhibited a MIC of 14.3 µM against Bacillus subtilis. This indicates that purified cyclic peptides can have potent antimicrobial effects at micromolar concentrations.
Table 3: Comparative Antimicrobial Activity (MIC)
| Peptide/Extract Source | Target Organism | MIC Value | Reference |
| Lycium chinense Extract | Salmonella typhimurium | 50 µg/mL | [11] |
| vija 10 (a cyclotide) | Bacillus subtilis | 14.3 µM |
Hemolytic Activity
An important consideration for the therapeutic development of peptides is their hemolytic activity, which is the ability to lyse red blood cells. Currently, there is no available data on the hemolytic activity (HC50) of this compound. For other cyclic peptides, hemolytic activity can vary significantly. This is a critical parameter that needs to be assessed for any potential therapeutic candidate.
Signaling and Biosynthetic Pathways
Renin-Angiotensin System (RAS) Inhibition
Lyciumins are reported to inhibit both renin and ACE, key enzymes in the RAS. Inhibition of these enzymes disrupts the conversion of angiotensinogen to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.
Figure 1: Inhibition of the Renin-Angiotensin System by this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step process that begins with the ribosomal synthesis of a precursor peptide. This precursor then undergoes a series of post-translational modifications, including cyclization, to form the mature cyclic peptide.[2][3][4][5][6]
Figure 2: Simplified Biosynthetic Pathway of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for key assays mentioned in this guide.
ACE Inhibition Assay (Fluorometric)
This assay measures the inhibition of ACE activity using a fluorogenic substrate.
-
Reagent Preparation : Prepare assay buffer, ACE enzyme solution, and a fluorogenic substrate solution.
-
Assay Procedure :
-
In a 96-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Add the ACE enzyme solution to each well and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
-
Data Analysis : Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.[7][12]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture : Culture the desired cancer cell line in a 96-well plate.
-
Compound Treatment : Add the test compound at various concentrations to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability for each concentration and determine the IC50 value.[13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism.
-
Compound Dilution : Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.
-
Inoculation : Add the microbial inoculum to each well.
-
Incubation : Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[15][16]
Hemolytic Assay
This assay measures the lytic effect of a compound on red blood cells.
-
Red Blood Cell Preparation : Obtain a suspension of fresh red blood cells and wash them with a suitable buffer (e.g., PBS).
-
Compound Incubation : In a 96-well plate, mix the red blood cell suspension with various concentrations of the test compound.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation : Centrifuge the plate to pellet the intact red blood cells.
-
Hemoglobin Measurement : Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm).
-
Data Analysis : Calculate the percentage of hemolysis for each concentration and determine the HC50 value.[2][3]
Figure 3: General Experimental Workflow for Comparative Analysis.
Conclusion and Future Directions
This compound and other lyciumins represent an interesting but underexplored family of plant-derived cyclic peptides. While preliminary studies suggest their potential as enzyme inhibitors and cytotoxic agents, a significant lack of quantitative data hinders a direct and robust comparison with well-characterized cyclic peptides like cyclotides.
To fully assess the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification : Developing efficient methods for isolating pure this compound to enable comprehensive biological evaluation.
-
Quantitative Bioassays : Conducting a battery of standardized in vitro assays to determine the IC50, MIC, and HC50 values of this compound.
-
Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Comparative Studies : Performing head-to-head comparisons of this compound with other classes of plant-derived cyclic peptides under identical experimental conditions.
Such studies will be invaluable for drug development professionals in identifying novel and potent therapeutic leads from the vast chemical diversity of the plant kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. WO2019144083A1 - A biosynthetic approach for heterologous production and diversification of bioactive lyciumin cyclic peptides - Google Patents [patents.google.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. Inhibitory effects of the anthocyanins from Lycium ruthenicum Murray on angiotensin-I-converting enzyme: in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin I Converting Enzyme Inhibitory Peptides Obtained after In Vitro Hydrolysis of Pea (Pisum sativum var. Bajka) Globulins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of the renin and angiotensin converting enzyme activities of aqueous extracts of 22 edible flower petals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The renin–angiotensin system biomolecular cascade: a 2022 update of newer insights and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Lycium Barbarum Polysaccharide with Target Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the interaction of Lycium barbarum polysaccharide (LBP) with its target proteases, supported by experimental data. We delve into the validation of these interactions, comparing LBP's performance with alternative natural compounds and detailing the experimental protocols for replication.
Lycium barbarum, commonly known as goji berry, is a traditional Chinese medicine renowned for its diverse bioactive components. Among these, the polysaccharides (LBPs) have garnered significant attention for their therapeutic potential, including their ability to modulate the activity of key enzymes involved in various physiological and pathological processes. This guide focuses on the interaction of LBP with two critical classes of proteases: caspases and matrix metalloproteinages (MMPs).
LBP and Target Protease Interactions: A Comparative Overview
Recent studies have illuminated the ability of LBP to modulate the activity of specific proteases, positioning it as a promising candidate for further investigation in drug development.
Modulator of Apoptosis: The Caspase Family
LBP has been shown to be a significant modulator of the caspase cascade, a family of cysteine proteases that play a central role in programmed cell death or apoptosis. Research indicates that LBP treatment can induce apoptosis in various cancer cell lines by activating key initiator and effector caspases. This pro-apoptotic effect is a cornerstone of its potential anti-cancer properties.
Regulator of Tissue Remodeling: Matrix Metalloproteinases
In contrast to its activating effect on caspases, LBP has been demonstrated to down-regulate the expression and activity of several matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous diseases, including cancer metastasis and arthritis. LBP's ability to inhibit MMPs highlights its potential in controlling disease progression.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, showcasing the effect of LBP on its target proteases and comparing it with other natural compounds.
Table 1: Effect of Lycium barbarum Polysaccharide (LBP) on Caspase Activity
| Cell Line/Model | LBP Concentration | Target Caspase | Observed Effect | Reference Study |
| Infantile Hemangioma Endothelial Cells | 40 µg/mL | Cleaved Caspase-3 | Increased protein expression | [1] |
| Pancreatic Cancer (in vivo) | Not specified | Caspase-3 | Upregulated mRNA expression | [2] |
| Human Hepatoma SMMC-7721 cells | Not specified | Caspase-3, -8, -9 | Increased expression | [3] |
Table 2: Comparative Efficacy of LBP and Other Natural Compounds on Matrix Metalloproteinase (MMP) Activity
| Compound | Target MMP(s) | Cell Line/Model | Concentration | % Inhibition / Fold Decrease | Reference Study |
| LBP | MMP-1, MMP-3 | Collagen-Induced Arthritis (mice) | 10, 20, 40 mg/kg | Dose-dependent decrease in protein levels | [1] |
| LBP | MMP-2, MMP-9 | Gastric Cancer Cells (SGC-7901) | 20, 50 µM | Dose-dependent decrease in protein levels | [4] |
| Epigallocatechin-3-gallate (EGCG) | MMP-2, MMP-9 | Various | Varies | Significant Inhibition | [5] |
| Luteolin | MMP-9 | Various | Varies | Significant Inhibition | [5] |
| Carrageenan | MMP-2 | Various | Varies | Inhibition of expression | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further research.
Western Blot Analysis for Protease Expression
This technique is used to quantify the protein levels of target proteases (caspases and MMPs) in cells or tissues following treatment with LBP or other compounds.
Protocol:
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteases (e.g., anti-Caspase-3, anti-MMP-9) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP Activity
This assay is used to detect the gelatinolytic activity of MMP-2 and MMP-9.
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts.
-
Non-reducing SDS-PAGE: Separate equal amounts of protein on a 10% polyacrylamide gel containing 1 mg/mL gelatin under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice with 2.5% Triton X-100 for 30 minutes each to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
Staining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destaining: Destain the gel with a solution of 40% methanol and 10% acetic acid.
-
Analysis: Clear bands against the blue background indicate gelatinolytic activity. The size of the band corresponds to the molecular weight of the MMP (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa).
Caspase Activity Assay
This colorimetric or fluorometric assay quantifies the activity of specific caspases.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Incubation: Incubate the reaction mixture at 37°C to allow the active caspases to cleave the substrate.
-
Detection: Measure the absorbance of the released chromophore or the fluorescence of the released fluorophore using a microplate reader.
-
Quantification: The amount of color or fluorescence produced is proportional to the caspase activity in the sample.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: LBP's mechanism of action on proteases.
Caption: Workflow for protease interaction validation.
References
- 1. Lycium barbarum polysaccharide attenuates type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lycium barbarum polysaccharide protects against ethanol-induced spermiotoxicity and testicular degeneration in Immp2l+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lycium barbarum polysaccharide inhibits gastric cancer cell proliferation, migration and invasion by down-regulation of MMPs and suppressing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Illuminating the Role of Nrf2 in the Protective Effects of Lycium Barbarum Polysaccharides: A Comparative Guide to Knockdown Validation
Foreword: Initial investigations to identify specific protein interactors of the cyclic peptide Lyciumin B from Lycium barbarum for knockdown or knockout validation did not yield sufficient literature for a comparative guide. The current body of scientific research has not extensively detailed the direct binding partners of this compound and their subsequent functional validation through gene silencing techniques.
Therefore, this guide pivots to a well-documented molecular mechanism associated with a major bioactive component of Lycium barbarum—the Lycium barbarum polysaccharide (LBP). We will explore the validation of a key downstream signaling molecule, Nuclear factor erythroid 2-related factor 2 (Nrf2), whose role in the therapeutic effects of LBP has been substantiated through siRNA-mediated knockdown studies. This serves as a practical and data-supported example of how gene silencing is used to validate the biological function of mediators involved in the action of natural products.
Comparative Analysis of Nrf2 Knockdown on LBP's Protective Efficacy
Lycium barbarum polysaccharides (LBP) are known to exert protective effects against a variety of cellular stressors, primarily through the activation of antioxidant pathways. A central regulator of this response is the transcription factor Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by LBP, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription.
To definitively establish the essential role of Nrf2 in mediating the protective effects of LBP, several studies have employed small interfering RNA (siRNA) to knock down Nrf2 expression. The results consistently demonstrate that in the absence of Nrf2, the beneficial effects of LBP are significantly diminished. Below, we summarize the quantitative data from these pivotal validation experiments.
Table 1: Effect of Nrf2 Knockdown on LBP-Mediated Cytoprotection
| Cell Line | Stressor | Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Intracellular ROS (Fold Change) | Reference |
| HSF | UV Radiation | Control | 100 ± 5.2 | - | 1.0 ± 0.1 | [1] |
| UV Only | 58 ± 4.5 | - | 2.5 ± 0.3 | [1] | ||
| UV + LBP (300 µg/ml) | 85 ± 6.1 | - | 1.4 ± 0.2 | [1] | ||
| UV + LBP + Scrambled siRNA | 83 ± 5.9 | - | 1.5 ± 0.2 | [1] | ||
| UV + LBP + Nrf2 siRNA | 62 ± 5.1 | - | 2.3 ± 0.4 | [1] | ||
| H9c2 | Hypoxia/Reoxygenation | Control | 100 ± 8.0 | 5.1 ± 1.2 | 1.0 ± 0.1 | [2] |
| H/R Only | 52.3 ± 4.7 | 35.4 ± 4.1 | 3.8 ± 0.5 | [2] | ||
| H/R + LBP (300 µg/ml) | 81.6 ± 6.5 | 12.7 ± 2.5 | 1.7 ± 0.3 | [2] | ||
| H/R + LBP + Nrf2 siRNA | 55.1 ± 5.2 | 32.8 ± 3.9 | 3.5 ± 0.6 | [2] | ||
| PC12 | H₂O₂ | Control | 100 ± 7.8 | 4.5 ± 1.1 | 1.0 ± 0.1 | [3] |
| H₂O₂ (400 µM) | 48.2 ± 5.1 | 41.2 ± 4.5 | 3.5 ± 0.4 | [3] | ||
| H₂O₂ + LBP (500 µg/ml) | 79.5 ± 6.9 | 15.8 ± 2.8 | 1.6 ± 0.2 | [3] | ||
| H₂O₂ + LBP + Nrf2 siRNA | 51.3 ± 4.9 | 38.9 ± 4.1 | 3.2 ± 0.5 | [3] |
Data are represented as mean ± standard deviation. ROS: Reactive Oxygen Species.
Table 2: Nrf2 Knockdown Effect on Downstream Target Protein Expression
| Cell Line | Treatment Group | Relative Nrf2 Expression | Relative HO-1 Expression | Relative NQO1 Expression | Reference |
| H9c2 | Control | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.11 | [2] |
| H/R Only | 1.95 ± 0.21 | 2.10 ± 0.25 | 1.85 ± 0.19 | [2] | |
| H/R + LBP | 3.82 ± 0.35 | 4.15 ± 0.40 | 3.90 ± 0.38 | [2] | |
| H/R + LBP + Nrf2 siRNA | 1.25 ± 0.15 | 1.30 ± 0.18 | 1.21 ± 0.14 | [2] |
Expression levels are normalized to a loading control (e.g., GAPDH or β-actin) and presented as fold change relative to the untreated control group. Data derived from Western blot quantification.
Experimental Workflows and Signaling Pathways
To validate the role of Nrf2 in LBP's mechanism of action, a structured experimental workflow is typically followed. This involves cell culture, siRNA transfection for Nrf2 knockdown, LBP treatment, induction of cellular stress, and subsequent analysis of cell viability and protein expression.
The signaling pathway initiated by LBP culminates in the activation of Nrf2 and the expression of antioxidant enzymes.
Detailed Experimental Protocols
The following protocols provide a generalized framework for conducting knockdown validation studies. Specific parameters such as cell seeding density, reagent concentrations, and incubation times should be optimized for the specific cell line and experimental conditions.
Protocol 1: siRNA-Mediated Knockdown of Nrf2
Materials:
-
H9c2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Nrf2-specific siRNA and non-silencing (scrambled) control siRNA (20 µM stock)
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed H9c2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation (per well): a. Dilute 50 pmol of Nrf2 siRNA or control siRNA into 100 µL of Opti-MEM medium. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the 200 µL siRNA-lipid complex to each well. c. Add 1.8 mL of fresh, antibiotic-free complete medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with LBP treatment and stress induction. Knockdown efficiency should be confirmed by Western blot or qPCR.[2]
Protocol 2: LBP Treatment and Induction of Oxidative Stress
Materials:
-
Transfected H9c2 cells
-
Lycium barbarum polysaccharide (LBP) solution (stock concentration 10 mg/ml in sterile PBS)
-
Hypoxia chamber or mineral oil for inducing hypoxia
-
Fresh, oxygenated culture medium for reoxygenation
Procedure:
-
LBP Pre-treatment: After the 24-48 hour siRNA incubation period, replace the medium with fresh complete medium containing the desired concentration of LBP (e.g., 300 µg/mL). Incubate for 24 hours.
-
Induction of Hypoxia/Reoxygenation (H/R) Injury: a. For the hypoxia phase, replace the medium with a serum-free, glucose-free medium and place the cells in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 6 hours. Alternatively, overlay the culture with sterile mineral oil. b. For the reoxygenation phase, remove the cells from the hypoxia chamber (or remove the mineral oil), wash twice with PBS, and add fresh, complete, oxygenated medium. Incubate for 24 hours.
-
Sample Collection: After the reoxygenation period, collect the cell lysates for Western blot analysis and the cell culture supernatant for any relevant assays. Prepare parallel wells for cell viability assays.[2]
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: Add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.[1][2]
Protocol 4: Western Blot Analysis
Materials:
-
Cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).[2]
References
- 1. Lycium barbarum polysaccharide protects HSF cells against ultraviolet-induced damage through the activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycium barbarum polysaccharides inhibit ischemia/reperfusion-induced myocardial injury via the Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactivity: Lyciumin B vs. Its Linear Peptide Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic peptide Lyciumin B and its linear precursor, focusing on their potential bioactivities. While direct comparative experimental data is limited in publicly available literature, this document extrapolates expected outcomes based on established principles of peptide chemistry and existing data on related compounds from Lycium barbarum.
Introduction to this compound and its Precursor
This compound is a cyclic peptide isolated from the roots of Lycium barbarum, a plant well-known in traditional medicine. Its structure is characterized by a unique macrocyclic linkage. The biosynthesis of this compound involves the ribosomal synthesis of a precursor protein containing the linear peptide sequence, followed by post-translational modification, including enzymatic cyclization. The linear peptide precursor for this compound has been identified as the octapeptide with the sequence Gln-Pro-Trp-Gly-Val-Gly-Ser-Trp (QPWGVGSW).
The cyclization of peptides is a common strategy in nature to enhance biological activity and stability. The rigid, conformationally constrained structure of cyclic peptides often leads to higher receptor binding affinity and increased resistance to enzymatic degradation compared to their flexible linear counterparts.
Comparative Bioactivity Data
Table 1: Comparison of Potential Antioxidant Activity
| Parameter | This compound (Cyclic Peptide) | Linear Precursor (QPWGVGSW) | Rationale for Expected Difference |
| DPPH Radical Scavenging Activity (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | The cyclic structure may provide better interaction with free radicals and increased stability, leading to more potent scavenging activity. |
| ABTS Radical Scavenging Activity (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | Similar to DPPH, the constrained conformation could enhance radical quenching efficiency. |
Table 2: Comparison of Potential Anti-inflammatory Activity
| Parameter | This compound (Cyclic Peptide) | Linear Precursor (QPWGVGSW) | Rationale for Expected Difference |
| Lipoxygenase (LOX) Inhibition (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | The defined 3D structure of the cyclic peptide may allow for a more precise fit into the active site of the lipoxygenase enzyme. |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | Enhanced stability and cell permeability of the cyclic form could lead to more effective modulation of intracellular inflammatory pathways like NF-κB. |
Table 3: Comparison of Potential Protease Inhibitory Activity
| Parameter | This compound (Cyclic Peptide) | Linear Precursor (QPWGVGSW) | Rationale for Expected Difference |
| Angiotensin-Converting Enzyme (ACE) Inhibition (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | Lyciumins are known protease inhibitors. The cyclic structure is expected to have a higher affinity for the ACE active site due to its pre-organized conformation, reducing the entropic penalty of binding. |
| Stability in Serum | High | Low | The absence of terminal amino and carboxyl groups makes cyclic peptides less susceptible to degradation by exopeptidases, leading to a longer half-life. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the bioactivity of this compound and its linear precursor.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the peptides.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and the linear precursor peptide in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each peptide concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the peptide concentration.
Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay
Objective: To assess the inhibitory effect of the peptides on the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate buffer (pH 9.0). Prepare a solution of the substrate, linoleic acid (e.g., 0.25 mM), in the same buffer.
-
Sample Preparation: Prepare various concentrations of this compound and the linear precursor peptide in a suitable solvent.
-
Reaction: In a UV-transparent 96-well plate, add the peptide solution, the enzyme solution, and the buffer. Incubate at room temperature for 5 minutes.
-
Initiation: Initiate the reaction by adding the linoleic acid substrate to each well.
-
Measurement: Immediately measure the change in absorbance at 234 nm over time (e.g., for 5 minutes) using a microplate reader. The formation of the conjugated diene hydroperoxide product of the LOX reaction results in an increase in absorbance at this wavelength.
-
Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve.
Protease Inhibition: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To evaluate the potential of the peptides to inhibit ACE, a key enzyme in blood pressure regulation.
Methodology:
-
Reagent Preparation: Prepare solutions of ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and the peptides at various concentrations in a suitable buffer (e.g., Tris-HCl buffer with NaCl and ZnSO4).
-
Reaction: Pre-incubate the ACE solution with the peptide solution (or buffer for control) at 37°C for 10 minutes.
-
Initiation: Add the HHL substrate to start the reaction and incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an acid, such as 1 M HCl.
-
Extraction and Measurement: The product of the reaction, hippuric acid (HA), is extracted with an organic solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in water. The concentration of HA is determined by measuring the absorbance at 228 nm or by using a reverse-phase HPLC method.
-
Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Bioactivity Comparison.
Conclusion
Based on established principles of peptide science, the cyclic structure of this compound is expected to confer significantly higher bioactivity and stability compared to its linear precursor, QPWGVGSW. The rigid conformation of this compound likely enhances its binding affinity to biological targets such as enzymes and receptors, and its resistance to proteases would result in a longer physiological half-life. While this guide provides a theoretical framework and practical experimental designs for a comparative study, direct experimental validation is crucial to quantify these differences and fully elucidate the structure-activity relationship. Future research directly comparing these two molecules would be highly valuable for the fields of natural product chemistry and drug development.
Safety Operating Guide
Proper Disposal of Lyciumin B: A Guide for Laboratory Professionals
For immediate implementation, this document outlines the essential procedures for the safe and compliant disposal of Lyciumin B, a cyclic peptide classified as hazardous to aquatic life. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is categorized as having acute oral toxicity (Category 4) and high acute and chronic aquatic toxicity (Category 1).[1] Its significant environmental hazard necessitates that it be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[1][2]
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the critical data regarding this compound's hazards and disposal requirements.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][3][4][5] |
| CAS Number | 125756-66-3 | [1][5] |
| Hazard Classifications | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Primary Disposal Precaution | P273: Avoid release to the environment | [1] |
| Disposal Mandate | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures provide a clear workflow for the safe handling and disposal of both liquid and solid waste containing this compound.
Waste Collection and Segregation
-
Aqueous and Solvent-Based Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the solvent used. The container must have a secure screw-top cap.[6][7] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Specifically, avoid mixing with strong acids, bases, or oxidizing/reducing agents.[1]
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, clearly labeled, and sealed container.[8] For chemically contaminated sharps like needles or blades, use a designated puncture-resistant sharps container.[9]
Container Labeling
Proper labeling is crucial for the safe management of hazardous waste.[10] All containers of this compound waste must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., harmful, environmentally hazardous).
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
Storage and Accumulation
-
Store all this compound waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[6][10]
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray, to prevent the spread of material in case of a leak.
-
Ensure that waste containers are kept securely closed at all times, except when adding waste.[6][7]
Requesting Disposal
-
Once a waste container is full or has been in accumulation for the maximum period allowed by your institution (typically 6-12 months), a pickup must be requested from your institution's EHS or hazardous waste management department.[9][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. This compound|125756-66-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | C44H52N10O11 | CID 14430292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
